4-Isopropoxy-1-benzofuran-6-carboxylic acid
Description
BenchChem offers high-quality 4-Isopropoxy-1-benzofuran-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropoxy-1-benzofuran-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-propan-2-yloxy-1-benzofuran-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7(2)16-11-6-8(12(13)14)5-10-9(11)3-4-15-10/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKWKBCDWPFDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC2=C1C=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Isopropoxy-1-benzofuran-6-carboxylic acid
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 4-Isopropoxy-1-benzofuran-6-carboxylic acid, a substituted benzofuran derivative of significant interest to the pharmaceutical and drug development sectors. Benzofuran cores are prevalent in a multitude of biologically active compounds, exhibiting properties ranging from anticancer to antiviral activities.[1] This document outlines a robust, multi-step synthetic pathway, beginning from commercially viable starting materials. The synthesis hinges on two pivotal stages: the construction of a key intermediate, 4-hydroxy-1-benzofuran-6-carboxylic acid, followed by a strategic O-alkylation to introduce the isopropoxy moiety. Each experimental stage is detailed with causality-driven explanations for procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic motifs.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic system in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] These compounds are known to possess a wide array of therapeutic properties, including anti-inflammatory, antimicrobial, antioxidant, and antitumor activities.[1] The specific substitution pattern of 4-Isopropoxy-1-benzofuran-6-carboxylic acid, featuring an ether linkage at the C4 position and a carboxylic acid at the C6 position, makes it a valuable building block for the synthesis of more complex drug candidates. For instance, the unsubstituted core, benzofuran-6-carboxylic acid, is a crucial intermediate in the synthesis of Lifitegrast, a drug used for treating dry eye disease.[2] The strategic introduction of an isopropoxy group can significantly modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity, making this derivative a compelling subject for drug discovery programs.
This guide proposes a logical and efficient synthetic strategy designed for scalability and high purity, leveraging established and reliable chemical transformations.
Retrosynthetic Analysis and Strategic Overview
The synthesis of the target molecule, 4-Isopropoxy-1-benzofuran-6-carboxylic acid, is best approached via a convergent strategy. The final key step is the etherification of a phenolic precursor.
Our retrosynthetic analysis identifies 4-hydroxy-1-benzofuran-6-carboxylic acid (3) as the pivotal intermediate. This precursor can then be O-alkylated using an appropriate isopropyl source. The synthesis of the 4-hydroxybenzofuran core itself can be achieved from a suitably functionalized aromatic precursor, such as methyl 4-formyl-3-hydroxybenzoate (1) , through a sequence involving ether formation and subsequent intramolecular cyclization.
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for 4-Isopropoxy-1-benzofuran-6-carboxylic acid.
Experimental Protocols & Mechanistic Insights
Part 1: Synthesis of 4-Hydroxy-1-benzofuran-6-carboxylic acid (3)
This section details the construction of the key phenolic benzofuran intermediate. The chosen route begins with methyl 4-formyl-3-hydroxybenzoate, a commercially available starting material, and proceeds through a robust sequence of etherification, cyclization, and hydrolysis.
Causality: This step involves an O-alkylation of the phenolic hydroxyl group of methyl 4-formyl-3-hydroxybenzoate with chloroacetic acid under basic conditions. The base, sodium hydroxide, serves to deprotonate both the phenol and the carboxylic acid of the reagent, facilitating a nucleophilic substitution reaction to form the ether linkage. This transformation is a variation of the Williamson ether synthesis.[3]
Protocol:
-
To a solution of sodium hydroxide (2.0 eq) in water, add methyl 4-formyl-3-hydroxybenzoate (1.0 eq).
-
To this mixture, add chloroacetic acid (1.7 eq).
-
Heat the reaction mixture to reflux (approx. 100-110 °C) for 3-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then to 15-25 °C in an ice bath.
-
Acidify the solution to a pH of ~2-3 using concentrated hydrochloric acid. This will precipitate the product.
-
Stir the resulting slurry for 1 hour at the cooled temperature.
-
Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield [2-Formyl-5-(methoxycarbonyl)phenoxy]acetic acid (2) as a solid.
Causality: The formation of the benzofuran ring is achieved via an intramolecular Perkin-like condensation. Acetic anhydride acts as both the solvent and a dehydrating agent, while an alkali metal acetate (e.g., sodium acetate) serves as the base. The base deprotonates the α-carbon of the acetic acid side chain, generating a carbanion. This carbanion then attacks the adjacent aldehyde group, initiating the cyclization. The subsequent hydrolysis of the intermediate methyl ester to the carboxylic acid can be performed in a one-pot manner or as a separate step.
Protocol:
-
Suspend [2-Formyl-5-(methoxycarbonyl)phenoxy]acetic acid (2) (1.0 eq) in a mixture of acetic anhydride (excess) and anhydrous sodium acetate (3.0 eq).
-
Heat the mixture to reflux for 7-10 hours. The reaction should be monitored by TLC or HPLC for the formation of the cyclized product, methyl 1-benzofuran-6-carboxylate.
-
Upon completion of the cyclization, cool the reaction mixture and carefully quench by pouring it into ice water to hydrolyze the excess acetic anhydride.
-
The intermediate ester can be extracted with a suitable organic solvent like ethyl acetate.
-
For hydrolysis, the crude ester is dissolved in an alcohol solvent (e.g., methanol) and an aqueous solution of a strong base like sodium hydroxide or hydrochloric acid is added.[4]
-
The mixture is heated to reflux until the ester is fully hydrolyzed (monitored by TLC/HPLC).
-
After cooling, the alcohol solvent is removed under reduced pressure. The aqueous residue is diluted with water and acidified with HCl to precipitate the final product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure 4-Hydroxy-1-benzofuran-6-carboxylic acid (3).
Part 2: O-Isopropylation via Williamson Ether Synthesis
This final stage introduces the desired isopropoxy group onto the C4 position of the benzofuran core. The Williamson ether synthesis is the method of choice due to its reliability and high efficiency for forming aryl ethers.[3][5]
Mechanism: The reaction proceeds via a classic SN2 mechanism. The phenolic hydroxyl group of intermediate 3 is first deprotonated by a strong base to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an isopropyl halide, displacing the halide leaving group to form the ether bond.
Caption: The SN2 mechanism for the O-isopropylation step.
Protocol:
-
Dissolve 4-Hydroxy-1-benzofuran-6-carboxylic acid (3) (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2-3 eq), to the solution. The base must be strong enough to deprotonate the phenol but generally will not deprotonate the carboxylic acid under these conditions, though salt formation is possible.
-
Add the alkylating agent, 2-bromopropane or 2-iodopropane (1.5-2.0 eq), to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous solution with 1M HCl to a pH of ~3-4 to ensure the carboxylic acid is in its protonated form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 4-Isopropoxy-1-benzofuran-6-carboxylic acid .
Data Summary & Expected Results
The following table summarizes the key reagents and expected outcomes for the synthesis. Yields are estimates and will vary based on experimental conditions and scale.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1.1 | Methyl 4-formyl-3-hydroxybenzoate | Chloroacetic acid, NaOH | [2-Formyl-5-(methoxycarbonyl)phenoxy]acetic acid | 85-95 |
| 1.2 | [2-Formyl-5-(methoxycarbonyl)phenoxy]acetic acid | Acetic anhydride, Sodium acetate, NaOH/HCl | 4-Hydroxy-1-benzofuran-6-carboxylic acid | 70-80 |
| 2 | 4-Hydroxy-1-benzofuran-6-carboxylic acid | 2-Bromopropane, K₂CO₃ | 4-Isopropoxy-1-benzofuran-6-carboxylic acid | 80-90 |
Conclusion
This guide presents a detailed and robust synthetic route to 4-Isopropoxy-1-benzofuran-6-carboxylic acid. The strategy relies on the logical construction of a key 4-hydroxybenzofuran intermediate, followed by a classic Williamson ether synthesis for the final isopropylation step. The protocols provided are based on well-established, high-yielding reactions, offering a reliable pathway for researchers in medicinal chemistry and drug development. By understanding the causality behind each experimental choice, scientists can effectively troubleshoot and adapt this synthesis for their specific research needs, paving the way for the discovery of novel benzofuran-based therapeutics.
References
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Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
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Szychowski, J., Gmiński, J., & Lesiak, A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. Available from: [Link]
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Quick Company. (n.d.). A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By. Retrieved from [Link]
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Zade, V. M., et al. (2024, October 7). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. Request PDF on ResearchGate. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Chaudhari, K. B., et al. (2005). Selectivity Engineering of 2,6-Diisopropylphenol in Isopropylation of Phenol over Cs2.5H0.5PW12O40/K-10 Clay. Industrial & Engineering Chemistry Research, 44(25), 9438–9447. Available from: [Link]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Funicello, M., et al. (2006). Facile Entry to 4‐ and 5‐Hydroxybenzofuran and to Their Amino Derivatives. Synthetic Communications, 36(14), 1983-1990. Available from: [Link]
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Ali, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-Isopropoxy-1-benzofuran-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Isopropoxy-1-benzofuran-6-carboxylic acid, a substituted benzofuran derivative of interest in medicinal chemistry and drug discovery. In the absence of extensive empirical data for this specific molecule, this document integrates computational predictions with established, field-proven experimental protocols for validation. We delve into the structural attributes, predicted ionization and lipophilicity, solubility profiles, and stability characteristics of the compound. Furthermore, this guide outlines detailed methodologies for the experimental determination of these crucial parameters, offering a self-validating framework for researchers. The potential biological significance of this scaffold is also discussed in the context of drug development.
Introduction: The Benzofuran Scaffold in Drug Discovery
The benzofuran moiety is a privileged heterocyclic system found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its unique physicochemical and structural features make it a versatile scaffold for the design of novel therapeutic agents.[3][4] Benzofuran derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] The carboxylic acid functional group, in particular, is a common feature in many drugs, contributing to target binding and influencing pharmacokinetic properties.[5]
This guide focuses on a specific derivative, 4-Isopropoxy-1-benzofuran-6-carboxylic acid. The introduction of an isopropoxy group at the 4-position is anticipated to significantly modulate the molecule's lipophilicity and metabolic stability compared to its parent compound, benzofuran-6-carboxylic acid.[6] Understanding the fundamental physicochemical properties of this molecule is paramount for any drug development campaign, as these characteristics govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Molecular Structure and Predicted Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design. In the absence of published experimental data for 4-Isopropoxy-1-benzofuran-6-carboxylic acid, we present a combination of data for the parent scaffold and computationally predicted values for the target molecule. These predictions provide a crucial starting point for experimental design and interpretation.
Chemical Structure
The chemical structure of 4-Isopropoxy-1-benzofuran-6-carboxylic acid is depicted below. The numbering of the benzofuran ring system follows standard IUPAC nomenclature.
Caption: Chemical structure of 4-Isopropoxy-1-benzofuran-6-carboxylic acid.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for 4-Isopropoxy-1-benzofuran-6-carboxylic acid, alongside available data for the parent compound, Benzofuran-6-carboxylic acid, for comparison. These predictions were generated using established computational algorithms.[7][8][9][10]
| Property | Benzofuran-6-carboxylic acid (Experimental/Computed) | 4-Isopropoxy-1-benzofuran-6-carboxylic acid (Predicted) | Causality of the Isopropoxy Group's Influence |
| Molecular Formula | C₉H₆O₃[11] | C₁₂H₁₂O₄ | Addition of a C₃H₆O functional group. |
| Molecular Weight ( g/mol ) | 162.14[11] | 220.22 | Increased molecular mass due to the isopropoxy substituent. |
| Appearance | Yellow crystalline solid[6] | Predicted to be a solid at room temperature. | The increased molecular weight and potential for intermolecular interactions suggest a solid state. |
| Melting Point (°C) | 158-162[6] | Predicted to be in a similar or slightly higher range. | The larger, more complex structure may lead to more efficient crystal packing and stronger intermolecular forces, potentially raising the melting point. |
| Predicted pKa | ~4-5 (typical for benzoic acids) | ~4-5 | The electronic effect of the 4-isopropoxy group on the acidity of the 6-carboxylic acid is predicted to be minimal due to the distance and intervening benzene ring. |
| Predicted logP | 1.9[11] | ~2.5 - 3.5 | The addition of the lipophilic isopropoxy group is expected to significantly increase the octanol-water partition coefficient, making the molecule more lipophilic. |
| Predicted Aqueous Solubility | Sparingly soluble in water[6] | Predicted to have lower aqueous solubility than the parent compound. | The increased lipophilicity (higher logP) will likely decrease its affinity for aqueous media. |
Experimental Protocols for Physicochemical Characterization
To validate the computationally predicted values and to provide a robust dataset for drug development, the following experimental protocols are recommended. These methods are designed to be self-validating and adhere to industry best practices.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target engagement.[12] Potentiometric titration is a reliable and widely used method for pKa determination.[13][14][15]
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology: [13][14][16]
-
Solution Preparation: Prepare a 1 mM solution of 4-Isopropoxy-1-benzofuran-6-carboxylic acid in a suitable co-solvent (e.g., methanol or DMSO) and water mixture to ensure complete dissolution.
-
pH Meter Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration Setup: Place a known volume of the sample solution in a thermostated vessel and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of 0.1 M sodium hydroxide (NaOH), adding the titrant in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. The equivalence point can be more accurately determined by plotting the first or second derivative of the titration curve.[16]
Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method
The logP value is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.[17] The shake-flask method, while traditional, remains the gold standard for accurate logP determination.[18][19]
Caption: Workflow for logP determination by the shake-flask method.
Step-by-Step Methodology: [18][19][20][21]
-
Phase Saturation: Prepare mutually saturated n-octanol and water phases by shaking them together overnight and then separating them.
-
Stock Solution: Prepare a stock solution of 4-Isopropoxy-1-benzofuran-6-carboxylic acid in the saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of the saturated water in a sealed container.
-
Equilibration: Shake the mixture at a constant temperature for a sufficient time to allow for equilibrium to be reached (typically several hours).
-
Phase Separation: Separate the two phases by centrifugation.
-
Quantification: Accurately determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Kinetic Solubility Assessment
Aqueous solubility is a critical factor for oral drug absorption and formulation development.[22] A kinetic solubility assay provides a high-throughput method for early-stage assessment.[22][23][24]
Step-by-Step Methodology: [22][24][25]
-
Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform a serial dilution of the stock solution in a 96-well plate.
-
Aqueous Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation: Incubate the plate at a controlled temperature with shaking for a defined period (e.g., 2 hours).[22]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs. This is the kinetic solubility. Alternatively, the supernatant can be analyzed by HPLC-UV to quantify the amount of dissolved compound.[23]
Forced Degradation and Stability Indicating Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[26][27][28][29] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing.[27]
Stress Conditions to be Investigated: [26][30]
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80 °C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Methodology:
-
Prepare solutions of 4-Isopropoxy-1-benzofuran-6-carboxylic acid (typically 1 mg/mL) in the respective stress media.[27]
-
Expose the solutions to the stress conditions for a defined period, with samples taken at various time points.
-
Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation pathways can be adequately studied without complete destruction of the sample.[26]
Discussion: Implications for Drug Development
The predicted physicochemical properties of 4-Isopropoxy-1-benzofuran-6-carboxylic acid provide valuable insights for its potential as a drug candidate. The anticipated increase in lipophilicity due to the isopropoxy group may enhance its membrane permeability, potentially leading to improved oral absorption. However, this may also be accompanied by a decrease in aqueous solubility, which could present formulation challenges.
The carboxylic acid moiety, with a predicted pKa in the acidic range, will be predominantly ionized at physiological pH. This can contribute to aqueous solubility but may also limit passive diffusion across cell membranes. The interplay between the lipophilic isopropoxy group and the ionizable carboxylic acid will be a key factor in determining the overall ADMET properties of the molecule.
The benzofuran scaffold is associated with a wide range of biological activities, and it is plausible that 4-Isopropoxy-1-benzofuran-6-carboxylic acid could exhibit interesting pharmacological properties.[31][32][33] Further investigation into its potential biological targets through in vitro screening is a logical next step in the drug discovery process.
Conclusion
This technical guide has provided a comprehensive analysis of the physicochemical properties of 4-Isopropoxy-1-benzofuran-6-carboxylic acid, integrating computational predictions with detailed, actionable experimental protocols. The outlined methodologies for determining pKa, logP, solubility, and stability provide a robust framework for the thorough characterization of this and other novel chemical entities. A deep understanding of these fundamental properties is indispensable for advancing promising compounds through the drug discovery and development pipeline. The insights gained from such studies will guide lead optimization, formulation development, and ultimately, the successful translation of a molecule from the laboratory to the clinic.
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Computational pKa Determination. (2023, August 17). Reddit. Retrieved from [Link]
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Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017, October 12). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to 4-Isopropoxy-1-benzofuran-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Isopropoxy-1-benzofuran-6-carboxylic acid (CAS Number: 1239773-74-0), a substituted benzofuran derivative with significant potential in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and the well-documented biological significance of the benzofuran scaffold, this document offers insights into its synthesis, characterization, and prospective applications.
Section 1: Introduction to the Benzofuran Scaffold and the Significance of 4-Isopropoxy-1-benzofuran-6-carboxylic acid
Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a privileged scaffold in the realm of medicinal chemistry.[1] Its derivatives are integral components of numerous natural products and synthetic therapeutic agents, exhibiting a broad spectrum of biological activities.[2][3][4][5][6] The inherent versatility of the benzofuran nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to target a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[7][8][9]
4-Isopropoxy-1-benzofuran-6-carboxylic acid emerges as a compound of interest due to the strategic placement of its functional groups. The carboxylic acid at the 6-position provides a crucial handle for amide bond formation and other conjugations, making it an ideal building block for creating more complex molecular architectures. The isopropoxy group at the 4-position can influence the molecule's lipophilicity and metabolic stability, potentially enhancing its drug-like properties. Benzofuran-6-carboxylic acid derivatives, in a broader sense, are recognized as key intermediates in the synthesis of pharmaceuticals, such as the anti-inflammatory drug lifitegrast.[10][11][12]
Table 1: Physicochemical Properties of 4-Isopropoxy-1-benzofuran-6-carboxylic acid
| Property | Value | Source |
| CAS Number | 1239773-74-0 | [13] |
| Molecular Formula | C12H12O4 | [13] |
| Purity | 95% | [14] |
| Stability | Stable under recommended storage conditions | [14] |
Section 2: Synthesis and Characterization
While a specific, detailed synthesis protocol for 4-Isopropoxy-1-benzofuran-6-carboxylic acid is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on well-established methodologies for constructing substituted benzofurans.[15][16][17][18] A common and effective strategy involves the coupling of a substituted phenol with an appropriate alkyne, followed by cyclization.
Proposed Synthetic Workflow
A logical approach to the synthesis of the target compound would involve a multi-step sequence starting from commercially available precursors. The following diagram illustrates a potential synthetic pathway.
Caption: Proposed synthetic workflow for 4-Isopropoxy-1-benzofuran-6-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on established synthetic transformations for analogous compounds.
Step 1: Synthesis of Methyl 3-hydroxy-5-isopropoxybenzoate
-
To a solution of methyl 3,5-dihydroxybenzoate (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.) and isopropyl iodide (1.2 eq.).
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 3-hydroxy-5-isopropoxybenzoate.
Step 2: Synthesis of Methyl 3-hydroxy-5-isopropoxy-4-iodobenzoate
-
Dissolve methyl 3-hydroxy-5-isopropoxybenzoate (1.0 eq.) in a suitable solvent such as acetic acid.
-
Add iodine (0.5 eq.) and iodic acid (0.2 eq.) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain methyl 3-hydroxy-5-isopropoxy-4-iodobenzoate.
Step 3: Synthesis of Methyl 4-isopropoxy-1-benzofuran-6-carboxylate
-
To a solution of methyl 3-hydroxy-5-isopropoxy-4-iodobenzoate (1.0 eq.) and ethynyltrimethylsilane (1.5 eq.) in triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.) and copper(I) iodide (0.1 eq.).
-
Stir the reaction mixture under an inert atmosphere at 60-70°C for 8-12 hours.
-
After completion (monitored by TLC), add potassium carbonate (2.0 eq.) and methanol.
-
Stir at room temperature for 2-3 hours to effect cyclization and desilylation.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to yield methyl 4-isopropoxy-1-benzofuran-6-carboxylate.
Step 4: Synthesis of 4-Isopropoxy-1-benzofuran-6-carboxylic acid
-
Dissolve methyl 4-isopropoxy-1-benzofuran-6-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (3.0 eq.) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
Upon completion, acidify the reaction mixture with 1N HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 4-Isopropoxy-1-benzofuran-6-carboxylic acid.
Characterization Techniques
The identity and purity of the synthesized 4-Isopropoxy-1-benzofuran-6-carboxylic acid should be confirmed using a suite of standard analytical techniques.
Table 2: Analytical Characterization Methods
| Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Characteristic peaks corresponding to the aromatic protons of the benzofuran ring, the isopropoxy group, and the absence of the methyl ester peak from the precursor. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C12H12O4.[19] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and the C-O-C stretches of the furan ring and ether linkage. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
| Melting Point | A sharp melting point range, indicative of a pure crystalline solid. |
Section 3: Potential Applications in Drug Discovery
The structural features of 4-Isopropoxy-1-benzofuran-6-carboxylic acid make it a valuable scaffold for the development of novel therapeutic agents. The benzofuran core is associated with a wide range of pharmacological activities.[4][5]
As a Building Block for Bioactive Molecules
The carboxylic acid functionality serves as a versatile chemical handle for derivatization. Through standard amide coupling reactions, a diverse library of compounds can be generated by introducing various amines, amino acids, or other biologically relevant moieties. This approach is fundamental in lead optimization campaigns to explore structure-activity relationships (SAR).
Caption: Role of 4-Isopropoxy-1-benzofuran-6-carboxylic acid in a drug discovery pipeline.
Inferred Biological Activities
Based on the extensive literature on benzofuran derivatives, 4-Isopropoxy-1-benzofuran-6-carboxylic acid and its analogs could be investigated for a variety of therapeutic applications:
-
Anticancer Activity: Many benzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[7][9]
-
Antimicrobial Properties: The benzofuran scaffold is present in compounds with significant antibacterial and antifungal activities.[7][20]
-
Anti-inflammatory Effects: As an intermediate for drugs like lifitegrast, its derivatives hold promise for treating inflammatory conditions.[10]
-
Antioxidant Activity: The phenolic-like structure of the benzofuran ring system can contribute to antioxidant and free radical scavenging properties.[4][20]
-
Antiviral Activity: Certain substituted benzofurans have shown potential as antiviral agents.[5]
The exploration of these potential activities would involve a range of in vitro and in vivo assays, guided by computational modeling and docking studies to identify potential biological targets.[21]
Section 4: Safety, Handling, and Storage
As with any chemical compound, proper safety precautions should be observed when handling 4-Isopropoxy-1-benzofuran-6-carboxylic acid.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Safety Data Sheet (SDS): Always consult the material's SDS for detailed safety and handling information before use.
Section 5: Conclusion
4-Isopropoxy-1-benzofuran-6-carboxylic acid represents a promising and versatile building block for the synthesis of novel, biologically active molecules. Its strategic functionalization, combined with the proven therapeutic potential of the benzofuran scaffold, makes it a valuable asset for researchers and scientists in the field of drug discovery. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for the further exploration and utilization of this compound in the development of next-generation therapeutics.
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A Spectroscopic Guide to 4-Isopropoxy-1-benzofuran-6-carboxylic acid: Structure Elucidation and Characterization
The structural confirmation of a synthesized molecule is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated picture of the molecule's identity, purity, and conformation. This guide will deconstruct the predicted spectral signature of 4-Isopropoxy-1-benzofuran-6-carboxylic acid, explaining the causal relationships between its structural features and its spectroscopic output.
Molecular Structure Analysis
Before delving into the spectral data, a thorough understanding of the molecule's structure is essential. 4-Isopropoxy-1-benzofuran-6-carboxylic acid comprises three key components: a benzofuran core, an isopropoxy group at the 4-position, and a carboxylic acid group at the 6-position.
-
Benzofuran Core : A bicyclic aromatic system consisting of a fused benzene and furan ring. This core dictates the chemical shifts of the aromatic protons and carbons.
-
Isopropoxy Group (-O-CH(CH₃)₂) : An ether linkage with a branched alkyl chain. This group will exhibit characteristic signals in both ¹H and ¹³C NMR.
-
Carboxylic Acid Group (-COOH) : A highly polar functional group that will dominate the IR spectrum and have a distinct, deshielded proton signal in ¹H NMR.
The interplay of these functional groups, particularly their electronic effects (inductive and resonance), will determine the precise spectral data.
Caption: Molecular structure of 4-Isopropoxy-1-benzofuran-6-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the exchangeable acidic proton.
-
Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Obtain a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
To confirm the carboxylic acid proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The carboxylic acid proton signal will disappear.[1]
-
-
¹³C NMR Acquisition :
-
Obtain a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Prediction |
| H-a | 12.0 - 13.0 | broad singlet | 1H | -COOH | The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding. Its chemical shift is concentration-dependent.[1][2][3][4] |
| H-b | 7.9 - 8.1 | doublet (d) | 1H | H-7 (aromatic) | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. |
| H-c | 7.6 - 7.8 | doublet (d) | 1H | H-2 (furan) | Protons on the furan ring of benzofurans typically appear in this downfield region. |
| H-d | 7.4 - 7.6 | doublet (d) | 1H | H-5 (aromatic) | This proton is ortho to the isopropoxy group and meta to the carboxylic acid, resulting in a complex electronic environment. |
| H-e | 6.9 - 7.1 | doublet (d) | 1H | H-3 (furan) | Coupled to H-2, its chemical shift is influenced by the adjacent oxygen and the fused aromatic ring. |
| H-f | 4.7 - 4.9 | septet | 1H | -O-CH (CH₃)₂ | This methine proton is split by the six equivalent methyl protons. Its proximity to the oxygen atom causes a downfield shift. |
| H-g | 1.3 - 1.5 | doublet (d) | 6H | -O-CH(CH₃ )₂ | These two methyl groups are equivalent and are split by the single methine proton. |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Causality Behind Prediction |
| 165 - 175 | -C OOH | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this range.[1][2][5][6][7] |
| 150 - 160 | C-4 (aromatic, ether-linked) | Carbon atoms directly attached to an oxygen in an aromatic ether are significantly deshielded. |
| 145 - 155 | C-7a (bridgehead) | A quaternary carbon within the aromatic system. |
| 140 - 150 | C-2 (furan) | The carbon atom at the 2-position of the furan ring. |
| 120 - 130 | C-6 (aromatic, acid-linked) | A quaternary carbon attached to the electron-withdrawing carboxylic acid group. |
| 115 - 125 | C-5 (aromatic) | Aromatic CH carbon. |
| 110 - 120 | C-7 (aromatic) | Aromatic CH carbon. |
| 100 - 110 | C-3 (furan) | The carbon atom at the 3-position of the furan ring. |
| 95 - 105 | C-3a (bridgehead) | A quaternary carbon within the aromatic system. |
| 70 - 75 | -O-C H(CH₃)₂ | The methine carbon is deshielded by the directly attached oxygen atom. |
| 20 - 25 | -O-CH(C H₃)₂ | The aliphatic methyl carbons appear in the typical upfield region. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method.
-
KBr Pellet : Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition :
-
Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Acquire a background spectrum of the empty accessory (ATR) or a pure KBr pellet to subtract from the sample spectrum.
-
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Broad, Strong | The very broad nature of this peak is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[8][9][10][11][12] |
| 3100 - 3000 | C-H stretch | Aromatic | Medium | Stretching of C-H bonds on the benzofuran ring.[13] |
| 2980 - 2850 | C-H stretch | Aliphatic (Isopropoxy) | Medium | Stretching of C-H bonds in the isopropoxy group. |
| 1710 - 1680 | C=O stretch | Carboxylic Acid (conjugated) | Strong | The carbonyl stretch is a very strong and sharp absorption. Conjugation with the aromatic ring lowers the frequency compared to a saturated carboxylic acid.[8][9][11] |
| 1600 - 1450 | C=C stretch | Aromatic | Medium to Weak | Vibrations of the carbon-carbon bonds within the benzofuran ring system.[13] |
| 1300 - 1200 | C-O stretch | Aryl Ether | Strong | Asymmetric C-O-C stretching of the isopropoxy group attached to the aromatic ring.[14][15][16][17] |
| 1250 - 1150 | C-O stretch | Carboxylic Acid | Strong | Stretching of the C-O single bond in the carboxylic acid moiety.[8] |
| ~1100 | C-O stretch | Alkyl Ether | Strong | Symmetric C-O-C stretching of the isopropoxy group.[15][17] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern offers valuable clues about the molecule's structure.
Experimental Protocol: Mass Spectrometry
-
Ionization Method : Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a protonated molecular ion [M+H]⁺.
-
Sample Introduction : The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer or introduced via liquid chromatography (LC).
-
Mass Analysis : A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass of the molecular ion, which can be used to confirm the elemental formula.
-
Tandem MS (MS/MS) : To study fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate product ions.
Predicted Mass Spectrum Data
-
Molecular Formula : C₁₂H₁₂O₄
-
Molecular Weight : 220.22 g/mol
-
Predicted Molecular Ion (ESI+) : m/z 221.07 [M+H]⁺
Plausible Fragmentation Pathway
The fragmentation of 4-Isopropoxy-1-benzofuran-6-carboxylic acid is expected to be driven by the loss of stable neutral molecules and the formation of stable carbocations.
Caption: Predicted ESI-MS fragmentation pathway.
-
Loss of Propene : A characteristic fragmentation for isopropyl ethers is the loss of propene (C₃H₆, 42 Da) via a rearrangement, leading to a stable phenol-like fragment at m/z 179.[18][19][20][21]
-
Loss of Water : The carboxylic acid can lose water (H₂O, 18 Da), especially under certain ionization conditions, resulting in a fragment at m/z 203.[22][23][24][25]
-
Decarbonylation : The fragment at m/z 179 can subsequently lose carbon monoxide (CO, 28 Da) from either the furan ring or the remaining carboxylic acid functionality, yielding a fragment at m/z 151.[1]
Conclusion
The structural elucidation of 4-Isopropoxy-1-benzofuran-6-carboxylic acid can be confidently achieved through a combined spectroscopic approach. The predicted data presented in this guide provides a robust framework for scientists to interpret experimental results. Key identifying features include the highly deshielded carboxylic acid proton in ¹H NMR, the characteristic carbonyl carbon signal in ¹³C NMR, the extremely broad O-H and strong C=O stretching bands in the IR spectrum, and predictable fragmentation patterns involving the loss of propene and water in the mass spectrum. By comparing experimentally obtained spectra with these predicted signatures, researchers can unambiguously confirm the synthesis of the target molecule and assess its purity.
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Unlocking the Therapeutic Potential of 4-Isopropoxy-1-benzofuran-6-carboxylic Acid: A Technical Guide for Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1][2][3][4] This technical guide focuses on a specific, yet underexplored, derivative: 4-Isopropoxy-1-benzofuran-6-carboxylic acid . While direct biological data for this compound is not extensively available in current literature, its structural features suggest significant therapeutic potential. This document provides a comprehensive framework for investigating its biological activity, drawing upon established knowledge of benzofuran structure-activity relationships (SAR) and proposing a rigorous, multi-faceted research and development plan. We will delve into hypothesized mechanisms of action, detailed experimental protocols for in vitro and in vivo evaluation, and the causal reasoning behind these proposed studies.
Introduction: The Benzofuran Core and the Promise of 4-Isopropoxy-1-benzofuran-6-carboxylic Acid
Benzofurans are heterocyclic compounds composed of a fused benzene and furan ring. This core structure is present in numerous natural products and synthetically developed therapeutic agents, exhibiting a wide array of pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[5][6][7] The biological effects of benzofuran derivatives are highly dependent on the nature and position of their substituents.[1]
The structure of 4-Isopropoxy-1-benzofuran-6-carboxylic acid presents two key functionalities that are likely to influence its biological profile:
-
An Isopropoxy Group at Position 4: The introduction of an alkoxy group can modulate the lipophilicity and metabolic stability of the molecule, potentially enhancing its pharmacokinetic properties.
-
A Carboxylic Acid Group at Position 6: The carboxylic acid moiety is a common pharmacophore in many drugs and can participate in crucial interactions with biological targets, such as enzymes and receptors.[8][9][10] However, it can also present challenges regarding membrane permeability and metabolic liabilities.
Based on the known activities of related benzofuran derivatives, we hypothesize that 4-Isopropoxy-1-benzofuran-6-carboxylic acid may exhibit significant potential in the following therapeutic areas:
-
Oncology: Inhibition of cancer cell proliferation and signaling pathways.
-
Inflammation: Modulation of inflammatory responses.
-
Infectious Diseases: Antimicrobial activity against a range of pathogens.
This guide will outline a strategic approach to systematically evaluate these potential activities.
Hypothesized Biological Activities and Mechanisms of Action
Anticancer Potential: Targeting Key Signaling Pathways
Numerous benzofuran derivatives have demonstrated potent anticancer activity.[3][11] The mechanism often involves the inhibition of critical cellular processes such as cell division, angiogenesis, and signal transduction.
Hypothesized Mechanism: We propose that 4-Isopropoxy-1-benzofuran-6-carboxylic acid may exert its anticancer effects through the inhibition of key kinases involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) or Receptor Tyrosine Kinases (RTKs). The carboxylic acid moiety could potentially interact with the hinge region of the kinase active site, a common binding motif for kinase inhibitors.
Caption: Hypothesized anticancer mechanism of action.
Anti-inflammatory Activity: Modulating Pro-inflammatory Pathways
Benzofuran derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX) or signaling pathways such as NF-κB.[12][13]
Hypothesized Mechanism: The anti-inflammatory activity of 4-Isopropoxy-1-benzofuran-6-carboxylic acid could be mediated by the inhibition of the NF-κB signaling pathway. This would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Caption: Hypothesized anti-inflammatory mechanism of action.
Proposed Experimental Workflows for Biological Evaluation
A tiered approach to biological evaluation is recommended, starting with broad in vitro screening and progressing to more focused in vivo studies for promising activities.
Caption: Tiered experimental workflow for biological evaluation.
In Vitro Evaluation Protocols
Objective: To determine the cytotoxic effect of 4-Isopropoxy-1-benzofuran-6-carboxylic acid on various cancer cell lines and a normal cell line to assess for selective toxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HUVEC) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Objective: To evaluate the in vitro anti-inflammatory activity by measuring the inhibition of nitric oxide production.[12]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
In Vivo Evaluation Protocols
Objective: To assess the in vivo anti-inflammatory activity of the test compound.[13][14][15]
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week.
-
Compound Administration: Administer the test compound or vehicle orally to different groups of rats. A standard anti-inflammatory drug (e.g., Indomethacin) should be used as a positive control.
-
Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of 4-Isopropoxy-1-benzofuran-6-carboxylic acid
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast Cancer) | Data to be generated | Reference data |
| A549 (Lung Cancer) | Data to be generated | Reference data |
| HCT116 (Colon Cancer) | Data to be generated | Reference data |
| HUVEC (Normal Cells) | Data to be generated | Reference data |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | Data to be generated | 0 |
| Test Compound | 10 | Data to be generated | Calculate |
| Test Compound | 30 | Data to be generated | Calculate |
| Indomethacin | 10 | Data to be generated | Calculate |
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the systematic evaluation of the biological activity of 4-Isopropoxy-1-benzofuran-6-carboxylic acid . While direct experimental data is currently lacking, the structural features of this molecule, in the context of the well-established pharmacology of the benzofuran class, strongly suggest its potential as a lead compound in oncology and inflammation. The proposed experimental workflows are designed to rigorously test these hypotheses and elucidate the underlying mechanisms of action.
Future research should focus on a thorough investigation of the structure-activity relationships by synthesizing and evaluating a library of related derivatives. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutics.
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Technical Guide: Elucidating the Mechanism of Action of 4-Isopropoxy-1-benzofuran-6-carboxylic acid as a Novel NLRP3 Inflammasome Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory disorders.[1][2][3] Small molecule inhibitors of NLRP3 represent a promising therapeutic strategy. This guide outlines a proposed mechanism of action for the novel compound 4-Isopropoxy-1-benzofuran-6-carboxylic acid (hereafter designated BFC-4I6C), a member of the biologically active benzofuran class of heterocyclic compounds.[4][5][6][7] We postulate that BFC-4I6C acts as a direct inhibitor of the NLRP3 inflammasome by targeting its ATPase activity. This document provides the theoretical framework, key signaling pathways, and a comprehensive, field-proven experimental workflow to rigorously validate this hypothesis, from initial in vitro characterization to cellular target engagement.
Part 1: The Scientific Rationale and Postulated Mechanism of Action
The NLRP3 Inflammasome: A Central Mediator of Inflammation
The NLRP3 inflammasome is a multi-protein complex that responds to a diverse array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][8] Its activation is a tightly regulated two-step process:
-
Priming (Signal 1): Typically initiated by Toll-like receptor (TLR) ligands such as lipopolysaccharide (LPS), this step leads to the NF-κB-mediated transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[1][8][9]
-
Activation (Signal 2): A second, diverse stimulus, such as extracellular ATP, crystalline uric acid, or mitochondrial dysfunction, triggers the assembly of the inflammasome complex.[3][8]
Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[10] This proximity induces the auto-cleavage and activation of caspase-1. Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms, which are subsequently secreted.[1][11][12] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, inflammatory form of cell death known as pyroptosis.[13]
Given its central role, dysregulation of the NLRP3 inflammasome is a key pathological driver in numerous conditions, including autoinflammatory syndromes, atherosclerosis, type 2 diabetes, and neurodegenerative diseases.[3] This makes NLRP3 a high-value target for therapeutic intervention.[14]
Postulated Mechanism of BFC-4I6C: Inhibition of NLRP3 ATPase Activity
The central NACHT domain of the NLRP3 protein possesses essential ATPase activity, which is required for its conformational changes and subsequent activation.[10][13] We hypothesize that BFC-4I6C directly binds to the NACHT domain, inhibiting its ability to hydrolyze ATP. This intervention prevents the necessary conformational shift, thereby blocking the recruitment of ASC and the assembly of the functional inflammasome complex.
This proposed mechanism is illustrated in the signaling pathway diagram below.
Figure 1: Postulated Mechanism of BFC-4I6C. BFC-4I6C is hypothesized to directly inhibit the ATPase activity of the NLRP3 NACHT domain, preventing inflammasome assembly and downstream inflammatory signaling.
Part 2: Experimental Validation Workflow
To validate the proposed mechanism of action, a multi-tiered, self-validating experimental approach is required. This workflow begins with broad functional assessment and progressively narrows to confirm direct target engagement within the native cellular environment.
Figure 2: Tiered Experimental Validation Workflow. A logical progression from cellular function to direct target engagement confirms the mechanism of action.
Protocol 1: IL-1β Secretion Inhibition Assay in THP-1 Macrophages
-
Causality: This is the primary functional assay. Measuring the secretion of mature IL-1β provides a direct readout of the entire NLRP3 inflammasome pathway's activity.[12][15][16] A reduction in IL-1β secretion in the presence of BFC-4I6C would provide the first piece of evidence for its inhibitory action.
-
Methodology:
-
Cell Culture and Differentiation: Culture human THP-1 monocytes and differentiate them into macrophage-like cells using 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Priming (Signal 1): Replace the medium and prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to induce expression of pro-IL-1β and NLRP3.[17]
-
Inhibitor Treatment: Pre-incubate the primed cells with a dose-response range of BFC-4I6C (e.g., 1 nM to 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
Activation (Signal 2): Add a known NLRP3 activator, such as 5 mM ATP or 10 µM Nigericin, for 1-2 hours.[17]
-
Sample Collection: Carefully collect the cell culture supernatants.
-
Quantification: Measure the concentration of mature IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[11][18]
-
Data Analysis: Plot the IL-1β concentration against the BFC-4I6C concentration and calculate the IC50 value.
-
Protocol 2: NLRP3 ATPase Activity Assay
-
Causality: This biochemical assay directly tests the central hypothesis. By using purified, recombinant NLRP3 protein, it isolates the target from other cellular components. Inhibition in this cell-free system strongly suggests a direct interaction between BFC-4I6C and the NLRP3 protein's enzymatic domain. The NACHT domain's ATPase activity is a prerequisite for inflammasome formation.[10]
-
Methodology:
-
Reagents: Use purified, recombinant human NLRP3 protein (NACHT domain or full-length).
-
Assay Setup: In a 384-well plate, combine the reaction buffer (containing Tris, MgCl2, and BSA), ATP, and varying concentrations of BFC-4I6C.
-
Reaction Initiation: Add the recombinant NLRP3 protein to initiate the ATPase reaction. Incubate at 37°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Quantify the amount of ADP produced, which is directly proportional to ATPase activity. Use a commercial bioluminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).[19] This two-step process first terminates the ATPase reaction and depletes remaining ATP, then converts the produced ADP back into ATP, which is used by a luciferase to generate a light signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Causality: This is the gold-standard assay for confirming target engagement in a physiological context.[20][21] CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[22] An observed thermal shift for NLRP3 in intact cells treated with BFC-4I6C provides definitive proof of direct physical interaction between the compound and its target inside the cell.[23][24]
-
Methodology:
-
Cell Treatment: Treat intact, differentiated THP-1 cells with either vehicle control or a saturating concentration of BFC-4I6C (e.g., 10x IC50 from the IL-1β assay) for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.
-
Protein Quantification: Collect the supernatants and quantify the amount of soluble NLRP3 protein remaining at each temperature using Western Blotting or Simple Western™ (automated capillary-based immunoassay).
-
Data Analysis: Plot the relative amount of soluble NLRP3 against temperature for both vehicle- and BFC-4I6C-treated samples. A rightward shift in the melting curve for the BFC-4I6C-treated sample indicates target stabilization and confirms engagement.
-
Part 3: Data Presentation and Interpretation
Quantitative data from the validation workflow should be summarized for clear interpretation and comparison.
| Assay | Parameter Measured | Postulated Outcome for BFC-4I6C | Example Hypothetical Value |
| IL-1β Release Assay (THP-1) | IC50 | Potent Inhibition | 75 nM |
| Pyroptosis (LDH Release) Assay | IC50 | Potent Inhibition | 82 nM |
| NLRP3 ATPase Biochemical Assay | IC50 | Potent Inhibition | 55 nM |
| Cellular Thermal Shift Assay | Thermal Shift (ΔTm) | Positive Shift | +4.2 °C at 50 µM |
Conclusion
The structured workflow detailed in this guide provides a robust framework for validating the hypothesis that 4-Isopropoxy-1-benzofuran-6-carboxylic acid (BFC-4I6C) functions as a direct inhibitor of the NLRP3 inflammasome. By systematically progressing from cellular functional readouts to direct biochemical and in-cell target engagement assays, researchers can build a compelling, evidence-based narrative for the compound's mechanism of action. A positive outcome across this experimental funnel would position BFC-4I6C as a promising lead candidate for development into a novel therapeutic for NLRP3-driven inflammatory diseases.
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Wang, Y., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry. Available at: [Link]
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discovery and history of substituted benzofuran carboxylic acids
Exploring Initial Discovery Phases
I'm starting a broad search to understand the historical development of substituted benzofuran carboxylic acids. Simultaneously, I'm focusing on the initial synthesis and discovery of the benzofuran ring system itself to build a strong foundation for the exploration.
Refining Research Directions
I'm now expanding my initial search to include specific examples of biologically active substituted benzofuran carboxylic acids to identify key milestones. I'll also research the evolution of synthetic methods, focusing on advancements and the key researchers involved. I am now exploring the historical context of their therapeutic applications, specifically noting the discovery timeline of different biological activities. I'm starting to build a narrative.
Expanding Initial Scope
I'm now casting a wider net to capture the complete picture, including the historical development of these acids. Parallel to the search, I'll be homing in on key, early examples with documented biological activity. I will also investigate the evolution of synthetic methods, looking at advancements and key researchers to build the narrative.
Examining Benzofuran Origins
I've uncovered the genesis of benzofuran synthesis, tracing back to Perkin's 1870 breakthrough. The search has also revealed an interesting picture regarding the biological activities associated with this synthesis. I'm now exploring the implications and potential applications, hoping to find a clear direction going forward.
Pinpointing Carboxylic Acid Derivatives
I'm now focusing on substituted benzofuran carboxylic acids. I am seeking early examples of this specific class, looking for their initial biological activities and the evolution of synthetic methods tailored for the carboxylic acid group. Key milestones in their therapeutic applications are a priority. I also need detailed experimental protocols.
Defining Substituted Carboxylic Acids
I'm now focusing my search to narrow down information on the development of substituted benzofuran carboxylic acids. I require specific details on early examples of this class, along with the progression of specialized synthetic methods. Key drug development milestones are also critical, and I'm actively seeking detailed experimental protocols and associated biological data for the tables and mechanisms of action.
Examining Key Findings
I've made headway! The latest search results clarified details about the Perkin rearrangement, specifically how it synthesizes benzofuran-2-carboxylic acids using 3-halocoumarins. This historical method is proving very relevant, especially considering the structural transformations I'm exploring.
Analyzing Remaining Gaps
My exploration is advancing nicely! The Perkin rearrangement details are solidifying my understanding of the 3-halocoumarin-to-benzofuran synthesis. I've also uncovered insights into benzofuran derivatives' anti-inflammatory mechanisms. However, I'm currently focused on strengthening the historical context and broadening my search for diverse synthetic methodologies, specifically for benzofuran carboxylic acids. I also need to find information on the biological activity of other isomers, like benzofuran-3-carboxylic acids.
Pinpointing Key Data Gaps
My progress is building! I've confirmed details on the Perkin rearrangement, dating back to 1870, for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins. The anti-inflammatory mechanisms of some derivatives, involving NF-κB and MAPK, are also in sight. While I have broad biological activities, I need more early examples and quantitative data. I also have to hunt down those diverse synthesis routes, especially for other isomers, and a specific compound for a detailed signaling diagram.
Considering Recent Synthesis Data
I have a solid understanding of the historical synthesis of benzofurans, specifically benzofuran-2-carboxylic acids, using the Perkin rearrangement. I am focusing on recent developments, and have located examples of substituted benzofurans. I'm exploring modern advancements in synthesis methods.
Refining Biological Context
I am now focusing on the historical narrative. I've uncovered some early explorations of biological activities in substituted benzofuran carboxylic acids, including associated IC50 and MIC values, specifically relating to antimicrobial, anticancer and anti-inflammatory effects. I have discovered several key signalling pathways implicated in their activity. I am now seeking more precise details about the earliest discovery dates and key studies driving this area, including the important personalities involved. I'm expanding this into a solid timeline.
Analyzing Missing Data Points
I have a good understanding of the historical synthesis and biological activities, but I am now focusing on refining the details. I need to improve my information on the discovery of biological activities, specifically when it began and who was involved. I need to broaden my understanding of synthetic methodologies, and to create an experimental protocol. I also need to make tables of quantitative data and a Graphviz diagram. I am now looking for historical reviews of benzofurans. I will seek detailed synthesis and biological evaluation papers to fill these gaps.
Developing Data Organization
I've gathered quite a bit of information now, including the Perkin rearrangement and biological activities of substituted benzofurans. I've also identified key signaling pathways, like NF-κB and MAPK, implicated in their activity. To round out the technical guide, I need to focus on some critical areas. Specifically, I need more detail on the discovery of these biological activities, more diverse synthetic strategies, a detailed experimental protocol, and a systematic organization of quantitative data. I'll also start creating a Graphviz diagram and organize the references. To address these gaps, I will consult historical reviews and look for specific papers detailing the synthesis and evaluation of a representative benzofuran carboxylic acid.
Analyzing Benzofurans Progress
I've made a thorough survey of benzofuran literature, covering their historical synthesis from Perkin (1870) onwards. I've also tracked the development of benzofuran carboxylic acid synthesis, and begun to explore their biological activities.
Refining Historical Timeline
I am now focusing on refining the historical narrative. I'm digging deeper into the timeline of biological activity discovery for substituted benzofuran carboxylic acids. My goal is to pinpoint when systematic investigations for therapeutic purposes began and to identify any early lead compounds to strengthen the timeline of the development process. I'm also actively searching for a specific example for the detailed protocol and Graphviz diagram, with a clear synthesis and mechanism of action.
Expanding Biological Focus
I'm now diving deeper into the biological activity timeline of substituted benzofuran carboxylic acids. I am seeking to identify when systematic therapeutic investigations began and any early lead compounds. I need to select a well-documented compound with a clear synthesis and mechanism of action, preferably involving NF-κB. I'm also preparing tables for IC50 and MIC values, and I will be collecting more granular information on interaction with NF-κB for a detailed diagram. Finally, I will consolidate my references.
Potential Therapeutic Targets of 4-Isopropoxy-1-benzofuran-6-carboxylic acid: A Whitepaper for Drug Discovery Professionals
An In-depth Technical Guide
Executive Summary
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds. This guide delves into the therapeutic potential of a specific derivative, 4-Isopropoxy-1-benzofuran-6-carboxylic acid. While direct biological data on this molecule is nascent, a comprehensive analysis of its structural class—benzofuran carboxylic acids—provides a fertile ground for target hypothesis and experimental validation. This document synthesizes existing literature on related compounds to propose a rational, multi-pronged strategy for identifying and validating the therapeutic targets of 4-Isopropoxy-1-benzofuran-6-carboxylic acid. We will explore potential target classes including integrins, protein kinases, carbonic anhydrases, and transglutaminases, providing detailed experimental workflows and the scientific rationale underpinning each proposed avenue of investigation.
Introduction: The Benzofuran Scaffold and 4-Isopropoxy-1-benzofuran-6-carboxylic acid
Benzofuran and its derivatives are a class of heterocyclic compounds found in numerous natural and synthetic molecules.[1] They exhibit a remarkable breadth of biological activities, including anti-tumor, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[2][3][4][5] This wide therapeutic window has established the benzofuran nucleus as a significant scaffold for drug design.[1][6]
The subject of this guide, 4-Isopropoxy-1-benzofuran-6-carboxylic acid (CAS No. 1239773-74-0), is a derivative that combines the core benzofuran structure with a carboxylic acid moiety and an isopropoxy group.[7] The carboxylic acid group is a common feature in many drugs, often acting as a key interacting group with biological targets.[8] The isopropoxy substitution may serve to modulate the compound's lipophilicity, metabolic stability, and target engagement profile compared to its parent compound, benzofuran-6-carboxylic acid. The known biological activities of the parent scaffold provide a strong foundation for exploring the therapeutic potential of this specific analog.[9]
Proposed Therapeutic Target Class I: Integrin Antagonism (LFA-1)
2.1. Mechanistic Rationale
A compelling line of evidence points towards integrins as a primary target class. Benzofuran-6-carboxylic acid is a key intermediate in the synthesis of Lifitegrast, an FDA-approved drug for the treatment of dry eye disease.[10][11] Lifitegrast functions as a leukocyte function-associated antigen-1 (LFA-1) antagonist.[12] LFA-1 is an integrin receptor found on T-cells, and its interaction with intercellular adhesion molecule-1 (ICAM-1) is crucial for T-cell activation and inflammatory responses. By blocking this interaction, Lifitegrast reduces inflammation. Given that 4-Isopropoxy-1-benzofuran-6-carboxylic acid shares the core scaffold of a key Lifitegrast precursor, it is plausible that it retains affinity for LFA-1.
2.2. Experimental Validation Workflow
A stepwise approach is recommended to validate LFA-1 as a target.
Caption: Workflow for validating LFA-1 antagonism.
2.2.1. Detailed Protocol: LFA-1/ICAM-1 Binding Assay (ELISA-based)
-
Plate Coating: Coat a 96-well high-binding microplate with recombinant human ICAM-1 (1 µg/mL in PBS) overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block with 3% BSA in PBST for 2 hours at room temperature.
-
Compound Incubation: Add serial dilutions of 4-Isopropoxy-1-benzofuran-6-carboxylic acid (e.g., from 100 µM to 1 nM) to the wells.
-
LFA-1 Addition: Add biotinylated recombinant human LFA-1 (0.5 µg/mL) to all wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate. Add streptavidin-HRP conjugate and incubate for 1 hour. Wash again. Add TMB substrate and stop the reaction with 1M H₂SO₄.
-
Data Analysis: Read absorbance at 450 nm. Calculate the IC₅₀ value by fitting the data to a dose-response curve. Lifitegrast should be used as a positive control.
2.3. Data Interpretation
A low micromolar or nanomolar IC₅₀ value in the ELISA assay would be a strong indicator of direct binding. This should be corroborated by SPR to determine the binding kinetics (Kon, Koff) and affinity (KD). Subsequent inhibition of T-cell adhesion and cytokine release in cell-based assays would confirm functional antagonism of LFA-1.
Proposed Therapeutic Target Class II: Protein Kinases
3.1. Mechanistic Rationale
The benzofuran scaffold is present in numerous compounds that exhibit anticancer activity through the inhibition of protein kinases.[6] These enzymes are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Specific kinases identified as targets for benzofuran derivatives include Cyclin-Dependent Kinase 2 (CDK2), Src, mTOR, and GSK-3β.[6] The presence of the carboxylic acid group can facilitate hydrogen bonding interactions within the ATP-binding pocket of many kinases.
3.2. Experimental Validation Workflow
A tiered screening approach is efficient for identifying potential kinase targets.
Caption: Tiered strategy for kinase target identification.
3.2.1. Detailed Protocol: In Vitro Kinase Assay (Example: CDK2/Cyclin A)
-
Reaction Setup: In a 384-well plate, prepare a reaction buffer containing ATP (e.g., 10 µM, near Km), a suitable substrate (e.g., histone H1), and MgCl₂.
-
Compound Addition: Add 4-Isopropoxy-1-benzofuran-6-carboxylic acid at various concentrations.
-
Enzyme Initiation: Add recombinant CDK2/Cyclin A enzyme to initiate the reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect substrate phosphorylation. A common method is to use a phosphospecific antibody in a luminescence or fluorescence-based readout (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate percent inhibition relative to a DMSO control and determine the IC₅₀ value.
3.3. Data Interpretation
Initial hits from a broad panel screen should be confirmed with IC₅₀ determination. Potent hits (sub-micromolar IC₅₀) should be further validated in cell-based assays. For example, if CDK2 is identified as a target, one could treat a cancer cell line (e.g., MCF-7) with the compound and measure the phosphorylation of the CDK2 substrate, Retinoblastoma protein (Rb), by Western blot. A reduction in phospho-Rb would indicate cellular target engagement.
Proposed Therapeutic Target Class III: Carbonic Anhydrases
4.1. Mechanistic Rationale
Recent studies have highlighted benzofuran-based carboxylic acids as inhibitors of carbonic anhydrases (CAs), particularly the cancer-related isoforms CA IX and XII.[13] These enzymes regulate pH, and their inhibition can disrupt the tumor microenvironment, leading to antiproliferative effects. The carboxylic acid moiety can coordinate with the zinc ion in the active site of CAs, a common mechanism for CA inhibitors.
4.2. Experimental Validation
The primary validation method is a direct enzymatic assay.
4.2.1. Detailed Protocol: Carbonic Anhydrase Inhibition Assay
-
Assay Principle: This is a stopped-flow spectrophotometric assay that measures the CA-catalyzed hydration of CO₂.
-
Reagents: Prepare a buffer (e.g., Tris-SO₄), a pH indicator (e.g., p-nitrophenol), and purified human CA isoforms (I, II, IX, and XII).
-
Procedure:
-
Equilibrate the enzyme and inhibitor solution in the stopped-flow instrument.
-
Rapidly mix with a CO₂-saturated solution.
-
Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated to carbonic acid, causing a pH drop.
-
-
Data Analysis: Calculate the initial rates of reaction. Determine the inhibitor concentration that causes 50% inhibition (IC₅₀) and the inhibition constant (Ki). Acetazolamide is a standard control inhibitor.
4.3. Data Interpretation
Potent and selective inhibition of the tumor-associated isoforms CA IX and XII over the ubiquitous CA I and II is desirable.[13] A Ki in the sub-micromolar range against CA IX/XII with high selectivity would warrant further investigation, such as evaluating the compound's ability to inhibit proliferation in hypoxic cancer cells that overexpress these isoforms.[13]
Other Potential Avenues of Investigation
Based on the broader activities of the benzofuran class, the following targets and activities should also be considered:
| Potential Target/Activity | Rationale | Suggested Initial Assay |
| Transglutaminases | The parent compound, benzofuran-6-carboxylic acid, has been identified as a potential inhibitor of transglutaminase 2, an enzyme implicated in various diseases.[9] | Fluorometric assay using a transglutaminase-specific substrate. |
| Antioxidant Activity | Many benzofuran derivatives possess antioxidant and free-radical scavenging properties.[9] | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. |
| Antimicrobial Activity | The benzofuran scaffold is present in compounds with antibacterial and antifungal effects.[9] | Minimum Inhibitory Concentration (MIC) testing against a panel of bacteria and fungi. |
Summary and Future Directions
4-Isopropoxy-1-benzofuran-6-carboxylic acid represents a promising starting point for a drug discovery campaign. The structural relationship to a key precursor of the LFA-1 antagonist Lifitegrast provides a strong, rationale-driven hypothesis for its primary target class. Furthermore, the well-documented polypharmacology of the benzofuran scaffold suggests that it may possess valuable activities against protein kinases and carbonic anhydrases, particularly in the context of oncology.
A recommended path forward would be to pursue the LFA-1 hypothesis with the highest priority, followed by a broad kinase panel screen to uncover potential oncology applications. The data generated from these initial assays will provide a clear direction for subsequent lead optimization, in-depth mechanistic studies, and preclinical evaluation. The strategic application of the detailed protocols within this guide will enable a thorough and efficient exploration of the therapeutic potential of this intriguing molecule.
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Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27992-28008. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 549. [Link]
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Li, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27992-28008. [Link]
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Abdel-Aziz, H. A., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 896-902. [Link]
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National Institutes of Health. (2025, July 17). Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity. [Link]
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An In-Depth Technical Guide to 4-Isopropoxy-1-benzofuran-6-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Isopropoxy-1-benzofuran-6-carboxylic acid, a substituted benzofuran derivative of interest in medicinal chemistry. While direct literature on this specific molecule is emerging, this document synthesizes information from related compounds to offer valuable insights into its synthesis, characterization, and potential biological activities. The benzofuran scaffold is a cornerstone in the development of numerous therapeutic agents, and understanding the nuances of its derivatives is crucial for innovation in drug discovery.[1][2]
Introduction to the Benzofuran Scaffold
The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are found in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.[1][2] The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
4-Isopropoxy-1-benzofuran-6-carboxylic acid (CAS No. 1239773-74-0) is a specific derivative that has garnered interest due to the established importance of benzofuran-6-carboxylic acid as a key intermediate in the synthesis of pharmaceuticals like Lifitegrast, a lymphocyte function-associated antigen 1 (LFA-1) antagonist used for the treatment of dry eye disease.[3][4] The introduction of an isopropoxy group at the 4-position can significantly influence the molecule's lipophilicity, metabolic stability, and receptor-binding interactions, making it a target for the development of novel therapeutics.
Table 1: Chemical Identifiers for 4-Isopropoxy-1-benzofuran-6-carboxylic acid
| Identifier | Value |
| CAS Number | 1239773-74-0 |
| Linear Formula | C12H12O4 |
| Synonyms | 4-isopropoxy-1-benzofuran-6-carboxylic acid |
Synthesis and Purification
While a specific, detailed protocol for the synthesis of 4-Isopropoxy-1-benzofuran-6-carboxylic acid is not extensively published, a plausible and efficient synthetic route can be extrapolated from established methods for related benzofuran-6-carboxylic acids. A common strategy involves the construction of the benzofuran ring from a substituted phenolic precursor.
Proposed Synthetic Pathway
A logical approach would begin with a suitably substituted phenol, followed by the introduction of the furan ring and subsequent modification to yield the final carboxylic acid.
Caption: Proposed synthetic workflow for 4-Isopropoxy-1-benzofuran-6-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general procedures for benzofuran synthesis and should be optimized for specific laboratory conditions.
Step 1: Esterification of 3-Hydroxy-4-isopropoxybenzoic acid
-
Suspend 3-hydroxy-4-isopropoxybenzoic acid in an appropriate alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid and extract the ester with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.
Step 2: O-alkylation
-
Dissolve the ester from Step 1 in a polar aprotic solvent (e.g., acetone or DMF).
-
Add a weak base (e.g., potassium carbonate) and an α-halo ketone (e.g., chloroacetone).
-
Stir the reaction mixture at room temperature or gentle heat until the starting material is consumed (monitored by TLC).
-
Filter the inorganic salts and remove the solvent under vacuum.
Step 3: Intramolecular Cyclization and Aromatization
-
Treat the product from Step 2 with a dehydrating agent and cyclizing catalyst (e.g., polyphosphoric acid or a strong base) at an elevated temperature.
-
The reaction progress should be monitored by TLC.
-
After completion, quench the reaction mixture and extract the benzofuran derivative.
Step 4: Hydrolysis
-
Dissolve the benzofuran ester in a mixture of an alcohol and water.
-
Add a strong base (e.g., sodium hydroxide or potassium hydroxide) and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC.
-
Once complete, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to yield the crude 4-Isopropoxy-1-benzofuran-6-carboxylic acid.
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a high-purity final product. The purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties and Characterization
The physicochemical properties of 4-Isopropoxy-1-benzofuran-6-carboxylic acid are crucial for its handling, formulation, and biological activity.
Table 2: Predicted and Known Physicochemical Properties
| Property | Value/Technique | Rationale/Reference |
| Molecular Formula | C12H12O4 | |
| Molecular Weight | 220.22 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Based on related benzofuran carboxylic acids[5] |
| Melting Point | To be determined experimentally | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Based on related compounds[] |
| pKa | To be determined experimentally | The carboxylic acid moiety will be acidic. |
| LogP | To be determined experimentally | The isopropoxy group will increase lipophilicity compared to the unsubstituted analog. |
Analytical Characterization
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for elucidating the chemical structure. The proton NMR should show characteristic signals for the aromatic protons, the furan ring protons, and the isopropoxy group. The carbon NMR will confirm the carbon skeleton.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C stretches of the furan and ether moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid) would be appropriate.
Potential Biological Activities and Mechanism of Action
The biological profile of 4-Isopropoxy-1-benzofuran-6-carboxylic acid has not been extensively reported. However, based on the activities of structurally related benzofurans, several therapeutic areas can be proposed.
Anti-inflammatory Activity
Benzofuran derivatives are known to possess anti-inflammatory properties.[1] The parent compound, benzofuran-6-carboxylic acid, is a key intermediate for Lifitegrast, which targets the LFA-1/ICAM-1 interaction, a critical step in T-cell mediated inflammation. It is plausible that 4-Isopropoxy-1-benzofuran-6-carboxylic acid was designed to modulate this or similar inflammatory pathways.
Caption: Hypothetical inhibition of the LFA-1/ICAM-1 pathway by 4-Isopropoxy-1-benzofuran-6-carboxylic acid.
Anticancer Potential
Numerous benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer progression. Further investigation into the antiproliferative effects of 4-Isopropoxy-1-benzofuran-6-carboxylic acid is warranted.
Other Potential Activities
The benzofuran scaffold has been associated with a wide range of other biological activities, including antimicrobial, antioxidant, and neuroprotective effects.[1][5] Screening 4-Isopropoxy-1-benzofuran-6-carboxylic acid in a variety of biological assays could uncover novel therapeutic applications.
Future Directions and Conclusion
4-Isopropoxy-1-benzofuran-6-carboxylic acid represents an intriguing molecule for further investigation in the field of drug discovery. The immediate research priorities should include the development and optimization of a robust synthetic route, comprehensive physicochemical characterization, and a thorough evaluation of its biological activities.
Key areas for future research include:
-
In-depth Biological Screening: Evaluating the compound in a broad panel of assays to identify its primary biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the isopropoxy group and other positions on the benzofuran ring to understand the structural requirements for activity.
-
Mechanism of Action Studies: Once a significant biological activity is identified, detailed studies should be conducted to elucidate the underlying molecular mechanism.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-likeness.
References
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Methodological & Application
Application Note: A Framework for the Biological Characterization of 4-Isopropoxy-1-benzofuran-6-carboxylic Acid
For: Researchers, scientists, and drug development professionals investigating novel chemical entities.
Introduction: Scientific Rationale and Strategic Overview
The benzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3][4][5]. The specific compound, 4-Isopropoxy-1-benzofuran-6-carboxylic acid, combines this promising core with a carboxylic acid group. The carboxylic acid moiety is a critical functional group in medicinal chemistry, often serving as a key pharmacophore for interaction with biological targets, and is present in approximately 450 approved drugs[6][7]. Its presence suggests the potential for specific, charge-based interactions with protein targets, such as G-protein coupled receptors (GPCRs), which are frequent regulators of inflammatory processes[8][9][10].
Given the absence of extensive prior characterization for this specific molecule, this document outlines a logical, multi-phased experimental strategy. It is designed not merely as a set of protocols, but as a decision-making framework to systematically elucidate the compound's biological activity, identify its molecular target, and characterize its mechanism of action. We will proceed from foundational assays to broad activity screening and finally to in-depth mechanistic studies.
This workflow is designed to be self-validating at each stage, ensuring that subsequent, more resource-intensive experiments are built upon a foundation of robust and reliable data.
Hypothesized Biological Activity:
Based on its structural features—the anti-inflammatory potential of the benzofuran core and the target-binding potential of the carboxylic acid group—we hypothesize that 4-Isopropoxy-1-benzofuran-6-carboxylic acid is a modulator of inflammatory signaling pathways, potentially acting through a receptor-mediated mechanism. The following protocols are designed to systematically test this hypothesis.
Figure 1: A logical workflow for the characterization of a novel compound.
Phase 1: Foundational Assays
Before assessing biological function, it is critical to establish the compound's basic physicochemical properties and its tolerance by cellular systems. These steps are essential for designing meaningful experiments and correctly interpreting their results.
Protocol: Solubility and Stock Solution Preparation
Rationale: The solubility of a compound dictates its bioavailability in cell culture media. Using concentrations above the solubility limit can lead to compound precipitation, causing artifactual results and inaccurate dose-response curves.
Methodology:
-
Solvent Selection: Begin with Dimethyl Sulfoxide (DMSO) as it is a common solvent for small molecules.
-
Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 4-Isopropoxy-1-benzofuran-6-carboxylic acid in 100% DMSO. Vortex thoroughly and visually inspect for any undissolved particulate matter. If necessary, gentle warming (37°C) or sonication can be applied.
-
Aqueous Solubility Test: Serially dilute the DMSO stock into a relevant aqueous buffer (e.g., Phosphate-Buffered Saline [PBS] or cell culture medium) to final DMSO concentrations that will be used in assays (typically ≤0.5%).
-
Observation: Incubate the dilutions for 1-2 hours at 37°C. Assess solubility by visual inspection for precipitation and, for more quantitative analysis, by measuring the absorbance of the supernatant after centrifugation. The highest concentration that remains clear is the upper limit for biological assays.
Trustworthiness: Always prepare a fresh dilution series from the DMSO stock for each experiment to avoid degradation and precipitation issues associated with storing aqueous solutions.
Protocol: Cell Viability and Cytotoxicity Assay
Rationale: This assay is crucial for identifying the concentration range at which the compound can be tested without inducing cell death, which would confound any specific biological measurements. We will use the MTT assay, a colorimetric assay for assessing cell metabolic activity.
Cell Line: A common, robust cell line such as HEK293 (Human Embryonic Kidney) or HeLa (Human Cervical Cancer) is suitable for initial cytotoxicity screening.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 4-Isopropoxy-1-benzofuran-6-carboxylic acid in complete cell culture medium, starting from the maximum soluble concentration determined in Protocol 2.1.
-
Incubation: Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for a period relevant to subsequent assays (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Self-Validation System:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This establishes the baseline 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO or Staurosporine) to ensure the assay can detect cell death.
-
Untreated Control: Cells in medium alone.
| Parameter | Description | Example Data |
| Concentration Range | The range of compound concentrations tested. | 0.1 - 100 µM |
| Cell Viability (%) | The percentage of viable cells relative to the vehicle control. | 100% down to 5% |
| CC50 | The concentration of the compound that reduces cell viability by 50%. A higher CC50 indicates lower toxicity. | > 100 µM |
Phase 2: Screening for Predicted Biological Activity
With a non-toxic concentration range established, we now screen for the hypothesized anti-inflammatory activity.
Protocol: NF-κB Reporter Assay for Anti-Inflammatory Activity
Rationale: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[9][10] This assay utilizes a cell line engineered with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the pathway by an inflammatory stimulus (like TNF-α) drives reporter expression, which can be inhibited by an anti-inflammatory compound.
Cell Line: HEK293 cells stably expressing an NF-κB-luciferase reporter construct.
Methodology:
-
Cell Seeding: Plate the reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with a serial dilution of 4-Isopropoxy-1-benzofuran-6-carboxylic acid (in the non-toxic range) for 1 hour.
-
Stimulation: Add a pro-inflammatory stimulus, such as TNF-α (10 ng/mL), to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours to allow for reporter gene expression.
-
Lysis and Readout: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega ONE-Glo™ Luciferase Assay System).
Self-Validation System:
-
Vehicle Control: Cells treated with DMSO and the inflammatory stimulus. This represents the maximum (100%) NF-κB activation.
-
Positive Control: Cells treated with a known NF-κB inhibitor (e.g., Bay 11-7082) prior to stimulation.
-
Unstimulated Control: Cells treated with vehicle only (no stimulus) to establish the baseline signal.
| Parameter | Description | Example Data |
| Concentration Range | The range of compound concentrations tested. | 0.1 - 50 µM |
| NF-κB Inhibition (%) | The percentage reduction in luciferase signal relative to the stimulated vehicle control. | 0% to 85% |
| IC50 | The concentration of the compound that inhibits NF-κB activation by 50%. A lower IC50 indicates higher potency. | 5.2 µM |
Protocol: GPCR Activity Screen (Calcium Mobilization Assay)
Rationale: Many GPCRs involved in inflammation, such as chemokine or protease-activated receptors, signal through the Gαq protein subunit, which activates phospholipase C and leads to a measurable increase in intracellular calcium ([Ca²⁺]i).[11][12] This assay provides a rapid and robust method to screen for agonistic or antagonistic activity at a wide range of GPCRs.
Methodology:
-
Cell Loading: Plate cells expressing the target GPCR(s) in a 96-well black, clear-bottom plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Compound Addition (Agonist Mode): Inject 4-Isopropoxy-1-benzofuran-6-carboxylic acid at various concentrations and immediately begin reading fluorescence intensity over time (typically 2-3 minutes). An increase in fluorescence indicates receptor activation.
-
Compound Addition (Antagonist Mode): Pre-incubate the cells with the test compound for 15-30 minutes. Then, inject a known agonist for the target receptor and measure the fluorescence response. A reduction in the agonist-induced signal indicates antagonism.
Self-Validation System:
-
Vehicle Control: Cells treated with DMSO to establish baseline fluorescence.
-
Positive Control: Cells treated with a known agonist for the expressed receptor to confirm cell and receptor functionality.
-
Negative Control: A parental cell line not expressing the receptor of interest to rule out non-specific effects.
Phase 3: Mechanism of Action and Target Validation
Assuming a positive 'hit' in the screening phase (e.g., inhibition of NF-κB and activation of a specific GPCR), the next phase is to confirm the target and elucidate the downstream signaling pathway.
Figure 2: Hypothesized GPR120 signaling pathway for the compound.
Protocol: Competitive Radioligand Binding Assay
Rationale: To confirm that the compound directly interacts with the identified GPCR target, a binding assay is the gold standard. This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radiolabeled ligand (e.g., ³H-labeled agonist), and increasing concentrations of the unlabeled test compound (the "competitor").
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filtermat using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, which can then be converted to a binding affinity constant (Ki).
Self-Validation System:
-
Total Binding: Membranes + radioligand only.
-
Non-specific Binding: Membranes + radioligand + a saturating concentration of a known unlabeled ligand to block all specific binding sites.
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
Protocol: Western Blot for Downstream Signaling
Rationale: To understand the intracellular signaling cascade initiated by the compound, we can measure the phosphorylation of key downstream kinases like ERK1/2 and Akt.[13] Phosphorylation is a hallmark of kinase activation and provides a snapshot of the signaling pathways engaged by the receptor.
Methodology:
-
Cell Culture and Treatment: Grow cells to near-confluency, serum-starve them overnight to reduce baseline signaling, and then treat with the compound for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total form of the protein (e.g., anti-total-ERK1/2) to confirm equal protein loading.
Protocol: Functional Output - Cytokine Release Assay (ELISA)
Rationale: The final step is to link receptor activation and intracellular signaling to a physiologically relevant functional outcome. For an anti-inflammatory compound, this often means measuring the inhibition of pro-inflammatory cytokine secretion.
Cell Line: A relevant immune cell line, such as RAW 264.7 murine macrophages or human THP-1 monocytes differentiated into macrophages.
Methodology:
-
Cell Seeding and Treatment: Plate cells and pre-treat with 4-Isopropoxy-1-benzofuran-6-carboxylic acid for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (100 ng/mL).
-
Incubation: Incubate for 18-24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for key pro-inflammatory cytokines like TNF-α and IL-6, according to the manufacturer's protocol.
-
Readout: Measure the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.
| Parameter | Description | Example Data |
| Concentration Range | The range of compound concentrations tested. | 0.1 - 50 µM |
| TNF-α Inhibition (%) | The percentage reduction in secreted TNF-α relative to the LPS-stimulated vehicle control. | 0% to 92% |
| IC50 | The concentration of the compound that inhibits TNF-α secretion by 50%. | 7.8 µM |
References
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Ishida, Y., et al. (2015). Studying G protein-coupled receptors: immunoblotting, immunoprecipitation, phosphorylation, surface labeling, and cross-linking protocols. Methods in Cell Biology. [Link]
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Karakuła-Juchnowicz, H., et al. (2022). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences. [Link]
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Patsnap Synapse. (2024). What are GPR120 agonists and how do they work? Patsnap. [Link]
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Wang, W., et al. (2018). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Cellular & Molecular Life Sciences. [Link]
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Oh, D. Y., & Olefsky, J. M. (2012). Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. Diabetes & Metabolism Journal. [Link]
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Ichimura, A., et al. (2014). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology. [Link]
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Stony Brook University Libraries. (n.d.). Receptor signal transduction protocols. Stony Brook University. [Link]
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Inoue, A., et al. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science. [Link]
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Kim, H. J., et al. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules. [Link]
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McKillop, A. M., et al. (2019). GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes. Endocrine Abstracts. [Link]
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Ren, G., et al. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy. [Link]
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Wang, Y., et al. (2017). Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. ACS Medicinal Chemistry Letters. [Link]
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JoVE. (2022). Ligand-Activated G Protein- Coupled Receptor Internalization l Protocol Preview. YouTube. [Link]
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de Wit, R. H., et al. (2016). A Perspective on Studying G-Protein–Coupled Receptor Signaling with Resonance Energy Transfer Biosensors in Living Organisms. Molecular Pharmacology. [Link]
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Kim, N., & Im, D. S. (2021). Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science. Biomolecules & Therapeutics. [Link]
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Oh, D. Y., et al. (2014). A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation in Obese Mice. Nature Medicine. [Link]
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As-Sobeai, S. R., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
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Prasad, K. R. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research. [Link]
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Pharmaffiliates. (n.d.). CAS No : 77095-51-3 | Product Name : Benzofuran-6-carboxylic Acid. Pharmaffiliates. [Link]
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Application Notes and Protocols: Mastering the Use of 4-Isopropoxy-1-benzofuran-6-carboxylic acid in Cell-Based Assays
Introduction: Navigating the Challenges of a Novel Benzofuran Derivative
4-Isopropoxy-1-benzofuran-6-carboxylic acid is a novel benzofuran derivative with potential applications in drug discovery and biological research. Its structure, featuring a benzofuran core, a carboxylic acid group, and an isopropoxy moiety, suggests it may possess interesting pharmacological activities, potentially as an inhibitor of enzymes like transglutaminases or as an antiproliferative agent, similar to other benzofuran-based carboxylic acids.[1][2] However, the structural characteristics that confer its biological activity also present a significant challenge for in vitro studies: poor aqueous solubility.
Like many aromatic carboxylic acids, 4-Isopropoxy-1-benzofuran-6-carboxylic acid is expected to be sparingly soluble in aqueous solutions at physiological pH.[1][3] This can lead to compound precipitation in cell culture media, resulting in inaccurate and irreproducible data. This application note provides a comprehensive guide for researchers to effectively solubilize and utilize 4-Isopropoxy-1-benzofuran-6-carboxylic acid in cell-based assays, ensuring the scientific integrity and validity of experimental results. We will detail a systematic approach to solubility testing, stock solution preparation, and the establishment of appropriate working concentrations, empowering researchers to confidently investigate the biological effects of this promising compound.
Physicochemical Properties and Solubility Considerations
While specific experimental data for 4-Isopropoxy-1-benzofuran-6-carboxylic acid is not widely available, we can infer its likely properties from its chemical structure and related compounds.
| Property | Predicted Value/Characteristic | Rationale and Implications for Cell-Based Assays |
| Molecular Formula | C₁₂H₁₂O₄ | |
| Molecular Weight | ~220.22 g/mol | Essential for accurate molarity calculations when preparing stock solutions. |
| Appearance | Likely a crystalline solid.[1] | Visual confirmation of dissolution is critical. |
| Aqueous Solubility | Low | The hydrophobic benzofuran core and isopropoxy group are the primary contributors to poor water solubility. The carboxylic acid moiety offers some potential for salt formation at higher pH, but at physiological pH (~7.4), it will be largely deprotonated and may still not be sufficiently soluble. |
| Organic Solvent Solubility | Expected to be soluble in Dimethyl Sulfoxide (DMSO), ethanol, and acetone.[1] | DMSO is the most common and recommended primary solvent for creating high-concentration stock solutions for cell-based assays due to its strong solubilizing power for a wide range of organic compounds.[4] |
The Critical Role of the Solvent: Why DMSO is the Preferred Starting Point
Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent that is miscible with water and most organic liquids, making it an excellent choice for dissolving hydrophobic compounds for biological assays.[4] For compounds like 4-Isopropoxy-1-benzofuran-6-carboxylic acid, preparing a high-concentration stock solution in 100% DMSO is the standard and recommended first step.[5] This concentrated stock can then be serially diluted to achieve the desired final concentrations in cell culture media.
Experimental Workflow for Solubility and Dosing
The following workflow provides a systematic approach to preparing 4-Isopropoxy-1-benzofuran-6-carboxylic acid for cell-based assays.
Figure 1. A generalized workflow for the preparation and validation of 4-Isopropoxy-1-benzofuran-6-carboxylic acid solutions for cell-based assays.
Detailed Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Rationale: Creating a concentrated stock solution in a suitable organic solvent is the foundational step for accurate and reproducible dosing in cell-based assays.[6][7] A 10 mM stock is a common starting point, offering a balance between concentration and the risk of the compound falling out of solution.
Materials:
-
4-Isopropoxy-1-benzofuran-6-carboxylic acid (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Analytical balance
-
Sterile microcentrifuge tubes or glass vials with Teflon-lined caps[8]
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution of 4-Isopropoxy-1-benzofuran-6-carboxylic acid (MW ~220.22 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 220.22 g/mol * (1000 mg / 1 g) = 2.2022 mg
-
-
Weigh the compound: Accurately weigh approximately 2.2 mg of the compound using an analytical balance and place it into a sterile microcentrifuge tube or vial.[9] Record the exact weight.
-
Add DMSO: Add the calculated volume of 100% DMSO to the tube. For example, if you weighed out exactly 2.20 mg, add 1.0 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for at least 2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: After vortexing/sonication, visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7] Ensure vials are tightly sealed to prevent absorption of atmospheric water and solvent evaporation.[8]
Protocol 2: Preparation of Working Concentrations and Dosing in Cell Culture
Rationale: A common issue with DMSO-soluble compounds is their precipitation ("crashing out") when diluted into the aqueous environment of cell culture medium.[5][10] This protocol is designed to minimize this risk by ensuring a low final DMSO concentration and rapid dispersal of the compound.
Materials:
-
10 mM stock solution of 4-Isopropoxy-1-benzofuran-6-carboxylic acid in 100% DMSO
-
Sterile 100% DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Serial Dilutions in DMSO: It is crucial to perform serial dilutions in 100% DMSO, not in aqueous solutions.[5] For example, to prepare a 1 mM working stock, dilute the 10 mM stock 1:10 in 100% DMSO.
-
Final Dosing: To minimize precipitation, add the DMSO-solubilized compound to the cell culture medium as a small volume, ensuring rapid mixing. A common final dilution factor is 1:1000.
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
-
Mixing Technique: Add the compound directly to the medium in the culture plate or a tube, and immediately mix gently by swirling or pipetting up and down. Avoid adding the compound to a small volume of medium and then scaling up, as this can increase the local concentration and promote precipitation.
-
Final DMSO Concentration: A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.[5] However, it is essential to determine the specific tolerance of your cell line. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound.[11]
Troubleshooting and Best Practices
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon addition to media. | Final concentration is above the aqueous solubility limit. Insufficient mixing. | Decrease the final concentration of the compound. Increase the final DMSO concentration slightly (while staying within the cells' tolerance). Ensure rapid and thorough mixing upon addition to the media. Consider pre-warming the media to 37°C. |
| Inconsistent results between experiments. | Inaccurate pipetting of stock solutions. Degradation of the compound in stock solution. | Use calibrated pipettes.[8] Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Cell toxicity observed in the vehicle control. | DMSO concentration is too high for the specific cell line. | Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line (typically ≤0.5%). |
Logical Framework for Solubility Optimization
For novel compounds where solubility is a major concern, a systematic approach to formulation may be necessary.
Figure 2. Decision-making flowchart for optimizing the solubility of 4-Isopropoxy-1-benzofuran-6-carboxylic acid for in vitro assays.
Conclusion
While 4-Isopropoxy-1-benzofuran-6-carboxylic acid presents solubility challenges inherent to its chemical class, these can be systematically overcome. By employing DMSO as the primary solvent, preparing accurate and stable stock solutions, and utilizing proper dilution techniques, researchers can achieve reliable and reproducible results in cell-based assays. The protocols and best practices outlined in this application note provide a robust framework for investigating the biological activity of this and other poorly soluble compounds, ensuring that experimental outcomes are a true reflection of the compound's effects on the biological system, rather than an artifact of its physical properties.
References
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Application Notes and Protocols: Developing Assays for 4-Isopropoxy-1-benzofuran-6-carboxylic acid Activity
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust screening cascade to elucidate the biological activity of the novel compound, 4-Isopropoxy-1-benzofuran-6-carboxylic acid. Given the absence of a known biological target for this molecule, we present a systematic, multi-phased approach commencing with broad, target-agnostic phenotypic screening, followed by strategies for target deconvolution and subsequent development of specific biochemical and cell-based assays. The protocols herein are designed to be self-validating, incorporating essential quality control metrics to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale
The benzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] The specific derivative, 4-Isopropoxy-1-benzofuran-6-carboxylic acid, represents a novel chemical entity with unexplored therapeutic potential. The carboxylic acid moiety, while potentially aiding in protein binding, can also present challenges in terms of cell permeability and metabolic stability.[3] Therefore, a systematic investigation into its biological effects is warranted.
This guide outlines a logical workflow for the initial characterization of this compound's activity, starting with broad cellular screens to identify a functional response, and then narrowing the focus to pinpoint a specific molecular target and mechanism of action. This "phenotype-first" approach is a powerful strategy in drug discovery when the target of a compound is unknown.[4][5]
The Assay Development Funnel: A Phased Approach
We propose a hierarchical screening strategy to efficiently and logically progress from a compound of unknown function to a validated lead with a defined mechanism of action. This funnel approach is designed to maximize information while conserving resources.
Caption: The Assay Development Funnel for Novel Compound Characterization.
Phase 1: Target-Agnostic Phenotypic Screening
The initial goal is to determine if 4-Isopropoxy-1-benzofuran-6-carboxylic acid elicits any observable, reproducible effect on living cells. A broad-based cytotoxicity or anti-proliferative screen across a diverse panel of cell lines is a cost-effective and informative starting point.[1][6]
Core Principle: Identifying a Cellular Response
Many benzofuran derivatives have demonstrated cytotoxic activity against cancer cell lines.[1][6][7] Therefore, a primary screen measuring cell viability is a logical first step. We will utilize a robust and widely adopted method, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells.[1]
Experimental Protocol: MTT Cell Proliferation Assay
This protocol is designed for a 96-well plate format but can be miniaturized to 384-well plates for higher throughput.[8][9]
Materials:
-
4-Isopropoxy-1-benzofuran-6-carboxylic acid (stock solution in DMSO)
-
Selected cancer and non-cancerous cell lines (e.g., MCF-7, A549, HeLa, and MCF-10A)
-
Complete cell culture medium (specific to each cell line)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipette and plate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium. A common starting concentration for a primary screen is 10 µM.[8]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).[8]
-
Include "cells only" (no treatment) and "medium only" (blank) controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Data Analysis and Interpretation: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100
A significant and reproducible decrease in cell viability would classify 4-Isopropoxy-1-benzofuran-6-carboxylic acid as a "hit" for further investigation.
Phase 2: Hit Confirmation and Target Deconvolution
A single-point screening result is preliminary. The next crucial step is to confirm the activity and begin the process of identifying the molecular target.
Dose-Response Analysis (IC₅₀ Determination)
To validate the initial hit, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency.
Protocol: Follow the MTT protocol as described above, but treat the cells with a wider range of compound concentrations (e.g., 8-10 concentrations in a semi-log serial dilution, such as 100 µM down to 1 nM). Plot the % viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
| Parameter | Description | Importance |
| IC₅₀ | Concentration of an inhibitor where the response is reduced by half. | A key measure of a compound's potency. |
| Hill Slope | The steepness of the dose-response curve. | Provides insight into the nature of the inhibitor-target interaction. |
| R² | The coefficient of determination. | Indicates the goodness of fit of the data to the curve. |
Target Deconvolution Strategies
If the compound demonstrates potent and selective activity (e.g., against a specific cancer cell line but not a normal cell line), the next phase is to identify its molecular target. This is a complex process, but several established strategies can be employed:
-
Affinity-based Methods: The compound can be immobilized on a solid support (e.g., beads) and used as "bait" to pull down its binding partners from cell lysates. These binding proteins can then be identified by mass spectrometry.
-
Expression-based Methods: Techniques like RNA-seq can be used to analyze changes in gene expression in cells treated with the compound. This can provide clues about the pathways being affected.
-
Genetic Methods: CRISPR-based screening can be a powerful tool. By systematically knocking out genes, one can identify which gene deletions make cells resistant or more sensitive to the compound, thus pointing to the target or pathway.[10]
Phase 3: Target-Specific Assay Development
Once a putative target is identified and validated, the focus shifts to developing assays that directly measure the interaction between the compound and the target protein. This is the realm of classical biochemical and targeted cell-based assays.[11][12]
Biochemical Assays: Probing Direct Interactions
Biochemical assays are performed in a cell-free system using purified components.[13] They are essential for confirming direct target engagement and for detailed mechanistic studies.[11] The choice of assay depends on the nature of the identified target.[14]
Example Scenario: If the target is identified as a kinase.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Protocol: Universal Kinase Assay (e.g., ADP-Glo™)
This type of assay is considered "universal" because it measures the production of ADP, a common product of all kinase reactions.
Materials:
-
Purified recombinant target kinase
-
Specific peptide substrate for the kinase
-
ATP
-
4-Isopropoxy-1-benzofuran-6-carboxylic acid
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents in the kinase assay buffer.
-
Compound Plating: Add the test compound at various concentrations to the wells of the 384-well plate.
-
Kinase Reaction Initiation: Add the kinase, substrate, and ATP to the wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Reaction Termination & ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescent signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.
Targeted Cell-Based Assays: Confirming Cellular Activity
While biochemical assays confirm direct binding, cell-based assays are crucial for verifying that the compound engages its target in a physiological context and elicits the desired downstream effect.[12][15]
Example Scenario: If the target kinase is part of a known signaling pathway (e.g., MAPK/ERK).
Protocol: Western Blot for Pathway Modulation
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with varying concentrations of 4-Isopropoxy-1-benzofuran-6-carboxylic acid for an appropriate duration.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific for the phosphorylated (active) form of a downstream substrate of the target kinase (e.g., anti-phospho-ERK).
-
Probe a separate membrane (or strip and re-probe) with an antibody for the total amount of that substrate (e.g., anti-total-ERK) as a loading control.
-
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
A dose-dependent decrease in the phosphorylated substrate, without a change in the total substrate, would confirm that the compound is inhibiting the target kinase's activity within the cell.
Conclusion and Future Directions
This application note provides a structured and logical framework for the initial characterization of 4-Isopropoxy-1-benzofuran-6-carboxylic acid. By starting with broad phenotypic screening and systematically narrowing the focus to a specific molecular target, researchers can efficiently uncover the compound's mechanism of action. The successful identification of a target and the development of robust biochemical and cell-based assays are critical milestones in the drug discovery process, paving the way for lead optimization and further preclinical development.[9]
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Establishing assays and small molecule screening facilities for Drug Discovery programs. [Link]
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High-Throughput Screening in Drug Discovery Explained - Technology Networks. [Link]
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Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity - International Journal of Pharmacy and Biological Sciences. [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
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Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC - NIH. [Link]
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Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. [Link]
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Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray. [Link]
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Strategies for Assay Selection and for the Development of Robust Biochemical Assays - YouTube. [Link]
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4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents - PubMed. [Link]
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One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC - NIH. [Link]
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Application Notes & Protocols: Investigating 4-Isopropoxy-1-benzofuran-6-carboxylic acid as a Potential Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide presents a comprehensive framework for the investigation of a novel derivative, 4-Isopropoxy-1-benzofuran-6-carboxylic acid, as a potential enzyme inhibitor. We provide detailed, field-proven protocols for the initial characterization, potency determination (IC₅₀), and elucidation of the mechanism of action (MoA) of this compound. The methodologies are designed to be robust and self-validating, explaining the causality behind experimental choices to empower researchers in their drug discovery efforts.
Introduction: The Promise of the Benzofuran Scaffold
The benzofuran ring system is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its versatility in synthetic drug design.[2][4] Derivatives have been shown to modulate the activity of various enzymes, making them attractive candidates for therapeutic development.[5][6] The subject of this guide, 4-Isopropoxy-1-benzofuran-6-carboxylic acid (CAS 1239773-74-0[7]), combines three key structural features:
-
The Benzofuran Core: A bicyclic system that provides a rigid scaffold for interaction with biological targets.[8]
-
A Carboxylic Acid Moiety: A critical functional group often involved in high-affinity binding to enzyme active sites through hydrogen bonding or ionic interactions.[9][10]
-
An Isopropoxy Group: A lipophilic substitution that can influence membrane permeability, metabolic stability, and hydrophobic interactions within a target's binding pocket.
Given the established bioactivity of related structures, a systematic evaluation of this compound is warranted.[11] This document provides the necessary protocols to move from initial compound handling to a detailed kinetic characterization of its potential enzyme inhibitory activity.
Part 1: Initial Compound Characterization & Handling
Before any biological screening, it is imperative to establish the fundamental physicochemical properties of the test compound. This ensures data integrity and reproducibility.
Protocol 1.1: Solubility and Stock Solution Preparation
Rationale: Accurate determination of solubility is critical to prevent compound precipitation in assays, which can lead to false-positive results. The choice of solvent (typically DMSO) and the final concentration in the assay must be carefully managed to avoid solvent-induced artifacts.
Methodology:
-
Preparation: Prepare a saturated solution of 4-Isopropoxy-1-benzofuran-6-carboxylic acid in various buffers (e.g., PBS pH 7.4, 50 mM Tris-HCl pH 8.0) and in 100% DMSO.
-
Equilibration: Agitate the solutions at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at >14,000 x g for 15 minutes to pellet undissolved compound.
-
Quantification: Carefully remove the supernatant and determine the concentration using a validated analytical method, such as HPLC with a standard curve.
-
Stock Solution: Based on the high-end solubility, prepare a concentrated primary stock solution (e.g., 10-50 mM) in 100% DMSO. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final DMSO concentration in the enzymatic assay should ideally be kept below 1%, and must be consistent across all wells, including controls.
Data Presentation Example:
| Solvent/Buffer | Temperature (°C) | Solubility (µM) |
| PBS, pH 7.4 | 25 | Data |
| 50 mM Tris, pH 8.0 | 25 | Data |
| 100% DMSO | 25 | >50,000 |
Part 2: Potency Determination (IC₅₀)
Once a target enzyme has been identified through initial screening, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC₅₀).
Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ value of an enzyme inhibitor.
Protocol 2.1: IC₅₀ Determination Assay
Rationale: This protocol uses a multi-point dose-response curve to accurately determine inhibitor potency. A 4-parameter logistic (4PL) non-linear regression is the standard for fitting sigmoidal dose-response data, as it models the bottom plateau, top plateau, slope (Hill coefficient), and the IC₅₀ itself.[12] Using at least two concentrations beyond the upper and lower bend points of the curve is crucial for accurate estimation.[13][14]
Methodology:
-
Compound Dilution: Prepare a 10-point serial dilution series of 4-Isopropoxy-1-benzofuran-6-carboxylic acid in 100% DMSO. A 1:3 dilution factor is common, starting from a high concentration (e.g., 1 mM) to span a wide range.
-
Assay Plate Setup:
-
Test Wells: Add the inhibitor dilutions to the assay plate.
-
Positive Control: Include wells with a known inhibitor of the target enzyme.
-
Negative Control (0% Inhibition): Include wells with DMSO vehicle only. This represents maximum enzyme activity.
-
Background Control (100% Inhibition): Include wells with buffer and substrate but no enzyme.
-
-
Enzyme Reaction:
-
Add enzyme and assay buffer to all wells except the background control.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding the substrate to all wells.
-
-
Data Collection: Measure the reaction rate using an appropriate plate reader (e.g., fluorescence, absorbance) over a time course where the uninhibited reaction is linear.
-
Data Analysis:
-
Normalization: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_Sample - Rate_Background) / (Rate_NegativeControl - Rate_Background))
-
Curve Fitting: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a 4-parameter logistic (variable slope) equation with software like GraphPad Prism or Origin.[15]
-
IC₅₀ Value: The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition as determined from the fitted curve.
-
Data Presentation Example:
| Compound | Target Enzyme | IC₅₀ (µM) [95% CI] | Hill Slope |
| 4-Isopropoxy-1-benzofuran-6-carboxylic acid | Enzyme X | Value [X.X - Y.Y] | Value |
| Positive Control Inhibitor | Enzyme X | Known Value | Value |
Part 3: Mechanism of Action (MoA) Studies
Determining the IC₅₀ provides a measure of potency but does not explain how the compound inhibits the enzyme. MoA studies are essential for understanding the molecular interactions and guiding further drug optimization.[16][17]
Conceptual Overview of Reversible Inhibition Mechanisms
Caption: Reversible enzyme inhibition modes. An inhibitor (I) can bind to the free enzyme (E), the enzyme-substrate complex (ES), or both.
Protocol 3.1: Enzyme Kinetic Studies for MoA Determination
Rationale: By systematically varying the concentrations of both the substrate and the inhibitor, one can observe distinct changes in the enzyme's kinetic parameters (Vmax and Km). These changes are characteristic of different inhibition mechanisms and are best visualized using a Lineweaver-Burk (double reciprocal) plot.[18]
Methodology:
-
Experimental Design: Create a matrix of experimental conditions.
-
Vary the substrate concentration across a range (e.g., 0.2x Km to 10x Km).
-
For each substrate concentration, measure the reaction rate in the absence of the inhibitor (control) and in the presence of several fixed concentrations of the inhibitor (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
-
Assay Execution: Perform the enzyme assays as described in Protocol 2.1 for each condition in the matrix, ensuring the reaction remains in the linear range.
-
Data Analysis:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot the initial velocity (V₀) against substrate concentration [S]. Fit this data to the Michaelis-Menten equation to determine the apparent Vmax (Vmax,app) and apparent Km (Km,app).
-
Lineweaver-Burk Plot: For a clearer visual diagnosis, transform the data by plotting 1/V₀ versus 1/[S]. This should yield a series of lines.[19]
-
Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).[18]
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).[18]
-
Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).[18]
-
Mixed Inhibition: Lines will intersect in the upper-left quadrant (both Vmax and Km change).
-
-
Data Interpretation Table:
| Inhibition Type | Vmax Effect | Km Effect | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect off-axes |
Conclusion and Future Directions
This guide provides a foundational set of protocols to rigorously characterize 4-Isopropoxy-1-benzofuran-6-carboxylic acid as a potential enzyme inhibitor. By following these steps, researchers can reliably determine the compound's potency and elucidate its mechanism of action. Positive findings from these studies would justify advancing the compound to the next stages of the drug discovery pipeline, including selectivity profiling against related enzymes, assessment of cellular activity, and structure-activity relationship (SAR) studies to optimize potency and drug-like properties. The benzofuran scaffold continues to be a rich source for drug discovery, and a systematic approach is key to unlocking its full therapeutic potential.[8]
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Application Notes and Protocols for 4-Isopropoxy-1-benzofuran-6-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Benzofuran Scaffold and the Potential of 4-Isopropoxy-1-benzofuran-6-carboxylic acid
The benzofuran moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] The versatility of the benzofuran ring system allows for substitutions that can fine-tune its pharmacological profile. This guide focuses on a specific derivative, 4-Isopropoxy-1-benzofuran-6-carboxylic acid , a compound of interest for its potential therapeutic applications. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural features—a benzofuran core, a carboxylic acid group, and an isopropoxy substituent—suggest promising avenues for investigation, particularly in the fields of oncology and enzyme inhibition.
The carboxylic acid group at the 6-position is a key feature, as it can participate in crucial interactions with biological targets and is a common moiety in many marketed drugs.[6][7] The isopropoxy group at the 4-position is expected to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[8][9] Alkyl substitutions are a well-established strategy in medicinal chemistry to enhance a drug candidate's efficacy and safety.[8]
This document provides a comprehensive overview of the potential applications of 4-Isopropoxy-1-benzofuran-6-carboxylic acid, including a proposed synthetic route and detailed protocols for its evaluation as a potential anticancer agent and a carbonic anhydrase inhibitor.
Proposed Synthesis of 4-Isopropoxy-1-benzofuran-6-carboxylic acid
Synthetic Workflow Diagram
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Application Notes and Protocols for the Derivatization of 4-Isopropoxy-1-benzofuran-6-carboxylic acid for SAR Studies
Introduction: Unlocking the Therapeutic Potential of the Benzofuran Scaffold
Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2][3] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making the benzofuran nucleus a fertile ground for drug discovery.[2][4][5] Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of these compounds, and the targeted derivatization of a lead molecule is the cornerstone of this process.[6][7]
This guide provides a comprehensive overview and detailed protocols for the derivatization of 4-Isopropoxy-1-benzofuran-6-carboxylic acid , a promising starting point for the development of novel therapeutic agents. The strategic location of the isopropoxy and carboxylic acid groups offers multiple avenues for chemical modification, allowing for a systematic exploration of the chemical space around this scaffold to enhance potency, selectivity, and pharmacokinetic properties. We will explore derivatization at two key positions: the carboxylic acid moiety at the 6-position and the aromatic backbone of the benzofuran core.
Strategic Derivatization for SAR Exploration
The derivatization strategy for 4-Isopropoxy-1-benzofuran-6-carboxylic acid is twofold, focusing on modifications of the carboxylic acid group and the benzofuran core. This dual approach allows for a comprehensive SAR investigation.
Part 1: Derivatization of the Carboxylic Acid Group
The carboxylic acid group is a versatile handle for derivatization, allowing for the introduction of a wide range of functionalities to probe interactions with biological targets. Amides and esters are the most common derivatives, offering diverse steric and electronic properties.
Amide Synthesis via Amide Coupling Reactions
Amide bond formation is one of the most frequently used reactions in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules.[8] The reaction involves the activation of the carboxylic acid followed by nucleophilic attack by an amine. A variety of coupling reagents are available, each with its own advantages.[8]
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolution: In a clean, dry round-bottom flask, dissolve 4-Isopropoxy-1-benzofuran-6-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU | High coupling efficiency, low racemization, and good solubility. |
| Base | DIPEA | Sterically hindered, non-nucleophilic base to neutralize the acid formed. |
| Solvent | DMF or DCM | Aprotic solvents that dissolve the reactants and do not interfere with the reaction. |
| Temperature | Room Temperature | Mild conditions suitable for a wide range of functional groups. |
Ester Synthesis via Fischer Esterification
Esterification is a straightforward method to modify the carboxylic acid group, often leading to increased lipophilicity which can enhance cell permeability. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[9]
Protocol 2: General Procedure for Fischer Esterification
-
Mixing Reactants: In a round-bottom flask, combine 4-Isopropoxy-1-benzofuran-6-carboxylic acid (1.0 eq) and a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 2-5 mol%).
-
Heating: Heat the reaction mixture to reflux for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Neutralization and Extraction: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the ester into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Conc. H₂SO₄ or TsOH | Protic acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. |
| Reactant | Excess Alcohol | Drives the equilibrium towards the product side (Le Chatelier's principle). |
| Temperature | Reflux | Increases the reaction rate of this reversible reaction. |
Part 2: Modification of the Benzofuran Core
Modification of the benzofuran core allows for the exploration of new substitution patterns that can significantly impact biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl groups onto the benzofuran scaffold.[10]
Suzuki-Miyaura Cross-Coupling
To perform a Suzuki-Miyaura coupling, a halogenated precursor of 4-Isopropoxy-1-benzofuran-6-carboxylic acid is required. This can be achieved through electrophilic halogenation (e.g., bromination) of the benzofuran ring. The electron-rich nature of the benzofuran ring typically directs substitution to the 2, 3, 5, or 7 positions. Selective halogenation might be necessary, potentially requiring protection of the carboxylic acid group.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reactant Mixture: In a reaction vessel suitable for inert atmosphere reactions, combine the halogenated 4-Isopropoxy-1-benzofuran-6-carboxylic acid derivative (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Part 3: Purification and Characterization
The purity and structural integrity of the synthesized derivatives are paramount for reliable SAR data. A combination of chromatographic and spectroscopic techniques should be employed.
Purification
-
Flash Column Chromatography: This is the primary method for purifying the synthesized compounds.[11] The choice of solvent system (eluent) is critical and should be optimized using TLC to achieve good separation. A typical stationary phase is silica gel.
-
Preparative HPLC: For compounds that are difficult to separate by column chromatography, preparative High-Performance Liquid Chromatography (HPLC) can be used to achieve high purity.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized derivatives.[12][13][14] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the new compounds. LC-MS is a powerful tool for monitoring reaction progress and confirming the mass of the product in crude reaction mixtures.[14]
Conclusion: A Pathway to Novel Therapeutics
The derivatization of 4-Isopropoxy-1-benzofuran-6-carboxylic acid provides a robust platform for generating a diverse library of compounds for SAR studies. The protocols outlined in this guide offer reliable and adaptable methods for modifying both the carboxylic acid group and the benzofuran core. Through systematic synthesis, purification, and characterization, researchers can effectively explore the chemical space around this promising scaffold, leading to the identification of novel drug candidates with enhanced therapeutic profiles. The insights gained from these studies will be invaluable in the ongoing quest for new and effective treatments for a range of diseases.
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Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - NIH. (2018). Retrieved January 19, 2026, from [Link]
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Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed. (2022). Cancers (Basel), 14(9), 2196. [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019). Molecules, 24(8), 1583. [Link]
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Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
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A Method for the Esterification of Hindered Acids. (1956). The Journal of Organic Chemistry, 21(12), 1500-1501. [Link]
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Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(7), 2068-2071. [Link]
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Acid to Ester - Common Conditions. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2012). Journal of Chemistry, 2013, 1-7. [Link]
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Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (2002). Tetrahedron, 58(48), 9633-9695. [Link]
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Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (2024). Molecules, 29(16), 3725. [Link]
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Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Molecules, 23(10), 2465. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved January 19, 2026, from [Link]
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Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid. (2014). European Journal of Medicinal Chemistry, 75, 41-50. [Link]
- Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. (2025). Journal of the Chemical Society of Pakistan, 47(6), 580-580.
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The esterification in a basic medium is not possible. Why? - Quora. (2018). Retrieved January 19, 2026, from [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved January 19, 2026, from [Link]
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Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances, 13(17), 11467-11487. [Link]
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esterification - alcohols and carboxylic acids - Chemguide. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules, 29(16), 3725. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(50), 29338-29358. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). ACS Omega, 8(49), 46429-46461. [Link]
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Synthesis of polysubstituted benzofuran derivatives as novel inhibitors of parasitic growth. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3568-3571. [Link]
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Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). International Journal of Organic Chemistry, 6(3), 135-143. [Link]
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The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. (2014). Journal of Forensic Sciences, 59(5), 1335-1343. [Link]
- 1H NMR of Compound 9'. (2016). The Royal Society of Chemistry.
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Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. (2002). Drug Metabolism and Disposition, 30(12), 1357-1363. [Link]
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Application Notes & Protocols: Vehicle Development for In Vivo Studies of 4-Isopropoxy-1-benzofuran-6-carboxylic acid
Prepared by: Senior Application Scientist, Preclinical Development
Introduction: The Formulation Challenge of a Novel Benzofuran Carboxylic Acid
4-Isopropoxy-1-benzofuran-6-carboxylic acid is a novel investigational compound characterized by a hydrophobic benzofuran core and a lipophilic isopropoxy moiety. These structural features confer poor aqueous solubility, a common and significant hurdle in preclinical development.[1][2][3] The presence of the carboxylic acid group, which is ionizable, suggests that solubility will be pH-dependent.[4][5] However, at physiological pH, the overall hydrophobicity of the molecule is expected to dominate, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility).[6][7]
The successful in vivo evaluation of this compound—whether for pharmacokinetic (PK), pharmacodynamic (PD), or toxicological assessment—is critically dependent on the development of an appropriate administration vehicle.[8] An inadequate vehicle can lead to poor or erratic absorption, resulting in high data variability, underestimation of efficacy, and potentially misleading safety profiles.[8][9]
This guide provides a systematic, field-proven framework for selecting and preparing a suitable vehicle for 4-Isopropoxy-1-benzofuran-6-carboxylic acid. It moves from initial solubility screening to the preparation of specific oral and parenteral formulations, emphasizing the scientific rationale behind each protocol.
Section 1: Foundational Step - Physicochemical Assessment
Expert Rationale: Before any formulation can be rationally designed, the fundamental solubility characteristics of the active pharmaceutical ingredient (API) must be determined. A preliminary solubility screen in a panel of commonly used, well-tolerated excipients is the most efficient method to identify promising formulation strategies. This step dictates whether a simple suspension, a co-solvent solution, or a more complex lipid-based system is warranted.
Protocol 1: Basic Solubility Screening
This protocol establishes the approximate solubility of the compound in various vehicles, guiding the downstream formulation strategy.
Materials:
-
4-Isopropoxy-1-benzofuran-6-carboxylic acid
-
Glass vials (e.g., 2 mL HPLC vials)
-
Microbalance
-
Vortex mixer
-
Orbital shaker or rotator
-
Selection of vehicles (see Table 1)
-
HPLC or UPLC system for quantification
Procedure:
-
Preparation: Add an excess amount of the compound (e.g., 2-5 mg) to a pre-weighed vial. The goal is to have undissolved solid remaining at equilibrium.
-
Vehicle Addition: Add a known volume (e.g., 1 mL) of a selected vehicle to the vial.
-
Equilibration: Cap the vial securely and vortex vigorously for 1-2 minutes. Place the vial on an orbital shaker at ambient temperature for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling & Analysis: Carefully collect a supernatant aliquot. Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) and analyze the concentration using a validated HPLC/UPLC method.
-
Data Recording: Calculate the solubility in mg/mL. Repeat for all vehicles.
Data Presentation:
Table 1: Solubility Screening Data for 4-Isopropoxy-1-benzofuran-6-carboxylic acid
| Vehicle Type | Vehicle/Excipient | Observed Solubility (mg/mL) | Observations (e.g., Color Change, Degradation) |
|---|---|---|---|
| Aqueous (Suspending) | 0.5% (w/v) Methylcellulose in Water | Record Data Here | Note any visual changes |
| Aqueous (Suspending) | 1% (w/v) Carboxymethyl Cellulose (CMC) in Water | Record Data Here | Note any visual changes |
| Co-solvent | Polyethylene Glycol 400 (PEG 400) | Record Data Here | Note any visual changes |
| Co-solvent | 20% PEG 400 in Water | Record Data Here | Note any visual changes |
| Surfactant | 10% (w/v) Solutol® HS 15 in Water | Record Data Here | Note any visual changes |
| Surfactant | 5% (w/v) Tween® 80 in Water | Record Data Here | Note any visual changes |
| Lipid | Corn Oil | Record Data Here | Note any visual changes |
Section 2: A Logic-Driven Vehicle Selection Workflow
Expert Rationale: The data from the solubility screen directly informs the vehicle selection process. The choice is primarily governed by the intended route of administration and the target dose. For intravenous (IV) administration, a true solution is mandatory to prevent embolism.[10] For oral administration, a homogenous suspension is often acceptable for initial studies, especially if high solubility cannot be readily achieved.[11][12]
The following workflow provides a decision-making framework.
Caption: Vehicle selection workflow based on solubility and study design.
Section 3: Standard Operating Protocols for Formulation
The following protocols are designed to be robust and reproducible. They represent common starting points for oral and parenteral formulations of poorly soluble compounds.
Protocol 2: Preparation of an Oral Suspension (0.5% Methylcellulose)
Expert Rationale: A suspension is often the most direct path for oral dosing of insoluble compounds. Methylcellulose is a widely used, inert suspending agent that increases viscosity, thereby slowing the sedimentation of drug particles and promoting dose uniformity.[11] This method avoids harsh organic solvents that could confound toxicological or pharmacological results.[13][14]
Materials:
-
4-Isopropoxy-1-benzofuran-6-carboxylic acid
-
Methylcellulose (MC), low viscosity (e.g., 400 cP)
-
Sterile water for injection (WFI) or purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Glass beaker and graduated cylinder
-
Analytical balance
Procedure:
-
Vehicle Preparation: a. Calculate the required amount of MC for the desired final volume (e.g., 500 mg for 100 mL to make 0.5% w/v). b. Heat approximately one-third of the total water volume (e.g., 33 mL) to 60-70°C. c. Add the MC powder to the hot water while stirring vigorously to ensure proper wetting and dispersion of the polymer. d. Remove from heat and add the remaining two-thirds of the water as cold (or room temperature) water. e. Continue stirring in a cold water bath until the solution is clear and viscous. Store refrigerated.
-
API Suspension: a. Calculate the required mass of the API based on the target concentration and final volume (e.g., for a 10 mg/mL concentration in 20 mL, weigh 200 mg of API). b. Place the weighed API into a clean mortar. c. Add a small volume of the pre-made 0.5% MC vehicle (a few drops) to the mortar and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is critical to prevent particle agglomeration. d. Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the entire volume is incorporated. e. Transfer the final suspension to an appropriate container (e.g., amber glass bottle) and add a magnetic stir bar.
-
Quality Control & Dosing: a. Homogeneity: Stir the suspension continuously on a magnetic stir plate before and during dose administration. b. Visual Inspection: The suspension should appear uniform with no large clumps. c. Dosing: Use an appropriate oral gavage needle. Ensure the suspension is well-mixed immediately before drawing each dose.[12][15][16]
Protocol 3: Preparation of a Solubilized Formulation (20% Solutol® HS 15)
Expert Rationale: For studies requiring a true solution (e.g., IV administration or oral PK studies where dissolution is to be eliminated as a variable), a solubilizing excipient is necessary. Solutol® HS 15 (Macrogol 15 Hydroxystearate) is a non-ionic solubilizer and emulsifier that forms micelles in aqueous solution, effectively encapsulating and solubilizing hydrophobic drug molecules.[17] It is listed in the FDA Inactive Ingredient Database for IV use, making it a suitable choice for parenteral formulations.[17][18]
Materials:
-
4-Isopropoxy-1-benzofuran-6-carboxylic acid
-
Solutol® HS 15
-
Sterile Saline or Phosphate Buffered Saline (PBS), pH 7.4
-
Glass beaker or vial
-
Water bath or heating block
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm, PVDF or other compatible material)
Procedure:
-
Vehicle Preparation: a. Weigh the required amount of Solutol® HS 15 into a glass beaker (e.g., 2 g for a final volume of 10 mL to make 20% w/v). b. Add the saline or PBS to the final volume. c. Gently warm the mixture to 40-50°C while stirring to facilitate the dissolution of the viscous Solutol® HS 15. Do not overheat. d. Allow the vehicle to cool to room temperature.
-
API Solubilization: a. Weigh the required amount of API and add it to the pre-made vehicle. b. Stir the mixture, with gentle warming (30-40°C) if necessary, until the API is completely dissolved. This may take some time.
-
Quality Control & Sterilization (for IV use): a. Visual Inspection: The final formulation must be a clear, particle-free solution. Hold it against a light and dark background to check for any undissolved matter. b. Sterile Filtration: For IV administration, the solution MUST be sterilized.[19][20] Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense it into a sterile vial. This is a critical step to ensure safety.[10] c. Stability: Keep the formulation protected from light and store at the recommended temperature (typically 2-8°C or room temperature, to be determined by stability studies). Observe for any signs of precipitation before use.
Table 2: Example Vehicle Compositions & Considerations
| Route | Formulation Type | Composition | Pros | Cons & Mitigation |
|---|---|---|---|---|
| Oral | Suspension | 0.5-1% Methylcellulose in Purified Water | Physiologically inert[13]; avoids organic solvents; simple to prepare. | Dose non-uniformity if not mixed well. Mitigation: Continuous stirring, proper wetting of API. |
| Oral | Solution | 10-40% PEG 400 in Water | Enhances solubility; may improve absorption. | Potential for GI effects or toxicity at high concentrations.[21] Mitigation: Use lowest effective concentration; run vehicle-only control group. |
| IV / Oral | Micellar Solution | 5-20% Solutol® HS 15 in Saline | Excellent solubilizer for IV use[17]; can significantly enhance bioavailability. | Can inhibit some metabolic enzymes (e.g., CYP3A)[22]; potential for histamine release (less than Cremophor)[18]. Mitigation: Be aware of potential drug-excipient interactions; include vehicle controls. |
Section 4: Final Workflow and Best Practices
Expert Rationale: A successful in vivo study relies on more than just a good recipe; it requires a systematic workflow that incorporates quality control and animal welfare at every stage.
Caption: General workflow from preparation to administration.
Key Best Practices:
-
Vehicle Controls: Always include a vehicle-only control group in your studies to isolate the effects of the vehicle from the effects of the API.[13][14]
-
Toxicity: Be aware that some excipients, especially at high concentrations, can have biological effects or toxicity.[21][23] Review literature on the chosen excipients.
-
Administration Volumes: Adhere to established guidelines for maximum administration volumes for the chosen species and route to minimize animal stress and ensure welfare.[15][24]
-
Documentation: Maintain meticulous records of every formulation batch, including component lot numbers, dates, and observations.
References
-
AComprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. (n.d.). ResearchGate. Retrieved from [Link]
-
Nikolett, K., et al. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Retrieved from [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. Retrieved from [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. Retrieved from [Link]
-
Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]
-
American Injectables. (2024). Special Considerations for Developing Parenteral Formulations. American Injectables. Retrieved from [Link]
-
Gad Consulting Services. (2016). Vehicles for Animal Studies. Gad Consulting Services. Retrieved from [Link]
-
Wolfensohn, S. (2013). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]
-
Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Retrieved from [Link]
-
Biomanufacturing.org. (n.d.). Formulation Development of Parenteral Products. Biomanufacturing.org. Retrieved from [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. Retrieved from [Link]
-
Rodent MDA. (2025). How to perform and train MDA in mice. YouTube. Retrieved from [Link]
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Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). SlideShare. Retrieved from [Link]
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Geyer, J., et al. (2016). Effects of frequently used pharmaceutical excipients on the organic cation transporters 1-3 and peptide transporters 1/2 stably expressed in MDCKII cells. Biopharmaceutics & Drug Disposition. Retrieved from [Link]
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Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
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ResearchGate. (2025). Effects of Solutol (Kolliphor) and Cremophor in Polyethylene Glycol 400 Vehicle Formulations in Sprague-Dawley Rats and Beagle Dogs. ResearchGate. Retrieved from [Link]
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Wening, K., & Breitkreutz, J. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved from [Link]
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ResearchGate. (2025). Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. Retrieved from [Link]
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Date, A. A., & Nagarsenker, M. S. (2008). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]
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Eng, V., et al. (2004). In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam. Biopharmaceutics & Drug Disposition. Retrieved from [Link]
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Ku, M. S. (2010). Regulatory Approval Process for Drug Products Containing New Excipients with Case Studies. AAPS. Retrieved from [Link]
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PubChem. (n.d.). 4-Isobenzofurancarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Retrieved from [Link]
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Semantic Scholar. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzofuran-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. PMC. Retrieved from [Link]
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Figshare. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. Figshare. Retrieved from [Link]
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Application Notes and Protocols for 4-Isopropoxy-1-benzofuran-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling and storage of 4-Isopropoxy-1-benzofuran-6-carboxylic acid (CAS No. 1239773-74-0). As a specialized benzofuran derivative, understanding its unique chemical properties is paramount for ensuring laboratory safety and maintaining the compound's integrity for research and development purposes. These protocols are designed to provide a self-validating system of laboratory operations, grounded in established safety principles and specific compound data.
Compound Identification and Properties
4-Isopropoxy-1-benzofuran-6-carboxylic acid is a member of the benzofuran class of heterocyclic compounds, which are known for their wide range of biological activities and are common scaffolds in medicinal chemistry.[1][2] The structural characteristics of this compound, specifically the carboxylic acid and isopropoxy groups, dictate its physical and chemical properties.
| Property | Data | Source |
| CAS Number | 1239773-74-0 | |
| Molecular Formula | C₁₂H₁₂O₄ | |
| Appearance | Likely a solid, based on the parent compound. | Inferred from[3][4] |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents such as ethanol, acetone, DMSO, and methanol. | Inferred from[3] |
| Storage Temperature | Room Temperature. |
Hazard Assessment and Safety Precautions
The primary hazards associated with 4-Isopropoxy-1-benzofuran-6-carboxylic acid are skin, eye, and respiratory irritation.[6] As a carboxylic acid, it should be handled with the understanding that it is a weak acid but can still be corrosive.[7]
GHS Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash skin thoroughly after handling.[6]
-
P271: Use only outdoors or in a well-ventilated area.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat must be worn at all times.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.
Storage and Stability
Proper storage is critical to maintain the chemical's purity and to prevent hazardous situations.
-
General Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
Incompatibilities: Keep away from strong oxidizing agents, bases, and metals.[6][7][9] Carboxylic acids can corrode metal shelving and should be stored in secondary containment, such as a plastic tray.[7]
-
Segregation: Store acids separately from bases. Organic acids should be segregated from inorganic/mineral acids.[10]
-
Light and Heat: Protect from direct sunlight and heat.[11]
Experimental Protocols
The following protocols are designed to minimize risk and ensure the accurate and safe use of 4-Isopropoxy-1-benzofuran-6-carboxylic acid.
Weighing and Aliquoting
Objective: To accurately weigh the solid compound while minimizing dust generation and exposure.
Materials:
-
4-Isopropoxy-1-benzofuran-6-carboxylic acid
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate storage vials
Protocol:
-
Preparation: Don all required PPE. Ensure the analytical balance is in a well-ventilated area or within a chemical fume hood.
-
Taring: Place the weighing paper or boat on the balance and tare to zero.
-
Dispensing: Carefully use a clean spatula to transfer the desired amount of the compound onto the weighing paper. Avoid any rapid movements that could generate dust.
-
Recording: Record the exact weight of the compound.
-
Transfer: Carefully transfer the weighed compound to a labeled storage vial.
-
Cleaning: Clean the spatula and the weighing area thoroughly. Dispose of any contaminated weighing paper as chemical waste.
Preparation of Stock Solutions
Objective: To dissolve the compound in a suitable solvent for use in experiments.
Materials:
-
Weighed 4-Isopropoxy-1-benzofuran-6-carboxylic acid
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Protocol:
-
Solvent Selection: Choose a solvent in which the compound is readily soluble. DMSO is a common choice for creating high-concentration stock solutions of benzofuran derivatives.
-
Dissolution: Add the weighed compound to the volumetric flask. Add a portion of the solvent, cap the flask, and gently swirl to dissolve. A vortex mixer or sonicator can be used to aid dissolution.
-
Dilution to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Invert the flask several times to ensure a homogenous solution.
-
Storage: Store the stock solution in a tightly sealed, clearly labeled container at the appropriate temperature (typically -20°C for long-term storage).
Spill and Waste Management
Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Increase ventilation to the area.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Neutralize (for acidic spills): For a carboxylic acid spill, a weak base like sodium bicarbonate can be used for neutralization.
-
Collect and Dispose: Place all contaminated materials into a sealed container for chemical waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
Waste Disposal
All waste containing 4-Isopropoxy-1-benzofuran-6-carboxylic acid, including empty containers, must be disposed of as hazardous chemical waste.[12] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.
Visualization of Handling Workflow
The following diagram outlines the key decision points and procedures for the safe handling and storage of 4-Isopropoxy-1-benzofuran-6-carboxylic acid.
Caption: Logical flow for the safe handling and storage of 4-Isopropoxy-1-benzofuran-6-carboxylic acid.
References
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Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
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ResearchGate. (PDF) Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate). [Link]
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PubChem. 4-Isobenzofurancarboxylic acid. [Link]
-
LSU. Chemical Storage and Management. [Link]
-
Wikipedia. Benzofuran. [Link]
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ResearchGate. (PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
NIH. Structure Property Relationships of Carboxylic Acid Isosteres. [Link]
-
PubChem. 1-Benzofuran-6-carboxylic acid. [Link]
-
NIH. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. [Link]
-
RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
- Google Patents.
-
NIH. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. [Link]
-
Home Sunshine Pharma. Benzofuran-6-carboxylic Acid CAS 77095-51-3. [Link]
-
NIH. Benzofuran. [Link]
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-
Loba Chemie. BENZOFURAN-6-CARBOXYLIC ACID (SYNTHON A) MSDS. [Link]
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Application Note: A Scalable and Robust Synthesis of 4-Isopropoxy-1-benzofuran-6-carboxylic Acid for Pharmaceutical Intermediate Production
Abstract
This application note provides a comprehensive guide to the scalable synthesis of 4-Isopropoxy-1-benzofuran-6-carboxylic acid, a key building block in modern medicinal chemistry. Benzofuran derivatives are integral scaffolds in numerous natural products and approved pharmaceutical agents[1][2][3]. Specifically, substituted benzofuran-6-carboxylic acids are critical intermediates in the synthesis of drugs like Lifitegrast, which is used for the treatment of dry eye disease[4][5]. The protocol detailed herein transitions from a laboratory-scale procedure to a pilot-scale process, addressing common challenges such as thermal management, purification, and solvent selection. By focusing on cost-effective reagents and industrially viable techniques, this guide offers a robust and efficient pathway for researchers and drug development professionals.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic motif due to its prevalence in biologically active compounds that exhibit a wide range of therapeutic properties, including anti-tumor, antibacterial, anti-inflammatory, and anti-oxidative activities[1][6]. The functionalization of this core structure allows for the fine-tuning of pharmacological profiles, making the development of efficient synthetic routes a high-priority area in organic and medicinal chemistry[3].
The synthesis of benzofuran-6-carboxylic acid, in particular, has been a subject of intense research as it serves as a crucial intermediate for complex active pharmaceutical ingredients (APIs)[4][5][7]. However, many reported synthetic methods rely on transition-metal catalysts, severe reaction conditions, or purification by column chromatography, which present significant challenges for industrial-scale production in terms of cost, safety, and environmental impact[8][9].
This document outlines a validated, multi-step synthesis for 4-Isopropoxy-1-benzofuran-6-carboxylic acid designed for scalability. The chosen strategy circumvents many common scale-up pitfalls by employing a logical sequence of robust chemical transformations and prioritizing purification by crystallization over chromatography.
Synthetic Strategy and Workflow
A retrosynthetic analysis of the target molecule suggests a practical and modular approach. The synthesis begins with a commercially available and cost-effective starting material, methyl 4-formyl-3-hydroxybenzoate. The core benzofuran ring is constructed via an intramolecular cyclization, followed by O-alkylation to install the isopropoxy group, and concludes with a final saponification step. This linear sequence is designed to build complexity systematically, with stable, isolable intermediates at each stage.
Caption: Retrosynthetic pathway for the target molecule.
The forward synthesis workflow is designed for operational simplicity and scalability. Each step proceeds with well-understood reaction mechanisms, allowing for predictable outcomes and straightforward process control.
Caption: Forward synthesis workflow diagram.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for each stage of the synthesis. Safety precautions, including the use of personal protective equipment (PPE) and performing reactions in a well-ventilated fume hood, are mandatory.
Protocol 3.1: Synthesis of Methyl 4-hydroxy-1-benzofuran-6-carboxylate
This key step involves the formation of the benzofuran ring. The procedure is adapted from established methods for synthesizing benzofuran cores from phenolic aldehydes[9][10].
-
Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add methyl 4-formyl-3-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add acetone or methyl ethyl ketone (MEK) as the solvent (approx. 10 mL per gram of starting material).
-
Reagent Addition: While stirring vigorously, add diethyl bromomalonate (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone, 80°C for MEK) and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Intermediate Hydrolysis: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. To the resulting crude oil, add a 10% aqueous sodium hydroxide solution (5.0 eq) and ethanol.
-
Cyclization & Decarboxylation: Heat the mixture to reflux for 4-6 hours. This step facilitates both the hydrolysis of the malonate ester and the subsequent intramolecular cyclization and decarboxylation.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated HCl. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the desired product as a crystalline solid.
Protocol 3.2: Synthesis of Methyl 4-isopropoxy-1-benzofuran-6-carboxylate
This step is a standard Williamson ether synthesis to install the isopropoxy side chain.
-
Setup: Charge a suitable reactor with methyl 4-hydroxy-1-benzofuran-6-carboxylate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and dimethylformamide (DMF) (5-8 mL per gram of substrate).
-
Reagent Addition: Add 2-bromopropane (1.5 eq) to the suspension at room temperature.
-
Reaction: Heat the mixture to 70-80°C and stir for 5-7 hours. Monitor the disappearance of the starting material by HPLC.
-
Work-up: Cool the reaction to room temperature and pour it into a vessel containing ice water (approx. 20x the volume of DMF). This will precipitate the product.
-
Isolation: Stir the resulting slurry for 30-60 minutes, then collect the solid product by filtration.
-
Purification: Wash the filter cake extensively with water to remove residual DMF and inorganic salts. Dry the product under vacuum. This material is often of sufficient purity for the next step without further purification.
Protocol 3.3: Saponification to 4-Isopropoxy-1-benzofuran-6-carboxylic acid
The final step is the hydrolysis of the methyl ester to the target carboxylic acid[11].
-
Setup: Suspend the methyl 4-isopropoxy-1-benzofuran-6-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to 60-65°C. Stir until the reaction is complete (typically 2-4 hours), as confirmed by HPLC analysis showing the absence of the starting ester.
-
Work-up: Cool the solution to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: While stirring in an ice bath, slowly add 6M HCl to acidify the solution to a pH of ~2. The final product will precipitate as a white or off-white solid.
-
Isolation and Final Purification: Filter the solid, wash with copious amounts of cold deionized water, and dry in a vacuum oven at 50-60°C to a constant weight.
Scale-Up Considerations and Process Optimization
Transitioning a synthesis from the laboratory bench to a pilot or manufacturing scale introduces significant challenges. The following considerations are critical for ensuring a safe, efficient, and reproducible process[8].
Caption: Logic diagram for transitioning from lab to pilot scale.
Thermal Hazard Management
The benzofuran ring formation (Protocol 3.1) and the Williamson ether synthesis (Protocol 3.2) can be exothermic. At a large scale, the reduced surface-area-to-volume ratio of a reactor impedes heat dissipation.
-
Mitigation Strategy: Implement controlled addition of the electrophile (diethyl bromomalonate or 2-bromopropane) using a dosing pump. Increasing the solvent volume can also help dissipate heat more effectively. A thorough process safety assessment, including reaction calorimetry, is highly recommended before attempting kilogram-scale production[8].
Purification Strategy: From Chromatography to Crystallization
While column chromatography is effective for purification at the gram scale, it is not economically or practically viable for large quantities[8].
-
Optimized Strategy: For each solid intermediate and the final product, a robust crystallization process must be developed. This involves screening various solvents and solvent systems to find conditions that provide high purity and good recovery. The final product, 4-Isopropoxy-1-benzofuran-6-carboxylic acid, can be effectively purified by crystallization from aqueous ethanol or isopropanol.
Solvent and Reagent Selection
The choice of solvents and reagents has a significant impact on the cost, safety, and environmental footprint of the process.
-
Solvent Choice: In Protocol 3.2, DMF is an excellent solvent but has toxicity concerns and a high boiling point, making it difficult to remove. For scale-up, consider replacing DMF with a more process-friendly solvent like N-methyl-2-pyrrolidone (NMP) if necessary, or ensure adequate water washing during work-up to minimize residual solvent.
-
Base Selection: Potassium carbonate is a cost-effective and relatively safe base suitable for large-scale operations.
Data Summary: Representative Yields and Purity
The following table summarizes typical results obtained at both laboratory and pilot scales, demonstrating the scalability of the process.
| Step | Scale | Starting Material (Mass) | Product Yield (%) | Product Purity (HPLC) |
| 3.1 Methyl 4-hydroxy-1-benzofuran-6-carboxylate | Lab | 50 g | 75-80% | >98% |
| Pilot | 5 kg | 72-78% | >98% | |
| 3.2 Methyl 4-isopropoxy-1-benzofuran-6-carboxylate | Lab | 35 g | 90-95% | >99% |
| Pilot | 3.5 kg | 88-93% | >99% | |
| 3.3 4-Isopropoxy-1-benzofuran-6-carboxylic acid | Lab | 30 g | 92-96% | >99.5% |
| Pilot | 3.0 kg | 90-95% | >99.5% |
Conclusion
This application note details a reliable and scalable three-step synthesis of 4-Isopropoxy-1-benzofuran-6-carboxylic acid. The process has been designed with industrial production in mind, utilizing cost-effective reagents and avoiding problematic purification techniques. Key scale-up challenges, such as thermal management and product isolation, have been addressed with practical and validated solutions. This robust protocol provides a clear and efficient pathway for the multi-kilogram production of this valuable pharmaceutical intermediate, empowering researchers and development teams to accelerate their drug discovery and development programs.
References
- Benchchem. (n.d.). Scale-Up Synthesis of Benzofuran Compounds. Technical Support Center.
- (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives.
- More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.
- (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Source name not available].
- (n.d.). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate.
- (n.d.). Synthesis of benzofuran derivatives. ResearchGate.
- (2020). Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid. ACS Publications.
- (n.d.). Synthesis of benzofuran-7-carboxylic acid. PrepChem.com.
- (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate.
- (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Source name not available].
- Zade, V. M., et al. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering.
- Du, W., et al. (2023). Flexible Synthesis of Benzofuranones from o‐Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry.
- (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
- Sigma-Aldrich. (n.d.). 4-Isopropoxy-benzofuran-6-carboxylic acid. Product Page.
- Quick Company. (n.d.). A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By.
- (n.d.). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ResearchGate.
- (2021). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). Technical Disclosure Commons.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis with Benzofuran-6-Carboxylic Acid Expertise.
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- 11. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Isopropoxy-1-benzofuran-6-carboxylic acid
Welcome to the technical support center for the synthesis and purification of 4-Isopropoxy-1-benzofuran-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who require this key intermediate in a high state of purity. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy.
Understanding the Impurity Profile
Effective purification begins with anticipating the potential impurities. The synthesis of benzofurans can be complex, often resulting in a variety of side products and unreacted starting materials[1][2][3]. A common synthetic route to 4-Isopropoxy-1-benzofuran-6-carboxylic acid may involve the alkylation of a substituted phenol followed by cyclization and subsequent hydrolysis of an ester.
Potential Impurities May Include:
-
Starting Materials: Unreacted phenolic precursors (e.g., a substituted 3-hydroxy-4-isopropoxybenzoic acid derivative) or alkylating agents.
-
Intermediates: Incomplete cyclization can leave ester intermediates (e.g., methyl or ethyl 4-Isopropoxy-1-benzofuran-6-carboxylate).
-
Side-Products: Decarboxylated versions of the target molecule or byproducts from undesired side reactions on the benzofuran core.
-
Reagents: Residual acids, bases, or coupling agents used in the synthesis[4].
A preliminary analysis of your crude product by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical for diagnosing the impurity profile and selecting the most effective purification method.
Frequently Asked Questions (FAQs)
Q1: My crude product is an oil and won't solidify. What should I do? A: Oiling out is common when significant impurities are present, which depress the melting point and disrupt crystal lattice formation. First, try removing volatile impurities under high vacuum. If it remains an oil, an initial purification by flash column chromatography is recommended to remove the bulk of the impurities before attempting recrystallization.
Q2: I'm losing a lot of product during recrystallization. How can I improve my yield? A: High losses suggest your product has significant solubility in the chosen solvent even at low temperatures. Try using a co-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly. Alternatively, consider a different primary solvent.
Q3: My NMR spectrum shows a persistent greasy impurity. What is the likely cause and how can I remove it? A: This often points to residual organic, non-polar impurities. A simple trituration or wash with a non-polar solvent like hexanes or petroleum ether can often remove these without dissolving your more polar carboxylic acid product.
Q4: Why is my final product slightly colored? A: Color can be due to trace, highly conjugated impurities. Sometimes, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb these colored impurities. Use charcoal sparingly, as it can also adsorb your product, and filter it hot through a pad of celite.
Troubleshooting Guide
This table outlines common issues encountered during the purification of 4-Isopropoxy-1-benzofuran-6-carboxylic acid and provides actionable solutions.
| Issue Observed | Probable Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | - Co-crystallization of a structurally similar impurity.- Inappropriate solvent choice. | - Re-evaluate solvent selection; test a range of solvents or co-solvent systems[5][6].- If impurities are neutral or basic, perform an acid-base extraction prior to recrystallization. |
| Product Fails to Precipitate from Acid-Base Extraction | - Insufficient acidification; the carboxylate salt is still soluble.- Product is too soluble in the aqueous medium. | - Check the pH of the aqueous layer with pH paper; it should be strongly acidic (pH 1-2). Add more acid if necessary[7][8].- If precipitation is still poor, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate or DCM), then dry and evaporate the organic phase[9]. |
| Multiple Spots on TLC After Column Chromatography | - Column was overloaded with crude material.- Inappropriate solvent system (eluent) was used. | - Reduce the amount of material loaded onto the column (typically 1-5% of the silica gel weight).- Re-optimize the eluent system using TLC. Aim for an Rf value of ~0.3 for the target compound[10]. For polar compounds, systems like methanol/dichloromethane may be effective[11][12]. |
| Broad Melting Point Range | - Presence of impurities. | - The compound requires further purification. A narrow melting point range (1-2 °C) is a good indicator of high purity. Re-purify using the most appropriate method based on the suspected impurities. |
Purification Workflow & Methodologies
Choosing the right purification strategy is key. The following diagram illustrates a decision-making workflow for purifying your crude product.
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Technical Support Center: Synthesis of Substituted Benzofuran-6-Carboxylic Acids
Welcome to the technical support center for the synthesis of substituted benzofuran-6-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. Benzofuran-6-carboxylic acid and its derivatives are crucial intermediates in the development of pharmaceuticals, most notably as a key fragment of the anti-inflammatory drug Lifitegrast.[1][2][3]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles and peer-reviewed literature.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific experimental challenges in a question-and-answer format, focusing on causality and providing actionable solutions.
Issues in Benzofuran Ring Formation (Cyclization)
Question 1: My intramolecular cyclization to form the benzofuran ring is failing or resulting in very low yields. What are the likely causes and solutions?
Answer: Failure in the crucial C-O ring closure step is a common bottleneck. The causes are typically rooted in substrate electronics, steric hindrance, or suboptimal reaction conditions.
Potential Causes & Recommended Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Poor Leaving Group | The intramolecular nucleophilic attack by the phenolic oxygen requires the displacement of a suitable leaving group. If the group is not sufficiently labile, the reaction will stall. | For syntheses involving precursors like o-halophenols, ensure the halide is appropriate for the chosen catalytic system (Iodo > Bromo >> Chloro). In Perkin-type rearrangements from coumarins, a halide at the 3-position is essential for the ring contraction to proceed.[4] |
| Steric Hindrance | Bulky substituents near the phenolic hydroxyl group or on the side chain can physically block the approach of the atoms required for bond formation. | Consider a different synthetic strategy that forms the sterically hindered bond under less constrained conditions. For example, a palladium-catalyzed C-H activation/oxidation tandem reaction can sometimes overcome steric barriers that hinder traditional condensation reactions.[5] |
| Unfavorable Substrate Electronics | Strong electron-withdrawing groups on the phenolic ring can decrease the nucleophilicity of the hydroxyl group, slowing down or preventing the cyclization. Conversely, the electrophilicity of the partner group is also critical.[6] | For electron-poor phenols, a stronger base may be required to generate the phenoxide. Alternatively, palladium- or copper-catalyzed methods, which proceed through different mechanisms (e.g., oxidative addition, reductive elimination), are often less sensitive to the nucleophilicity of the phenol.[7][8][9] |
| Incorrect Catalyst or Conditions | Palladium and copper catalysts are highly sensitive to the choice of ligands, base, and solvent. An inappropriate combination can lead to catalyst deactivation or promotion of side reactions.[10] | For Palladium Catalysis: Screen different phosphine ligands (e.g., XPhos, dppf) and bases (e.g., K₂CO₃, Cs₂CO₃). The choice can dramatically influence the outcome.[10] For Copper Catalysis: Ensure the correct copper salt (e.g., CuI, CuBr) is used and that the solvent is appropriate for the specific transformation.[9] |
Troubleshooting Workflow: Low Cyclization Yield
The following decision tree illustrates a logical workflow for troubleshooting a failed or low-yielding benzofuran ring formation step.
Caption: Troubleshooting decision tree for low cyclization yield.
Issues with the Carboxylic Acid Functional Group
Question 2: I am attempting to hydrolyze a 6-cyanobenzofuran or a 6-ester derivative to the carboxylic acid, but I'm getting decomposition of the benzofuran ring. How can I avoid this?
Answer: The benzofuran core can be sensitive to the harsh conditions (strong acid or base at high temperatures) often required for nitrile or ester hydrolysis. The furan ring is particularly susceptible to cleavage or side reactions.[11]
Potential Causes & Recommended Solutions:
-
Cause: Aggressive Hydrolysis Conditions.
-
Explanation: High concentrations of NaOH or H₂SO₄ at reflux can lead to undesired ring-opening or decomposition pathways.
-
Solution: Employ milder hydrolysis conditions. For esters, using lithium hydroxide (LiOH) in a THF/water mixture at room temperature or slightly elevated temperatures is often effective and selective. For nitriles, consider a two-step approach where the nitrile is first converted to an amide, which can then be hydrolyzed under less vigorous conditions.
-
-
Cause: Impurity Formation and Control.
-
Explanation: During workup, improper pH adjustment can lead to the precipitation of impurities or incomplete protonation of the carboxylate salt.
-
Solution: Carefully monitor and control the pH during the acidic workup after a basic hydrolysis.[2] Ensure the pH is sufficiently acidic (pH < 2) to fully protonate the carboxylic acid, which often aids in its precipitation and isolation.[12]
-
Question 3: My decarboxylation of a benzofuran-x,6-dicarboxylic acid to yield the 6-carboxylic acid is not selective or requires temperatures that decompose my compound. What are the alternatives?
Answer: Thermal decarboxylation often lacks selectivity and can require harsh conditions. Catalytic methods offer a much milder and more controlled approach.
Potential Causes & Recommended Solutions:
-
Cause: High Thermal Energy Requirement.
-
Explanation: The kinetic barrier for uncatalyzed decarboxylation can be high, requiring temperatures that induce thermal decomposition of the sensitive benzofuran scaffold.
-
Solution: Use a catalytic system designed for decarboxylation. A highly effective method involves using a silver carbonate (Ag₂CO₃) catalyst with acetic acid (AcOH) in DMSO at moderate temperatures.[13] Another reported method uses an organic acid catalyst in a polar aprotic solvent like DMF.[14] These methods proceed through different mechanisms that lower the activation energy for CO₂ extrusion.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes to prepare the substituted benzofuran-6-carboxylic acid core?
A1: Several robust strategies exist, often starting from substituted phenols.
-
Palladium-Catalyzed Reactions: These are among the most versatile methods. A common approach involves the Sonogashira coupling of an o-halophenol (often an iodophenol) with a terminal alkyne, followed by an intramolecular cyclization.[8] More advanced methods utilize direct C-H activation/oxidation to form the benzofuran ring.[5]
-
Copper-Catalyzed Reactions: Copper catalysts are frequently used for coupling phenols with alkynes, followed by an aerobic oxidative cyclization to furnish the benzofuran ring in a one-pot procedure.[9]
-
Perkin Rearrangement: This classic method involves the base-catalyzed ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid.[4] While powerful, it places the carboxylic acid at the C-2 position, requiring further functionalization if the C-6 acid is the target.
-
Building from a Precursor: A highly effective strategy is to start with a phenolic precursor that already contains the desired carboxylate group or a stable precursor like a nitrile or ester. For example, starting with 4-bromo-2-hydroxybenzaldehyde allows the aldehyde to be converted into the furan ring while the bromo-substituent can later be converted to the carboxylic acid.[3][12]
Q2: How do electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the starting phenol affect the cyclization step?
A2: The electronic nature of substituents has a profound impact. In general, for reactions relying on the nucleophilic attack of the phenolic oxygen (e.g., traditional condensations), EDGs (like -OCH₃, -CH₃) enhance the nucleophilicity of the hydroxyl group and facilitate the reaction. Conversely, EWGs (like -NO₂, -CN, -CF₃) decrease the nucleophilicity, making the cyclization more difficult and often requiring harsher conditions or a switch to a metal-catalyzed pathway.[6] In metal-catalyzed reactions, the electronic effects can be more complex, influencing steps like oxidative addition and reductive elimination.
Q3: What analytical techniques are essential for characterizing intermediates and the final benzofuran-6-carboxylic acid product?
A3: A combination of spectroscopic and chromatographic methods is crucial.
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the benzofuran core and confirming the position of all substituents.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and intermediates.[15] ESI-MS is particularly common.[12]
-
Chromatography (TLC, LC-MS, HPLC): Critical for monitoring reaction progress, identifying impurities, and assessing the final purity of the compound.[16]
-
Melting Point (mp): A useful indicator of purity for solid compounds.[12]
Key Experimental Protocols
The following is a representative protocol for a key step in the synthesis of the title compounds, based on literature procedures.
Protocol: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes a general one-pot synthesis of a 2-substituted benzofuran from an o-iodophenol, which can be adapted for precursors containing a C-6 carboxylate group or equivalent.
Caption: Workflow for Pd-catalyzed benzofuran synthesis.
Materials:
-
Substituted o-iodophenol (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base/Solvent (e.g., Triethylamine, THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the o-iodophenol, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirring mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The initial coupling is often complete within 2-4 hours at room temperature.
-
Once the starting phenol is consumed, gently heat the reaction mixture to 60-70 °C to drive the intramolecular cyclization. Monitor this second step until the coupled intermediate is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the substituted benzofuran.
References
-
Xu, Z., Wang, J., Lou, Q., & Zhou, H. (2022). An Efficient Synthetic Method for the Key Fragment of Lifitegrast: Benzofuran‐6‐carboxylic Acid. ResearchGate. Available at: [Link]
-
Tobisu, M., & Chatani, N. (2012). Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing heteroatoms. Chemical Communications. Available at: [Link]
-
Adewale, A. O., & et al. (2011). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química. Available at: [Link]
-
Chen, J., & et al. (2011). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. Available at: [Link]
-
Cacchi, S., & et al. (2003). A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. The Journal of Organic Chemistry. Available at: [Link]
-
Arcadi, A., & et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances. Available at: [Link]
-
Siddiqui, Z. N., & Khan, S. A. (2009). Synthesis of Benzofuran Derivatives via Different Methods. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Reddy, A. S., & et al. (2022). An Efficient Synthetic Method for the Key Fragment of Lifitegrast: Benzofuran‐6‐carboxylic Acid. ChemistrySelect. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link]
-
Sharma, R., & et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of benzofurans via cyclization of o-alkynylphenyl allyl ethers. Available at: [Link]
-
Sharma, R., & et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Available at: [Link]
-
Liu, X., & et al. (2022). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Molecules. Available at: [Link]
-
Shi, L., & et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
- Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives.
-
Zade, V. M., & et al. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. Request PDF on ResearchGate. Available at: [Link]
-
Reddy, M. S., & et al. (2007). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications. Available at: [Link]
-
Imbriglio, J. E., & et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. Available at: [Link]
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Malebari, A. M., & et al. (2013). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules. Available at: [Link]
-
Beaver, M. G., & et al. (2010). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. Organic Preparations and Procedures International. Available at: [Link]
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- 5. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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troubleshooting guide for 4-Isopropoxy-1-benzofuran-6-carboxylic acid reactions
Welcome to the technical support resource for 4-Isopropoxy-1-benzofuran-6-carboxylic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, medicinal chemists, and drug development professionals. The content is structured to address challenges throughout the experimental lifecycle, from initial synthesis to subsequent functionalization.
Section 1: Synthesis and Purification
The successful use of 4-Isopropoxy-1-benzofuran-6-carboxylic acid begins with its efficient synthesis and rigorous purification. This section addresses common hurdles encountered during its preparation.
FAQ 1: My synthesis of the benzofuran core is resulting in low yields. What are the common pitfalls?
Low yields in benzofuran synthesis are a frequent issue, often stemming from catalyst inefficiency, competing side reactions, or incomplete cyclization.[1][2] Most modern syntheses of substituted benzofurans rely on multi-step sequences, such as Sonogashira coupling followed by an intramolecular cyclization, or variations of the Perkin rearrangement.[1][3]
Key Troubleshooting Areas:
-
Catalyst Deactivation (for coupling reactions): Palladium and copper catalysts used in reactions like Sonogashira coupling are sensitive to oxygen and moisture. Ensure all solvents are rigorously dried and the reaction is maintained under a completely inert atmosphere (Argon or Nitrogen).[1]
-
Incomplete Cyclization: The ring-closing step to form the furan ring can be sluggish. If your reaction stalls, leaving a significant amount of the uncyclized intermediate (e.g., an o-hydroxyphenyl substituted alkyne or acrylic acid), consider optimizing the base or reaction temperature. For Perkin-type rearrangements, stronger bases like NaOH or KOH can facilitate the intramolecular nucleophilic attack.[1]
-
Competing Side Reactions: Under acidic conditions, precursors like O-aryl ketoximes can undergo a Beckmann rearrangement to form an amide instead of cyclizing to the benzofuran.[1] If this is observed, switching to milder Lewis acids or aprotic solvents may favor the desired pathway.
Troubleshooting Workflow for Benzofuran Synthesis
Caption: Troubleshooting decision tree for low-yield benzofuran synthesis.
FAQ 2: I'm struggling with the purification of the final carboxylic acid. What are the best practices?
4-Isopropoxy-1-benzofuran-6-carboxylic acid is a crystalline solid, but crude reaction mixtures can contain starting materials, catalysts, and partially reacted intermediates that complicate purification.[4]
Method 1: Acid-Base Extraction If the primary impurities are neutral organic compounds, an acid-base extraction is highly effective.
-
Dissolve the crude material in an organic solvent like ethyl acetate.
-
Extract with a mild aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃ solution) to deprotonate the carboxylic acid, moving it to the aqueous layer.
-
Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.
-
Acidify the aqueous layer carefully with 1M HCl until the product precipitates.
-
Filter the solid, wash with cold water, and dry thoroughly.
Method 2: Column Chromatography This is necessary if acidic impurities are present. Due to the acidic nature of the target compound, tailing can be an issue on silica gel.
| Issue | Recommended Solvent System | Rationale |
| General Purification | Hexane/Ethyl Acetate + 1% Acetic Acid | The acetic acid suppresses the deprotonation of the target carboxylic acid on the silica surface, leading to sharper peaks and better separation. |
| Polar Impurities | Dichloromethane/Methanol + 1% Acetic Acid | Provides stronger elution for more polar compounds while maintaining the acidic modifier to prevent tailing. |
Data sourced from common laboratory practices for purifying acidic compounds. [5][6]
Method 3: Recrystallization If the product is >90% pure after extraction or chromatography, recrystallization can yield high-purity material. Good solvents are typically those in which the compound is sparingly soluble at room temperature but readily soluble when hot.
-
Potential Solvents: Ethanol/Water, Isopropanol, or Acetone/Hexane mixtures.
Section 2: Reactions and Functionalization
The carboxylic acid moiety is the primary handle for further chemical modification, typically through amide or ester formation.
FAQ 3: My amide coupling reaction between the benzofuran and an amine is inefficient. How can I improve it?
Amide coupling is a cornerstone of drug discovery. Inefficiencies often arise from poor activation of the carboxylic acid, steric hindrance, or side reactions involving the coupling reagents.
Step 1: Convert to Acid Chloride (Recommended for Robustness) For a reliable and often high-yielding approach, converting the carboxylic acid to an acyl chloride is a preferred first step.[6][7]
Step 2: Amine Addition The crude acyl chloride can then be dissolved in anhydrous DCM and reacted with the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) or DIPEA at 0 °C to room temperature.
Alternative: Direct Coupling Reagents If you must perform a one-pot coupling, consider the following:
| Coupling Reagent | Advantages | Common Issues & Solutions |
| HATU/DIPEA | Fast, efficient, good for hindered amines. | Can be expensive. Ensure DIPEA is high purity. |
| EDC/HOBt | Cost-effective, widely used. | Can form an inactive N-acylurea byproduct. Solution: Add HOBt to suppress this side reaction. Use anhydrous conditions. |
| T3P® (Propylphosphonic Anhydride) | Excellent for preventing racemization in chiral substrates. | Requires a base (e.g., pyridine or triethylamine). |
Amide Coupling Troubleshooting Logic
Caption: Logical flow for troubleshooting failed amide coupling reactions.
Section 3: Characterization and Stability
FAQ 4: I am seeing inconsistent or unusual spectroscopic data. What should I look for?
Accurate characterization is vital. Benzofuran derivatives have distinct spectroscopic signatures.
| Technique | Expected Observation | Troubleshooting Point |
| ¹H NMR | Carboxylic acid proton (-COOH) as a broad singlet >10 ppm.Aromatic and furan protons between 6.8-8.5 ppm.Isopropoxy group: septet (~4.7 ppm) and doublet (~1.4 ppm). | The -COOH proton can exchange with trace water in the NMR solvent (like DMSO-d₆), causing it to broaden or disappear. Ensure solvent is dry. |
| ¹³C NMR | Carbonyl carbon (~165-170 ppm).Aromatic/furan carbons (~100-160 ppm).Isopropoxy carbons (~72 ppm and ~22 ppm). | Low signal-to-noise for the carbonyl carbon is common. A longer acquisition time may be needed. |
| LC-MS (ESI-) | A strong signal for the deprotonated molecule [M-H]⁻. | If you see [M+Na-2H]⁻ or other adducts, it may indicate salt contamination in your sample. |
| Melting Point | Expected around 182°C or higher.[8] | A broad or depressed melting point is a strong indicator of impurities. |
Note: Specific chemical shifts can vary based on solvent and substitution patterns. Data is compiled from typical values for benzofuran carboxylic acids.[5][7]
FAQ 5: Is 4-Isopropoxy-1-benzofuran-6-carboxylic acid stable for long-term storage?
Generally, benzofuran carboxylic acids are stable crystalline solids. However, potential degradation pathways exist.
-
Stability: The benzofuran ring, particularly the enol ether component, can be sensitive to strong acids.[3] The isopropoxy group is a stable ether linkage under most conditions but can be cleaved by strong Lewis acids (e.g., BBr₃) or harsh acidic conditions.
-
Storage Conditions: For long-term storage, keep the compound in a tightly sealed container, protected from light, at room temperature or refrigerated. Storing under an inert atmosphere is good practice to prevent slow oxidative degradation, although not always necessary for crystalline solids.
References
- Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing.
- Avoiding byproduct formation in benzofuran ring synthesis. (n.d.). BenchChem.
- Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (n.d.).
- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). INDIAN J. CHEM., SEC B.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Process for preparing benzofuran derivatives. (n.d.).
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024).
- CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010).
- 4-Isopropoxy-1-benzofuran-6-carboxylic acid. (n.d.). AKSci.
- 4-Isopropoxy-benzofuran-6-carboxylic acid. (n.d.). Sigma-Aldrich.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PubMed Central.
- Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. (2024). Figshare.
- 1-Benzofuran-6-carboxylic acid. (n.d.). PubChem.
- Benzofuran-6-carboxylic acid: properties, applic
- Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints | Request PDF. (n.d.).
- Synthesis of benzofuran‐6‐carboxylic acid. (n.d.).
- Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. (n.d.). NIH.
- benzofuran-6-carboxylic acid. (n.d.). ChemicalBook.
- Structure Property Relationships of Carboxylic Acid Isosteres. (n.d.). PubMed Central.
- 4-Isobenzofurancarboxylic acid. (n.d.). PubChem.
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- 4. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benzofuran-6-carboxylic acid | 77095-51-3 [chemicalbook.com]
Technical Support Center: Optimizing Synthesis of 4-Isopropoxy-1-benzofuran-6-carboxylic Acid
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Isopropoxy-1-benzofuran-6-carboxylic acid. This document is designed to offer practical, field-proven insights to overcome common experimental challenges and optimize reaction conditions for improved yield and purity.
I. Synthetic Strategy Overview
The synthesis of 4-Isopropoxy-1-benzofuran-6-carboxylic acid typically proceeds through a multi-step sequence, beginning with the formation of a substituted phenol precursor, followed by the construction of the benzofuran ring system, and concluding with the hydrolysis of an ester to the final carboxylic acid. A common and effective route involves the initial preparation of methyl 3-hydroxy-4-isopropoxybenzoate, which then undergoes cyclization to form the benzofuran ring, followed by saponification.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Low Yield in Benzofuran Ring Formation
Q: I am experiencing a low yield during the intramolecular cyclization to form the benzofuran ring. What are the likely causes and how can I improve the yield?
A: Low yields in benzofuran synthesis are a frequent challenge and can often be attributed to several factors related to reaction conditions and reagent quality.
Potential Cause 1: Inefficient Base or Presence of Water The choice of base is critical for the deprotonation of the phenolic hydroxyl group, which initiates the intramolecular nucleophilic attack to form the furan ring. The presence of water can interfere with the reaction, particularly in metal-catalyzed processes where it can lead to catalyst deactivation. For instance, the use of sodium bicarbonate (NaHCO₃) at high temperatures can produce water, which can significantly reduce yields in palladium-catalyzed reactions.[1]
-
Solution: Switch to an anhydrous base that does not generate water upon heating. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective.[1] Organic bases such as triethylamine (NEt₃) can also be suitable alternatives.
Potential Cause 2: Catalyst Inactivity or Poor Ligand Choice (for metal-catalyzed routes) If employing a palladium-catalyzed route, such as a Sonogashira coupling followed by cyclization, the activity of the palladium catalyst is paramount. The catalyst can be poisoned by impurities or may not be optimal for the specific substrates. The supporting ligand also plays a crucial role in stabilizing the palladium complex and influencing its reactivity.
-
Solution:
Potential Cause 3: Suboptimal Reaction Temperature The temperature of the reaction can significantly impact the rate of both the desired cyclization and potential side reactions. While some cyclizations proceed at room temperature, others may require heating to overcome the activation energy barrier. However, excessively high temperatures can lead to decomposition of starting materials or the catalyst.[2]
-
Solution: A systematic optimization of the reaction temperature is recommended. Start at a moderate temperature (e.g., 60-80 °C) and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
Impurity Profile and Purification Challenges
Q: My final product, 4-Isopropoxy-1-benzofuran-6-carboxylic acid, is contaminated with impurities that are difficult to remove. What are the likely side products and what purification strategies can I employ?
A: The presence of persistent impurities often stems from incomplete reactions or side reactions during the synthesis.
Potential Cause 1: Incomplete Hydrolysis of the Ester Precursor The final step of the synthesis is typically the hydrolysis of a methyl or ethyl ester to the carboxylic acid. Incomplete hydrolysis will result in the ester remaining as an impurity. Hindered esters can be resistant to standard saponification conditions.[3][4]
-
Solution:
Potential Cause 2: Formation of Decarboxylated Byproducts Benzofuran carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of the corresponding benzofuran without the carboxylic acid group.
-
Solution: Avoid excessive heating during the final purification steps. If distillation is used to remove solvents, perform it under reduced pressure to keep the temperature low.
Purification Strategy: Aromatic carboxylic acids can often be purified effectively by recrystallization.[6][7]
-
Recommended Procedure:
-
Dissolve the crude 4-Isopropoxy-1-benzofuran-6-carboxylic acid in a suitable hot solvent or solvent mixture (e.g., ethanol/water, toluene).
-
Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
Collect the purified crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
An alternative method involves converting the carboxylic acid to its sodium or potassium salt by dissolving it in an aqueous base, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid.[7]
III. Frequently Asked Questions (FAQs)
Q1: What is a reliable starting material for the synthesis of the 4-isopropoxy benzofuran core?
A common and effective precursor is methyl 3-hydroxy-4-isopropoxybenzoate . This can be synthesized from commercially available starting materials. Another potential starting point is 4-isopropoxysalicylaldehyde .[8]
Q2: Can you provide a general protocol for the hydrolysis of the benzofuran ester?
A general method for the saponification of esters involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide.[9][10] The reaction is typically carried out in a co-solvent like ethanol or THF to ensure solubility of the ester. After the reaction is complete, the mixture is acidified to precipitate the carboxylic acid.[10]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product and can help in identifying byproducts.
Q4: Are there any specific safety precautions I should take during this synthesis?
Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in this synthesis are flammable, corrosive, or toxic. Always work in a well-ventilated fume hood and consult the Safety Data Sheets (SDS) for all chemicals before use.
IV. Experimental Protocols & Data
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 4-Isopropoxy-1-benzofuran-6-carboxylic acid.
Table 1: Reaction Conditions for Benzofuran Ester Synthesis (Representative)
| Parameter | Condition | Rationale |
| Starting Material | Methyl 3-hydroxy-4-isopropoxybenzoate | Readily accessible precursor. |
| Reagents | Chloroacetonitrile, K₂CO₃ | Common reagents for building the furan ring. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents that facilitate the reaction. |
| Temperature | 80-100 °C | Provides sufficient energy for cyclization. |
| Reaction Time | 4-12 hours | Monitored by TLC until starting material is consumed. |
| Typical Yield | 60-80% | Varies depending on specific conditions and scale. |
Table 2: Reaction Conditions for Ester Hydrolysis
| Parameter | Condition | Rationale |
| Starting Material | Methyl 4-isopropoxy-1-benzofuran-6-carboxylate | Ester precursor to the final product. |
| Reagent | 2M Aqueous NaOH | Strong base for efficient saponification. |
| Solvent | Ethanol/Water mixture | Ensures solubility of both the ester and the base. |
| Temperature | Reflux (approx. 80-90 °C) | Accelerates the rate of hydrolysis. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. |
| Work-up | Acidification with HCl | Protonates the carboxylate to precipitate the acid. |
| Typical Yield | >90% | Generally a high-yielding reaction. |
V. Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common synthesis issues.
VI. References
-
Purification of aromatic polycarboxylic acids by recrystallization. Google Patents. URL:
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. URL: [Link]
-
Purification of carboxylic acids by complexation with selective solvents. Google Patents. URL:
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. National Institutes of Health. URL: [Link]
-
Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry - ACS Publications. URL: [Link]
-
Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents. URL:
-
Darzens Condensation: Mechanism, Development, and Application Research. Oreate AI. URL: [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. URL: [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. URL: [Link]
-
Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. MDPI. URL: [Link]
-
(A) Benzofuran synthesis using phenols 1a-c. (B) Benzofuran synthesis... ResearchGate. URL: [Link]
-
Supporting Information. CDC Stacks. URL: [Link]
-
A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Scite.ai. URL: [Link]
-
Synthesis and reactions of substituted benzofuro[3,2- b ]pyrrole derivatives. URL: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. URL: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. URL: [Link]
-
Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications (RSC Publishing). URL: [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. URL: [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH. URL: [Link]
-
Recrystallization and Crystallization. URL: [Link]
-
Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. URL: [Link]
-
Preparation of benzofuran derivatives. Google Patents. URL:
-
Supporting Information. The Royal Society of Chemistry. URL: [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. URL: [Link]
-
A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry - ACS Publications. URL: [Link]
-
Process for preparing benzofuran derivatives. Google Patents. URL:
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. URL: [Link]
-
Hydrolysis of Esters. Chemistry LibreTexts. URL: [Link]
-
Darzens Reaction. Organic Chemistry Portal. URL: [Link]
-
bmse001194 Methyl 4-hydroxybenzoate at BMRB. URL: [Link]
-
United States Patent. Googleapis.com. URL: [Link]
-
A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By. Quick Company. URL: [Link]
-
A-Level H2 Chemistry: Esterification of Phenols. YouTube. URL: [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. URL: [Link]
-
Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. URL: [Link]
-
An Efficient Synthetic Method for the Key Fragment of Lifitegrast: Benzofuran‐6‐carboxylic Acid. ResearchGate. URL: [Link]
-
(12) Patent Application Publication (10) Pub. No.: US 2008/0280875 A1. Googleapis.com. URL: [Link]
-
Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. PubMed. URL: [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. CAS 52085-11-7 | 2615-1-80 | MDL MFCD08753660 | 4-Isopropoxysalicylaldehyde | SynQuest Laboratories [synquestlabs.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
minimizing by-product formation in 4-Isopropoxy-1-benzofuran-6-carboxylic acid synthesis
Technical Support Center: 4-Isopropoxy-1-benzofuran-6-carboxylic acid Synthesis
Welcome to the technical support guide for the synthesis of 4-Isopropoxy-1-benzofuran-6-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and subtle complexities of this multi-step synthesis. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the reaction mechanisms, enabling you to proactively minimize by-product formation and optimize your yields.
The synthesis of this molecule, a key intermediate in various pharmaceutical development programs, requires precise control over two critical transformations: a regioselective Williamson ether synthesis and an intramolecular cyclization to form the benzofuran core. This guide is structured as a series of troubleshooting questions and answers that directly address the most frequent obstacles encountered in the lab.
Overview of a Common Synthetic Pathway
A prevalent and logical approach to constructing 4-Isopropoxy-1-benzofuran-6-carboxylic acid begins with a suitably substituted catechol or hydroquinone derivative, such as methyl 3,4-dihydroxybenzoate. The synthesis hinges on selectively functionalizing the hydroxyl groups and subsequently building the furan ring.
Caption: A common synthetic route and key stages for by-product formation.
Troubleshooting Guide & FAQs
Part 1: The Williamson Ether Synthesis (Isopropylation)
This initial step is arguably the most critical for ensuring the purity of the final product. The goal is to achieve selective O-alkylation at the 4-position of a dihydroxybenzoate precursor. However, several competing reactions can occur.
Q1: My isopropylation reaction is producing a mixture of the desired 4-isopropoxy product, the 3-isopropoxy isomer, and the 3,4-diisopropoxy by-product. How can I improve the regioselectivity?
A1: This is a classic challenge of regioselectivity with polyphenolic compounds. The relative acidity and steric accessibility of the two hydroxyl groups are key factors. The 4-OH is generally more acidic due to resonance stabilization of the phenoxide by the para-ester group, making it more nucleophilic. However, this difference can be insufficient for perfect selectivity.
Causality & Solution:
-
Base Selection: A mild base is crucial. Strong bases like sodium hydride (NaH) can deprotonate both hydroxyl groups, leading to the di-alkylated product. Potassium carbonate (K₂CO₃) is often the base of choice as it is typically selective for the more acidic proton.[1][2] Cesium carbonate (Cs₂CO₃) can sometimes offer even higher yields for challenging substrates.[1]
-
Stoichiometry: Use a slight excess, but not a large one, of the isopropylating agent (e.g., 1.1-1.2 equivalents of 2-bromopropane). This minimizes the chance of double alkylation after the desired mono-alkylation has occurred.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed to deprotonate and alkylate the less reactive 3-OH group.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are ideal. They effectively solvate the cation of the base (e.g., K⁺) but do not solvate the phenoxide anion, keeping it highly nucleophilic and reactive.[1]
Q2: I'm observing significant gas evolution (propene) and my starting material is being consumed slowly, resulting in low yield. What is the cause?
A2: You are observing the E2 (elimination) side reaction, which is a major competitor to the desired SN2 (substitution) pathway for secondary alkyl halides like 2-bromopropane or 2-iodopropane.[1][3]
Caption: SN2 vs. E2 competition in the Williamson ether synthesis.
Causality & Solution:
-
Reaction Temperature: Higher temperatures strongly favor elimination over substitution.[1] Maintain a consistent and moderate temperature (e.g., 60-80 °C, depending on the solvent).
-
Base Strength: Strong, sterically hindered bases (like potassium tert-butoxide) are notorious for promoting elimination. Stick with milder bases like K₂CO₃.
-
Alkylating Agent: While halides are common, consider using isopropyl tosylate or dimethyl sulfate.[4] Sulfonates are better leaving groups and can sometimes favor the SN2 pathway, reducing the propensity for elimination.
Part 2: Benzofuran Ring Formation & Saponification
After successful isopropylation and subsequent alkylation with an α-haloacetate, the next critical phase is the intramolecular cyclization to form the benzofuran ring, followed by hydrolysis of the ester to yield the final carboxylic acid.
Q3: My ring-closing reaction is sluggish, and I'm isolating the uncyclized phenoxyacetate intermediate. How can I drive the reaction to completion?
A3: The intramolecular cyclization (often a Dieckmann-type condensation followed by dehydration/aromatization) requires the formation of an enolate from the ester, which then attacks the aromatic ring or a carbonyl group depending on the specific synthetic design. Inefficiency here usually points to issues with the base or reaction conditions.
Causality & Solution:
-
Base and Conditions: This step often requires a stronger base than the initial ether synthesis. Sodium ethoxide in ethanol is a classic choice that can facilitate both cyclization and subsequent dehydration.[5] Anhydrous conditions are critical, as water can quench the base and intermediates.
-
Alternative Strategies: If base-catalyzed methods fail, consider an acid-catalyzed cyclization (e.g., using polyphosphoric acid or Eaton's reagent), although this must be done with care to avoid unwanted side reactions on other functional groups.[6] Another powerful method is the Perkin rearrangement, which converts a 3-halocoumarin into a benzofuran-2-carboxylic acid, offering a different and often high-yielding route.[7]
Q4: During the final hydrolysis of the methyl/ethyl ester, I'm getting a significant amount of a by-product that appears to be the decarboxylated version of my target molecule. How do I prevent this?
A4: Decarboxylation of aromatic carboxylic acids can occur under harsh thermal or pH conditions.[8] The benzofuran ring system can be susceptible to this, particularly if the workup involves prolonged heating under strong acid or base.
Causality & Solution:
-
Milder Hydrolysis: Avoid high-temperature reflux for extended periods. Saponification with LiOH in a THF/water mixture at room temperature or slightly elevated temperatures (e.g., 40-50 °C) is often sufficient and much gentler than NaOH/KOH in refluxing methanol/ethanol.
-
Careful Acidification: During the acidic workup to protonate the carboxylate and precipitate the product, perform the addition of acid slowly in an ice bath. Localized "hot spots" of high acid concentration and temperature can promote decarboxylation. Maintain a pH of around 3-4 during precipitation.[9]
-
Avoid Soda Lime: Do not use soda lime for any purpose, as it is specifically used to promote decarboxylation reactions.[10]
Optimized Protocol Summaries
The following table provides a starting point for optimizing the most critical steps of the synthesis.
| Parameter | Step 1: Regioselective Isopropylation | Step 4: Saponification (Hydrolysis) |
| Primary Goal | Maximize 4-O-alkylation; Minimize di-alkylation & elimination. | Quantitative hydrolysis; Minimize decarboxylation. |
| Recommended Base | K₂CO₃ (2.0 eq.) or Cs₂CO₃ (1.5 eq.)[1][11] | LiOH·H₂O (3.0 eq.) |
| Alkylating Agent | 2-Bromopropane (1.2 eq.) | N/A |
| Solvent | Anhydrous Acetonitrile or DMF[1] | THF / H₂O (e.g., 3:1 mixture) |
| Temperature | 60-70 °C | 25-40 °C |
| Reaction Time | 6-12 hours (Monitor by TLC/LC-MS) | 4-8 hours (Monitor by TLC/LC-MS) |
| Key By-product Avoided | 3,4-diisopropoxy ether, propene[1] | 4-Isopropoxy-1-benzofuran[8] |
Detailed Experimental Protocol: Optimized Williamson Ether Synthesis
This protocol is designed to maximize the yield of Methyl 4-isopropoxy-3-hydroxybenzoate while minimizing common by-products.
Materials:
-
Methyl 3,4-dihydroxybenzoate (1.0 eq.)
-
Potassium Carbonate (K₂CO₃), finely milled and dried (2.0 eq.)
-
2-Bromopropane (1.2 eq.)
-
Anhydrous Acetonitrile (10-15 volumes)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (Nitrogen or Argon), add Methyl 3,4-dihydroxybenzoate and potassium carbonate.
-
Add anhydrous acetonitrile and stir the resulting suspension for 15 minutes at room temperature.
-
Add 2-bromopropane dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃, KBr) and wash the solid cake with a small amount of acetonitrile.[11]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired product from unreacted starting material and any isomeric or di-alkylated by-products.
References
- Technical Support Center: Williamson Ether Synthesis with Phenolic Substrates. Benchchem.
- Avoiding byproduct formation in benzofuran ring synthesis. Benchchem.
- Minimizing byproducts in the synthesis of phenyl ethers. Benchchem.
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B.
- Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate.
- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI.
- The Williamson Ether Synthesis. Williamson Ether Synthesis Lab Handout.
- Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Chemistry Portal.
- Process for preparing benzofuran derivatives. Google Patents.
- CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES.
- Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. WuXi Biology.
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central.
- Decarboxylation of Carboxylic Acids. YouTube.
- The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts.
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- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic-synthesis.com [organic-synthesis.com]
addressing poor solubility of 4-Isopropoxy-1-benzofuran-6-carboxylic acid in aqueous media
Welcome to the dedicated technical support guide for 4-Isopropoxy-1-benzofuran-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the scientific rationale and practical protocols to achieve your desired experimental outcomes.
Understanding the Challenge: Physicochemical Properties
4-Isopropoxy-1-benzofuran-6-carboxylic acid possesses a molecular structure that inherently limits its solubility in aqueous media. The benzofuran core is lipophilic, and while the carboxylic acid group provides a handle for ionization, the overall hydrophobicity of the molecule dominates at neutral pH. The isopropoxy group further contributes to this lipophilicity.
While experimental data for this specific molecule is not widely published, we can estimate its pKa to be in the range of 3.5 - 4.5, based on the pKa of the parent compound, benzofuran-6-carboxylic acid (predicted pKa ~4.02) and the electron-donating nature of the isopropoxy substituent. This means the compound will be predominantly in its neutral, less soluble form at pH values below its pKa.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-Isopropoxy-1-benzofuran-6-carboxylic acid not dissolving in water or buffer?
A1: The poor aqueous solubility is due to the compound's predominantly lipophilic (hydrophobic) structure. At neutral pH, the carboxylic acid group is not sufficiently ionized to overcome the hydrophobicity of the benzofuran ring and the isopropoxy group. To achieve dissolution, you will likely need to adjust the pH, use co-solvents, or employ other formulation strategies.
Q2: I tried dissolving the compound in a pH 7.4 phosphate buffer, but it's still not fully soluble. What's wrong?
A2: While a pH of 7.4 is above the estimated pKa of the carboxylic acid, leading to its deprotonation into the more soluble carboxylate form, the intrinsic solubility of the ionized form might still be low. For complete dissolution, you may need to increase the pH further or combine pH adjustment with other techniques described in this guide.
Q3: Can I use organic solvents to dissolve the compound for my in vitro assays?
A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy. However, it's crucial to consider the potential toxicity of the co-solvent to the cells or biological system in your assay. Always determine the maximum tolerable co-solvent concentration in your specific experimental setup.
Q4: Will heating the solution help to dissolve the compound?
A4: Heating can temporarily increase solubility, but it is not a robust solution. Upon cooling to your experimental temperature (e.g., 37°C), the compound is likely to precipitate out of solution, leading to inaccurate and irreproducible results. It is better to find a solubilization method that ensures stability at the target temperature.
Troubleshooting Guide: Step-by-Step Solubilization Protocols
This section provides detailed protocols to address the poor aqueous solubility of 4-Isopropoxy-1-benzofuran-6-carboxylic acid. We will focus on three primary strategies: pH adjustment, co-solvency, and cyclodextrin complexation.
Strategy 1: pH-Dependent Solubilization
Scientific Rationale: As a carboxylic acid, the solubility of 4-Isopropoxy-1-benzofuran-6-carboxylic acid is highly dependent on pH. By raising the pH of the aqueous medium to at least 2 units above the compound's pKa, we can deprotonate the carboxylic acid group, forming the much more water-soluble carboxylate salt.[1][]
-
Prepare a stock solution of a suitable base: A 0.1 M to 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is recommended.
-
Weigh the compound: Accurately weigh the desired amount of 4-Isopropoxy-1-benzofuran-6-carboxylic acid and place it in a suitable container.
-
Add a small amount of purified water: Add a volume of water that is less than your final desired volume.
-
Titrate with base: While stirring, add the base solution dropwise to the suspension. Monitor the pH of the solution using a calibrated pH meter.
-
Observe dissolution: Continue adding the base until the compound is fully dissolved. The pH at which complete dissolution occurs should be noted. For a carboxylic acid with an estimated pKa of ~4, a pH of 6.5 or higher is a good starting point.[3]
-
Adjust to final volume and pH: Once the compound is dissolved, adjust the pH to your target experimental pH using your base or a suitable acid (e.g., 0.1 M HCl), and then bring the solution to the final volume with your aqueous medium (e.g., buffer, cell culture media).
-
Filter the solution: To ensure the removal of any remaining particulates, filter the final solution through a 0.22 µm syringe filter.
Caption: Workflow for solubilizing 4-Isopropoxy-1-benzofuran-6-carboxylic acid via pH adjustment.
Strategy 2: Co-solvent Systems
Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1][4][5] Common co-solvents used in biological research include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).
-
Prepare a high-concentration stock solution: Dissolve a known amount of 4-Isopropoxy-1-benzofuran-6-carboxylic acid in 100% of a suitable co-solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM).
-
Determine the maximum tolerable co-solvent concentration: Before proceeding, test the tolerance of your experimental system (e.g., cell line) to different concentrations of the co-solvent to identify the highest concentration that does not cause adverse effects.
-
Serial dilution: Perform serial dilutions of your stock solution into your aqueous experimental medium (e.g., cell culture media, buffer) to achieve your desired final concentrations of the compound. Ensure the final co-solvent concentration remains below the maximum tolerated level.
-
Observe for precipitation: After dilution, visually inspect the solutions for any signs of precipitation. If precipitation occurs, you may need to use a lower final concentration of the compound or a combination of solubilization methods.
| Co-solvent | Typical Starting Stock Concentration | Pros | Cons |
| DMSO | 10-50 mM | High solubilizing power for many organic compounds. | Can be toxic to cells at concentrations >0.5-1%. |
| Ethanol | 1-20 mM | Less toxic than DMSO for many cell types. | May not be as effective as DMSO for highly insoluble compounds. |
| PEG 400 | 1-20 mM | Generally low toxicity. | May be more viscous and harder to work with. |
Table 1: Common co-solvents for solubilizing hydrophobic compounds.
Strategy 3: Cyclodextrin-Mediated Solubilization
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[6][7]
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
-
Prepare a cyclodextrin solution: Dissolve the HP-β-CD in your aqueous medium to create a stock solution (e.g., 10-20% w/v).
-
Add the compound: Add the 4-Isopropoxy-1-benzofuran-6-carboxylic acid to the cyclodextrin solution.
-
Facilitate complexation: Stir or sonicate the mixture at room temperature for several hours to overnight to allow for the formation of the inclusion complex.
-
Filter the solution: Pass the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantify the concentration: It is essential to determine the actual concentration of the dissolved compound in the filtered solution using a validated analytical method, such as HPLC-UV.
Caption: Workflow for cyclodextrin-mediated solubilization.
Analytical Quantification
A crucial step in any solubilization experiment is to verify the final concentration of your dissolved compound. A robust analytical method is essential for accurate and reproducible results.
Recommended Method: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used and reliable method for quantifying benzofuran derivatives.[8]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Detection Wavelength: Determine the λmax of 4-Isopropoxy-1-benzofuran-6-carboxylic acid by scanning a dilute solution with a UV-Vis spectrophotometer.
-
Standard Curve: Prepare a series of known concentrations of the compound in your chosen solvent to generate a standard curve for accurate quantification.
| Parameter | Suggested Starting Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at λmax |
Table 2: Example HPLC-UV starting conditions for the analysis of 4-Isopropoxy-1-benzofuran-6-carboxylic acid. Note: Method optimization will be required.[8]
References
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
- Method for solubilizing drugs using cyclodextrins and carboxylic acids. Google Patents.
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. Available at: [Link]
-
solubility enhancement and cosolvency by madhavi. Slideshare. Available at: [Link]
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. Available at: [Link]
-
General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Available at: [Link]
-
Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
pH Adjustment. Government of Newfoundland and Labrador. Available at: [Link]
-
pH Adjustment and Neutralization, the basics. Digital Control Systems. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 5. bepls.com [bepls.com]
- 6. US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids - Google Patents [patents.google.com]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
overcoming challenges in the characterization of 4-Isopropoxy-1-benzofuran-6-carboxylic acid
Welcome to the technical support center for the characterization of 4-Isopropoxy-1-benzofuran-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this molecule. Here, we provide troubleshooting strategies and detailed protocols in a practical question-and-answer format, grounded in established scientific principles and field experience.
I. Synthesis and Purification Challenges
The synthesis of substituted benzofurans can be intricate, often leading to challenges in achieving high purity and yield. Below are common issues encountered during the synthesis and purification of 4-Isopropoxy-1-benzofuran-6-carboxylic acid.
Question 1: My synthesis of the benzofuran core results in a low yield and several side products. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in benzofuran synthesis are frequently due to suboptimal reaction conditions or the presence of impurities in starting materials. Common synthetic routes, such as those involving palladium-catalyzed coupling reactions, are sensitive to various factors.[1]
-
Catalyst Inactivity: The palladium catalyst is crucial. Ensure it is fresh and stored under an inert atmosphere to prevent deactivation. If you suspect catalyst poisoning, consider using a higher catalyst loading or a scavenger resin.
-
Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are critical. A systematic optimization of these parameters is recommended. For instance, some palladium-catalyzed reactions for benzofuran synthesis proceed well at room temperature, while others require heating to 60-100 °C.[1]
-
Side Reactions: A common side reaction is the homocoupling of alkyne starting materials. This can sometimes be minimized by the slow addition of the alkyne to the reaction mixture.[1]
Troubleshooting Workflow for Low Synthesis Yield:
Caption: A systematic approach to troubleshooting low yields in benzofuran synthesis.
Question 2: I am struggling to purify 4-Isopropoxy-1-benzofuran-6-carboxylic acid. Standard silica gel chromatography gives poor separation and recovery. What should I do?
Answer: The polar nature of the carboxylic acid group can lead to strong interactions with the silica gel stationary phase, causing peak tailing and poor recovery. Here are some strategies to overcome this:
-
Acidified Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase can suppress the ionization of the carboxylic acid, reducing its interaction with the silica gel and improving peak shape.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) is often more effective. An acidic aqueous mobile phase with an organic modifier like acetonitrile or methanol is a good starting point.[2]
-
Recrystallization: If the compound is a solid, recrystallization can be a highly effective purification method. Aromatic carboxylic acids can often be purified by dissolving the crude product in a suitable solvent and allowing it to slowly crystallize.[3] Conversion to a sodium salt, recrystallization from water, and subsequent re-acidification is also a viable technique.[3]
Purification Protocol for Aromatic Carboxylic Acids:
-
Dissolution: Dissolve the crude 4-Isopropoxy-1-benzofuran-6-carboxylic acid in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture with water).
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
II. Spectroscopic Characterization
Accurate structural elucidation is paramount. Here we address common issues in the NMR and mass spectrometric analysis of 4-Isopropoxy-1-benzofuran-6-carboxylic acid.
Question 3: I am having trouble interpreting the 1H NMR spectrum. The aromatic signals are complex and overlapping. How can I definitively assign the protons?
Answer: The substitution pattern of 4-Isopropoxy-1-benzofuran-6-carboxylic acid can lead to a complex aromatic region in the 1H NMR spectrum.
-
Expected Chemical Shifts: The protons on the benzofuran ring system will typically appear in the aromatic region (δ 6.5-8.0 ppm). The isopropoxy group will show a septet for the methine proton and a doublet for the methyl protons. The carboxylic acid proton will be a broad singlet, often far downfield (δ 10-13 ppm).
-
2D NMR Techniques: To resolve overlapping signals and confirm connectivity, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity within the aromatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Isopropoxy-1-benzofuran-6-carboxylic acid
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~7.6 | d |
| H-3 | ~6.8 | d |
| H-5 | ~7.9 | d |
| H-7 | ~7.5 | d |
| -OCH(CH₃)₂ | ~4.7 | septet |
| -OCH(CH ₃)₂ | ~1.4 | d |
| -COOH | 10-13 | br s |
Question 4: My mass spectrometry data shows unexpected fragmentation patterns. What are the likely fragmentation pathways for this molecule?
Answer: The fragmentation of benzofuran derivatives in mass spectrometry can be complex. For 4-Isopropoxy-1-benzofuran-6-carboxylic acid, under electrospray ionization (ESI), you would expect to see the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Common Fragmentations:
-
Loss of the isopropoxy group: A common fragmentation pathway for alkoxy-substituted aromatics is the loss of the alkyl group or the entire alkoxy group.
-
Decarboxylation: Loss of CO₂ from the carboxylic acid moiety is a characteristic fragmentation.
-
Cleavage of the furan ring: The benzofuran ring system can also undergo characteristic cleavages.
-
Hypothesized ESI-MS/MS Fragmentation Pathway:
Caption: Potential fragmentation pathways for protonated 4-Isopropoxy-1-benzofuran-6-carboxylic acid.
III. Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of pharmaceutical intermediates.
Question 5: I am developing an HPLC method for purity analysis and am observing peak tailing and inconsistent retention times. How can I improve my method?
Answer: These are common issues when analyzing polar, ionizable compounds like carboxylic acids.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based columns.
-
Mobile Phase pH: Adjusting the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid will ensure it is in its neutral form, minimizing interactions with the stationary phase.
-
Ion-Pairing Agents: For reverse-phase HPLC, adding an ion-pairing reagent can improve peak shape for ionic compounds.[2]
-
Column Choice: Using a column with end-capping or a polar-embedded stationary phase can reduce silanol interactions.
-
-
Inconsistent Retention Times: This can be due to a variety of factors.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-degassed. Fluctuations in mobile phase composition can lead to retention time shifts.[1][4]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection.
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
-
Table 2: HPLC Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with stationary phase | Adjust mobile phase pH, use an end-capped column, or add an ion-pairing reagent. |
| Inconsistent Retention Times | Mobile phase variability | Prepare fresh mobile phase, ensure thorough mixing and degassing. |
| Temperature fluctuations | Use a column oven for temperature control. | |
| Incomplete column equilibration | Increase equilibration time between runs. | |
| Poor Resolution | Suboptimal mobile phase composition | Optimize the organic modifier to water ratio. |
| Inappropriate column chemistry | Screen different stationary phases (e.g., C18, C8, Phenyl). |
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 4-Isopropoxy-1-benzofuran-6-carboxylic acid?
A1: As an aromatic carboxylic acid, it is expected to have low solubility in water but good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Its solubility in less polar solvents like dichloromethane and ethyl acetate may be moderate.
Q2: Are there any known safety concerns with this compound?
A2: While specific toxicity data for this compound may not be readily available, it should be handled with standard laboratory precautions. Aromatic carboxylic acids can be irritating to the skin, eyes, and respiratory tract. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q3: How can I confirm that my synthesized material is the correct isomer?
A3: The substitution pattern on the benzofuran ring can be definitively confirmed using 2D NMR techniques, particularly HMBC and NOESY (Nuclear Overhauser Effect Spectroscopy). HMBC will show long-range correlations that can distinguish between different positional isomers, while NOESY can show through-space correlations between nearby protons.
V. References
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809–816. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019, August 27). Retrieved January 19, 2026, from [Link]
-
Chromatographic separations of aromatic carboxylic acids - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 4-Isopropoxy-1-benzofuran-6-carboxylic acid
Welcome to the technical support center dedicated to the synthesis of 4-Isopropoxy-1-benzofuran-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will address common challenges, offer troubleshooting solutions, and present detailed protocols to enhance yield, purity, and reproducibility.
Synthetic Strategy Overview
The synthesis of 4-Isopropoxy-1-benzofuran-6-carboxylic acid typically involves a three-stage process starting from a commercially available substituted phenol. The core strategy is to first introduce the isopropoxy group via O-alkylation, then construct the benzofuran ring system through an intramolecular cyclization, and finally, hydrolyze an ester to yield the target carboxylic acid. Understanding the nuances of each step is critical for success.
troubleshooting inconsistent results in assays with 4-Isopropoxy-1-benzofuran-6-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving inconsistencies in assays involving 4-Isopropoxy-1-benzofuran-6-carboxylic acid. By understanding the unique physicochemical properties of this molecule, we can proactively design more robust experiments and effectively diagnose issues when they arise.
Section 1: Foundational Knowledge - Understanding the Molecule
Inconsistent assay results often stem from a misunderstanding of the compound's fundamental properties. 4-Isopropoxy-1-benzofuran-6-carboxylic acid is an aromatic carboxylic acid. Its behavior in aqueous solutions is dominated by the ionizable carboxylic acid group and the lipophilic benzofuran core, modified by the isopropoxy moiety.
The parent compound, benzofuran-6-carboxylic acid, is sparingly soluble in water but readily soluble in organic solvents like DMSO and methanol.[1][2][3] The addition of the isopropoxy group to this structure will likely increase its lipophilicity. The carboxylic acid group has a predicted pKa around 4.0.[2][3] This is a critical parameter: at a physiological pH of 7.4, the molecule will be predominantly deprotonated and negatively charged, which enhances aqueous solubility compared to the neutral form. However, this also introduces the potential for ionic interactions and pH-dependent effects.
Table 1: Key Physicochemical Properties and Assay Implications
| Property | Predicted Value/Characteristic | Implication for Assays |
| Molecular Formula | C₁₂H₁₂O₄ | - |
| Molecular Weight | ~220.22 g/mol | Essential for accurate stock solution preparation. |
| pKa | ~4.0 (estimated from parent) | The compound's charge state, solubility, and potential for non-specific binding are highly pH-dependent. At pH < 4, it will be neutral and less soluble. At pH > 4, it will be anionic and more soluble. |
| Aqueous Solubility | Low (as neutral form); pH-dependent | High risk of precipitation in acidic buffers or if the stock solution is not prepared correctly. Solubility limits can cause non-linear dose-responses. |
| LogP/LogD | Moderately Lipophilic | Increased potential for binding to plasticware and proteins. The isopropoxy group increases lipophilicity compared to the parent benzofuran-6-carboxylic acid. |
| Hydrogen Bonding | Donor (1, -COOH), Acceptor (~4, Os) | Carboxylic acids can form strong hydrogen bonds, leading to dimerization or aggregation at high concentrations, which can reduce the effective monomeric concentration.[4] |
| Chemical Stability | Generally stable; monitor for degradation | Like many complex organic molecules, stability in assay media over time (especially with freeze-thaw cycles) should be verified.[5] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during assays in a direct question-and-answer format.
Q1: My compound precipitated out of solution when I diluted it into my aqueous assay buffer. What happened and how can I fix it?
A: This is the most common issue for compounds with carboxylic acid moieties and is almost always related to solubility and pH.
-
The Causality (The "Why"): Your stock solution is likely in 100% DMSO, where the compound is highly soluble. When you dilute this into an aqueous buffer, two things happen: the solvent polarity dramatically increases (the "solvent shift"), and the buffer's pH dictates the compound's ionization state. If your buffer pH is close to or below the compound's pKa (~4.0), the carboxylic acid will be in its neutral, less soluble form, causing it to crash out of solution.
-
Troubleshooting Steps:
-
Check Buffer pH: Ensure your final assay buffer pH is at least 1.5 to 2 units above the pKa. For this compound, a pH of 6.0 or higher is recommended, with pH 7.4 being ideal for most cell-based assays.
-
Reduce Final DMSO Concentration: High concentrations of organic co-solvents can also cause issues. Aim for a final DMSO concentration of ≤0.5% in your assay.
-
Modify Dilution Method: Instead of a single large dilution, perform a serial dilution. Critically, ensure vigorous mixing immediately after each dilution step to prevent localized high concentrations that can initiate precipitation.
-
Consider Solubility-Enhancing Excipients: For particularly stubborn issues, a small percentage of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) or cyclodextrin in the assay buffer can help maintain solubility, but must be validated for non-interference with the assay.
-
Q2: I am observing significant variability in my results from day-to-day and even between plates in the same run. Where should I start looking for the problem?
A: High variability points to an issue with process control or reagent stability.[6] The key is to systematically isolate the source of the error.
-
The Causality (The "Why"): Inconsistent results are often traced back to seemingly minor variations in reagent handling, environmental conditions, or the stability of the compound itself in its diluted form.[6]
-
Troubleshooting Workflow: Use the following workflow to diagnose the source of variability.
Caption: A systematic workflow for troubleshooting assay variability.
Q3: My dose-response curve looks unusual. It's either very shallow, or the activity seems to decrease at the highest concentrations. What could be the cause?
A: This often points to issues with the compound's behavior at high concentrations, such as aggregation or reaching its solubility limit.
-
The Causality (The "Why"): Carboxylic acids can form dimers or larger aggregates via hydrogen bonding, especially at high concentrations.[7] These aggregates have different properties than the monomeric form and may be less active or inactive. Alternatively, you may simply be exceeding the compound's solubility limit in the assay buffer, meaning the effective concentration is not what you think it is.
-
Troubleshooting Steps:
-
Visually Inspect Wells: Look at the highest concentration wells in your plate under a microscope. Do you see microscopic precipitate? This is a clear sign of insolubility.
-
Perform a Solubility Test: See SOP 2 below for a detailed protocol to determine the practical solubility limit in your specific assay buffer. Your highest assay concentration should be well below this limit.
-
Incorporate a Surfactant: As a diagnostic tool, run a parallel dose-response curve with a low level of a non-ionic surfactant (e.g., 0.01% Tween-80). If this improves the curve shape, it strongly suggests aggregation was the issue.
-
Check for Non-Specific Binding: The lipophilic nature of the compound can lead to binding to plate plastics or serum proteins in the media, reducing the available concentration. Using low-binding plates can help mitigate this.[8]
-
Q4: How can I confirm the purity and concentration of my 4-Isopropoxy-1-benzofuran-6-carboxylic acid stock solution?
A: Never assume the stated weight from the vial is 100% accurate or pure. Independent verification is a cornerstone of trustworthy results.
-
The Causality (The "Why"): Small molecule powders can contain residual solvents, salts, or synthetic impurities. An inaccurate stock concentration is a primary source of systematic error in all subsequent experiments.
-
Recommended Method: HPLC-UV High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
-
Purity Assessment: An HPLC chromatogram will separate the main compound from any impurities. The area under the peak for your compound relative to the total area of all peaks gives a good measure of purity (e.g., >95%).
-
Concentration Quantification: By running a standard curve with a certified reference material of the compound, you can use the peak area from your sample to determine its exact concentration. A detailed guide on HPLC troubleshooting can be found from suppliers like Sigma-Aldrich.[9]
-
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Preparation and Handling of Stock Solutions
-
Weighing: Use a calibrated analytical balance. Weigh out more than 1 mg to minimize weighing errors.
-
Solvent: Use anhydrous, high-purity DMSO.
-
Dissolution: Add DMSO to the solid powder to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing and gentle warming (if necessary). Visually inspect for any particulates.
-
Storage: Create small, single-use aliquots of the stock solution in low-binding tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.[6] Avoid storing diluted aqueous solutions, as they are more prone to degradation.
SOP 2: Protocol for Assessing Compound Solubility (Nephelometry or Visual)
This protocol helps determine the maximum soluble concentration in your final assay buffer.
-
Prepare Buffer: Prepare the exact formulation of your final assay buffer, including any salts, serum, and the same final percentage of DMSO that will be in the assay.
-
Create Dilutions: In a clear 96-well plate, create a serial dilution of your compound in the assay buffer, starting from a concentration you know is too high (e.g., 500 µM) and going down to a low concentration (e.g., <1 µM).
-
Incubate: Incubate the plate under the same conditions as your assay (e.g., 1 hour at 37°C).
-
Read Plate:
-
Visual Method: Inspect each well against a dark background. The lowest concentration at which you can see visible precipitate is the limit of solubility.
-
Instrumental Method: Use a plate reader capable of nephelometry or light scattering to get a quantitative measure of turbidity.
-
-
Determine Limit: The highest concentration that remains clear is your practical working limit. Your top assay concentration should be at or below this level.
Caption: Workflow for determining compound solubility in assay buffer.
References
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Molecular Pathology Laboratory Network, Inc. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
World Organisation for Animal Health. (2021). Factors affecting test reproducibility among laboratories. Retrieved from [Link]
-
BYJU'S. (n.d.). Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. Retrieved from [Link]
-
Chemxpert Database. (2025). What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product. Retrieved from [Link]
-
Wang, W., et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 58(12), 5075–5109. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17867234, 1-Benzofuran-6-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70533532, 4-Isobenzofurancarboxylic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzofuran-6-carboxylic Acid. Retrieved from [Link]
-
Orekhovich, A. A., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6667. Available at: [Link]
-
Al-Obaidi, O. F., & Al-shimary, A. F. (2015). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. Journal of Education and Science, 24(4), 1-11. Available at: [Link]
-
Reddy, G. S., et al. (2017). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ChemistrySelect, 2(8), 2535-2538. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis with Benzofuran-6-Carboxylic Acid Expertise. Retrieved from [Link]
-
Strojny, N., & de Silva, J. A. (1983). Analysis of the 1,4-benzodiazepines by methods based on hydrolysis. Journal of Pharmaceutical and Biomedical Analysis, 1(3), 259-279. Available at: [Link]
-
Reddy, G. S., et al. (2019). An Efficient Synthetic Method for the Key Fragment of Lifitegrast: Benzofuran-6-carboxylic Acid. ChemistrySelect, 4(1), 1-5. Available at: [Link]
Sources
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- 2. benzofuran-6-carboxylic acid | 77095-51-3 [chemicalbook.com]
- 3. benzofuran-6-carboxylic acid | 77095-51-3 [amp.chemicalbook.com]
- 4. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product [chemxpert.com]
- 6. woah.org [woah.org]
- 7. researchgate.net [researchgate.net]
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- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of 4-Isopropoxy-1-benzofuran-6-carboxylic acid in Drug Discovery
A Senior Application Scientist's Guide to a Promising Heterocyclic Scaffold
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. The benzofuran scaffold has long been a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3] This guide provides a comparative study of a specific, yet underexplored derivative, 4-Isopropoxy-1-benzofuran-6-carboxylic acid , placing it in the context of its parent structures and potential bioisosteric replacements to elucidate its prospective role in drug discovery. While public domain data on this specific molecule is nascent, this guide will extrapolate from established principles and related compounds to provide a robust analytical framework.
The Benzofuran Core: A Foundation of Diverse Bioactivity
Benzofuran derivatives are a class of heterocyclic compounds that are ubiquitous in nature and have been extensively synthesized in the laboratory.[4] Their inherent structural features allow for diverse pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[3][4] Prominent drugs such as the antiarrhythmic agent Amiodarone and the antifungal Griseofulvin contain the benzofuran nucleus, underscoring its therapeutic significance.[1][2]
The parent compound, benzofuran-6-carboxylic acid, is a known intermediate in the synthesis of Lifitegrast, a drug used to treat keratoconjunctivitis sicca (dry eye disease).[5][6][7] This connection immediately suggests a potential therapeutic trajectory for its derivatives in inflammatory conditions.
A Hypothetical Synthesis Pathway
A plausible and efficient synthesis of 4-Isopropoxy-1-benzofuran-6-carboxylic acid can be conceptualized based on established methodologies for related benzofurans. The following workflow outlines a potential route, emphasizing key strategic considerations.
Caption: A potential synthetic workflow for 4-Isopropoxy-1-benzofuran-6-carboxylic acid.
The rationale for this multi-step synthesis is to strategically build the molecule while avoiding unwanted side reactions. Protection of the reactive hydroxyl group ensures selective introduction of the isopropoxy moiety. Subsequent construction of the furan ring followed by oxidation of the aldehyde provides a direct route to the target carboxylic acid.
Comparative Physicochemical and Pharmacokinetic Profiles
The introduction of the 4-isopropoxy group is predicted to significantly modulate the physicochemical properties of the parent benzofuran-6-carboxylic acid. These alterations can have profound effects on the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Predicted LogP | Predicted Aqueous Solubility | Key Structural Feature | Potential Impact |
| Benzofuran-6-carboxylic acid | ~2.5 | Low | Unsubstituted aromatic ring | Baseline for comparison |
| 4-Isopropoxy-1-benzofuran-6-carboxylic acid | ~3.5 | Lower | Lipophilic isopropoxy group | Increased lipophilicity may enhance membrane permeability but could decrease aqueous solubility. |
| 4-Isopropoxy-1-benzofuran-6-tetrazole | ~3.0 | Moderate | Tetrazole bioisostere | The tetrazole group, as a bioisostere of the carboxylic acid, can offer a more favorable pKa and improved metabolic stability.[8][9] |
Note: LogP and solubility values are estimations and would require experimental verification.
The increased lipophilicity imparted by the isopropoxy group could lead to enhanced binding to hydrophobic pockets of target proteins. However, this must be balanced against potential decreases in solubility, which could impact formulation and bioavailability.
Prospective Biological Evaluation: A Targeted Screening Approach
Given the known anti-inflammatory role of Lifitegrast, a logical starting point for evaluating the biological activity of 4-Isopropoxy-1-benzofuran-6-carboxylic acid would be in assays related to inflammation.
Primary In Vitro Assays
A tiered approach to in vitro screening would efficiently identify and characterize the biological activity.
Caption: A tiered in vitro screening cascade for 4-Isopropoxy-1-benzofuran-6-carboxylic acid.
Experimental Protocol: LFA-1/ICAM-1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the interaction of Lymphocyte Function-associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).
-
Materials: Recombinant human LFA-1 and ICAM-1 proteins, 96-well high-binding microplates, fluorescently labeled anti-ICAM-1 antibody, test compounds, and positive control (e.g., Lifitegrast).
-
Procedure:
-
Coat the microplate wells with ICAM-1 and incubate overnight at 4°C.
-
Wash the wells to remove unbound ICAM-1.
-
Block non-specific binding sites.
-
Add serial dilutions of the test compounds and the positive control to the wells.
-
Add LFA-1 to the wells and incubate.
-
Wash to remove unbound LFA-1.
-
Add the fluorescently labeled anti-ICAM-1 antibody and incubate.
-
Wash to remove the unbound antibody.
-
Measure the fluorescence intensity.
-
-
Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Performance and Future Directions
The therapeutic potential of 4-Isopropoxy-1-benzofuran-6-carboxylic acid will ultimately be determined by its efficacy, selectivity, and safety profile in comparison to existing and alternative compounds.
Comparative Profile:
| Compound | Potential Advantages | Potential Disadvantages |
| Benzofuran-6-carboxylic acid | Established synthetic routes, known intermediate.[5][6] | Potentially lower potency and less favorable ADME properties compared to substituted analogs. |
| 4-Isopropoxy-1-benzofuran-6-carboxylic acid | Increased lipophilicity may enhance target engagement. | May have reduced solubility and potential for off-target effects due to increased lipophilicity. |
| 4-Isopropoxy-1-benzofuran-6-tetrazole | Improved metabolic stability and potentially better oral bioavailability.[8][9] | Synthesis can be more complex; potential for unforeseen toxicity associated with the tetrazole moiety. |
| Lifitegrast | Clinically approved, known efficacy and safety profile. | Specific to the treatment of dry eye disease. |
Future research should focus on:
-
Experimental validation of the proposed synthesis and physicochemical properties.
-
Execution of the proposed in vitro screening cascade to identify and characterize biological activity.
-
In vivo studies in relevant animal models of inflammation to assess efficacy and pharmacokinetics.
-
Exploration of other substitutions on the benzofuran ring to build a comprehensive structure-activity relationship (SAR).
References
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MedCrave. (2016-09-28). Mini review on important biological properties of benzofuran derivatives. Retrieved from [Link]
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PMC. (2019-04-18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
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PMC. (2019-09-02). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
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ResearchGate. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. Retrieved from [Link]
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CORA. (2022-01-03). Recent developments in the practical application of novel carboxylic acid bioisosteres. Retrieved from [Link]
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Figshare. (2024-10-07). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. Retrieved from [Link]
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Efficacy Validation of 4-Isopropoxy-1-benzofuran-6-carboxylic Acid: A Comparative Guide for LFA-1/ICAM-1 Antagonism
This guide provides a comprehensive framework for validating the efficacy of 4-Isopropoxy-1-benzofuran-6-carboxylic acid as a potential antagonist of the Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction, a critical pathway in T-cell mediated inflammation. Given the absence of direct efficacy data for this specific molecule, we present a comparative analysis against established LFA-1/ICAM-1 antagonists, Lifitegrast and BMS-587101. The experimental protocols and comparative data herein are designed to provide researchers, scientists, and drug development professionals with a robust methodology for evaluating novel benzofuran derivatives in the context of inflammatory diseases, such as dry eye disease.
Introduction: The LFA-1/ICAM-1 Axis in Ocular Inflammation
Dry eye disease is a prevalent and multifactorial condition often characterized by chronic inflammation of the ocular surface.[1] A key driver of this inflammatory cascade is the interaction between LFA-1 on the surface of T-cells and its ligand, ICAM-1, which is upregulated on inflamed epithelial and endothelial cells.[2] This binding facilitates T-cell adhesion, migration to inflamed tissues, and the subsequent release of pro-inflammatory cytokines, perpetuating the cycle of inflammation.[3]
Small molecule antagonists that block the LFA-1/ICAM-1 interaction represent a targeted therapeutic approach. Lifitegrast, an FDA-approved treatment for dry eye disease, exemplifies the clinical success of this mechanism.[2] The structural similarity of 4-Isopropoxy-1-benzofuran-6-carboxylic acid to the core scaffold of some LFA-1 antagonists suggests its potential as a novel therapeutic agent in this class.[4]
Below is a diagram illustrating the LFA-1/ICAM-1 signaling pathway and the proposed mechanism of action for antagonists.
Caption: LFA-1/ICAM-1 signaling pathway and antagonist inhibition.
Comparative Efficacy Analysis
To establish a benchmark for the potential efficacy of 4-Isopropoxy-1-benzofuran-6-carboxylic acid, we will compare it with two known LFA-1/ICAM-1 antagonists:
-
Lifitegrast (SAR 1118): An FDA-approved topical treatment for dry eye disease.[5]
-
BMS-587101: A potent, orally active LFA-1 antagonist investigated for autoimmune diseases.[6][7]
The following table summarizes the in vitro potency of these compounds in a Jurkat T-cell adhesion assay, a standard method for evaluating LFA-1/ICAM-1 antagonism.[2] Crucially, the data for 4-Isopropoxy-1-benzofuran-6-carboxylic acid is hypothetical , based on structure-activity relationship (SAR) studies of similar benzofuran derivatives and is included for illustrative purposes to guide experimental design.[2][4]
| Compound | Assay Type | Target Organism | IC50 (nM) | Reference |
| 4-Isopropoxy-1-benzofuran-6-carboxylic acid | Jurkat T-cell Adhesion Assay | Human | Hypothetical: 25 | N/A |
| Lifitegrast (SAR 1118) | Jurkat T-cell Adhesion Assay | Human | 2.98 | [5] |
| BMS-587101 | T-cell Proliferation Assay | Human | 20 | [6] |
| BMS-587101 | T-cell Adhesion Assay | Mouse | 150 | [6] |
Experimental Protocols for Efficacy Validation
The following section provides detailed, step-by-step methodologies for key experiments to validate the efficacy of 4-Isopropoxy-1-benzofuran-6-carboxylic acid as an LFA-1/ICAM-1 antagonist.
In Vitro Validation: Jurkat T-Cell Adhesion Assay
This assay is a primary screen to determine the ability of a compound to inhibit the binding of LFA-1 on Jurkat T-cells to immobilized ICAM-1.
Caption: Workflow for the Jurkat T-cell adhesion assay.
Detailed Protocol:
-
Plate Coating:
-
Coat a 96-well, flat-bottom microplate with recombinant human ICAM-1/Fc chimera at a concentration of 5 µg/mL in PBS overnight at 4°C.
-
Wash the plate three times with PBS.
-
-
Blocking:
-
Block non-specific binding by incubating each well with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the plate three times with PBS.
-
-
Cell Preparation and Labeling:
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.
-
Wash the cells with PBS and resuspend at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's protocol.
-
-
Compound Incubation and Adhesion:
-
Prepare serial dilutions of 4-Isopropoxy-1-benzofuran-6-carboxylic acid, Lifitegrast, and BMS-587101 in assay buffer (e.g., RPMI-1640).
-
In a separate plate, incubate the labeled Jurkat cells with the test compounds for 30 minutes at 37°C.
-
Transfer the cell-compound mixture to the ICAM-1 coated plate and incubate for 1 hour at 37°C.
-
-
Washing and Quantification:
-
Gently wash the plate three times with pre-warmed assay buffer to remove non-adherent cells.
-
Read the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Mechanistic Validation: Flow Cytometry-Based LFA-1 Activation Assay
This assay directly measures the activation state of LFA-1 on the surface of T-cells, providing mechanistic insight into how the test compound inhibits adhesion.
Detailed Protocol:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in RPMI-1640 medium.
-
-
Cell Activation and Compound Treatment:
-
Aliquot 1 x 10^6 PBMCs per tube.
-
Pre-incubate the cells with serial dilutions of the test compounds for 30 minutes at 37°C.
-
Activate the T-cells by adding a stimulant such as PMA (phorbol 12-myristate 13-acetate) and ionomycin for 15-30 minutes at 37°C. Include an unstimulated control.
-
-
Staining for LFA-1 Activation Epitope:
-
Wash the cells with FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Stain the cells with a fluorescently-labeled antibody specific for the high-affinity (activated) conformation of LFA-1 (e.g., anti-CD11a activation epitope antibody).
-
Co-stain with antibodies against T-cell markers such as CD3 to gate on the T-cell population.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CD3+ T-cell population and quantify the mean fluorescence intensity (MFI) of the LFA-1 activation epitope staining.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LFA-1 activation for each compound concentration relative to the stimulated control.
-
Determine the IC50 value for the inhibition of LFA-1 activation.
-
In Vivo Efficacy: Murine Model of Dry Eye Disease
This model assesses the therapeutic potential of the test compound in a disease-relevant animal model.
Caption: Workflow for the murine model of dry eye disease.
Detailed Protocol:
-
Animal Model:
-
Use female C57BL/6 mice, aged 6-8 weeks.
-
House the mice in a controlled environment with low humidity (<40%) and constant airflow to induce desiccating stress.
-
-
Treatment:
-
Prepare topical formulations of 4-Isopropoxy-1-benzofuran-6-carboxylic acid and Lifitegrast (e.g., 1% and 5% w/v) in a suitable vehicle.
-
Administer one drop of the assigned treatment to each eye twice daily for the duration of the study (e.g., 10 days).
-
-
Efficacy Endpoints:
-
Corneal Fluorescein Staining: At designated time points (e.g., day 5 and 10), apply fluorescein to the ocular surface and score the degree of corneal epithelial damage under a slit lamp microscope.
-
Tear Production: Measure tear volume using phenol red-impregnated cotton threads.
-
Conjunctival Goblet Cell Density: At the end of the study, euthanize the mice and collect the conjunctival tissue. Perform periodic acid-Schiff (PAS) staining to identify and quantify goblet cells.
-
Immunohistochemistry and Cytokine Analysis: Analyze ocular tissues for T-cell infiltration (CD4+ staining) and the expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) by qPCR or ELISA.
-
Conclusion
This guide provides a structured and scientifically rigorous approach to validating the efficacy of 4-Isopropoxy-1-benzofuran-6-carboxylic acid as a novel LFA-1/ICAM-1 antagonist. By employing the detailed in vitro and in vivo protocols and comparing the results against established compounds like Lifitegrast and BMS-587101, researchers can generate the critical data needed to assess its therapeutic potential. The provided frameworks for experimental design and data analysis are intended to ensure the generation of robust and reliable findings, thereby accelerating the drug discovery and development process for new treatments for inflammatory diseases.
References
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BMS-587101 is an Orally Active Antagonist of LFA-1. Immune System Research. (2021-06-12). [Link]
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Suchard, S. J., et al. (2010). An LFA-1 (alphaLbeta2) small-molecule antagonist reduces inflammation and joint destruction in murine models of arthritis. The Journal of Immunology, 184(7), 3917–3926. [Link]
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BMS 587101…….The LFA-1 receptor antagonist in preclinical for the treatment of a variety of autoimmune and inflammatory diseases such as rheumatoid arthritis and psoriasis. New Drug Approvals. (2014-07-03). [Link]
-
Zhong, M., et al. (2012). Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye. ACS Medicinal Chemistry Letters, 3(3), 203–207. [Link]
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Murine Model of Dry Eye Disease. Bio-protocol. [Link]
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Pflugfelder, S. C., et al. (2017). LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease. Journal of Ocular Pharmacology and Therapeutics, 33(1), 5–12. [Link]
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Perez, V. L., et al. (2016). Lifitegrast, a Novel Integrin Antagonist for Treatment of Dry Eye Disease. Ocular Surface, 14(2), 207-215. [Link]
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Sun, Y., et al. (2022). Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. Medicinal Chemistry Research, 31(4), 555-579. [Link]
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Experimental Models, Induction Protocols, and Measured Parameters in Dry Eye Disease. International Journal of Molecular Sciences, 22(16), 8787. [Link]
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Transgenic dry eye mouse models: powerful tools to study dry eye disease. Annals of Eye Science. [Link]
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Gadek, T. R., et al. (2002). Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1. Proceedings of the National Academy of Sciences, 99(8), 5034-5039. [Link]
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Animal Models of Dry Eye: A Critical Assessment of Opportunities and Limitations. Investigative Ophthalmology & Visual Science, 43(8), 2526-2536. [Link]
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Rapid Flow Cytometry Method for Quantitation of LFA-1-Adhesive T Cells. Clinical and Vaccine Immunology, 10(5), 879-887. [Link]
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Protocol of Cell Activation for Flow Cytometry. Creative Biolabs Antibody. [Link]
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3 Ways to Use Flow Cytometry for Your Activation Experiment. Bitesize Bio. (2025-04-30). [Link]
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Flow Cytometry Protocol for Staining Membrane Associated Proteins. YouTube. (2020-03-13). [Link]
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Jurkat cells – Knowledge and References. Taylor & Francis. [Link]
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Edwards, B. S., et al. (2003). Enhancement of LFA-1-Mediated T Cell Adhesion by Human T Lymphotropic Virus Type 1 p12I. Journal of Virology, 77(20), 10941–10951. [Link]
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Binding Jurkat Cells to ICAM-1-Expressing Cell Monolayers. ResearchGate. [Link]
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Giblin, P. A., et al. (1997). The LFA-1 integrin supports rolling adhesions on ICAM-1 under physiological shear flow in a permissive cellular environment. The Journal of Immunology, 159(8), 3953–3962. [Link]
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Gadek, T. R., et al. (2002). Generation of an LFA-1 Antagonist by the Transfer of the ICAM-1 Immunoregulatory Epitope to a Small Molecule. Science, 295(5557), 1086-1089. [Link]
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Soldevila, G., et al. (2008). Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action. Current Pharmaceutical Design, 14(22), 2128-2139. [Link]
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A Comparative Guide to Benzofuran Derivatives: Profiling 4-Isopropoxy-1-benzofuran-6-carboxylic acid Against Key Therapeutic Analogs
The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged structure in medicinal chemistry.[1][2][3] Its derivatives are found in numerous natural products and have been successfully developed into synthetic therapeutic agents, demonstrating a vast spectrum of biological activities including anticancer, antiarrhythmic, antimicrobial, and anti-inflammatory properties.[4][5][6][7] This guide provides a detailed comparative analysis of a specific synthetic derivative, 4-Isopropoxy-1-benzofuran-6-carboxylic acid, against other prominent members of the benzofuran class. We will delve into structure-activity relationships (SAR), mechanistic insights, and the experimental workflows required for their evaluation, providing a technical resource for researchers and drug development professionals.
The Benzofuran Core: A Scaffold of Versatility
The therapeutic versatility of the benzofuran core stems from its rigid, planar structure and the ability to introduce substituents at multiple positions (C2, C3, C4, C5, C6, C7).[1][8] These modifications dramatically alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, thereby fine-tuning its interaction with biological targets.[5] This structural adaptability has allowed medicinal chemists to design derivatives targeting a wide array of proteins, from ion channels to enzymes and receptors.[2][5]
Profiling 4-Isopropoxy-1-benzofuran-6-carboxylic acid
4-Isopropoxy-1-benzofuran-6-carboxylic acid (CAS 1239773-74-0) is a synthetic derivative whose specific biological profile is not extensively documented in public literature.[9] However, by dissecting its structure, we can infer its potential utility and compare it to its parent compound, Benzofuran-6-carboxylic acid.
Structural Features and Inferred Properties:
-
Benzofuran Core: Provides the fundamental rigid scaffold for target interaction.
-
6-Carboxylic Acid Group: This acidic moiety can act as a key hydrogen bond donor/acceptor or a metal chelator. It significantly increases the polarity of the molecule. Benzofuran-6-carboxylic acid itself is a vital intermediate in the synthesis of Lifitegrast, a drug used to treat dry eye disease.[10][11] This suggests the 6-carboxy group is crucial for interacting with its target, lymphocyte function-associated antigen 1 (LFA-1).
-
4-Isopropoxy Group: The addition of this bulky, lipophilic ether group at the C4 position is expected to increase the molecule's lipophilicity compared to its parent acid. This can enhance membrane permeability and alter the binding profile by probing deeper into hydrophobic pockets of a target protein.
Table 1: Physicochemical Properties of Benzofuran-6-carboxylic acid (Parent Compound)
| Property | Value | Source |
| Molecular Formula | C9H6O3 | [12] |
| Appearance | Yellow crystalline solid | [12] |
| Melting Point | 158-162°C | [12] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone | [12] |
| Potential Activities | Antimicrobial, antioxidant, transglutaminase inhibitor | [12] |
The introduction of the 4-isopropoxy group would predictably alter these values, likely lowering the melting point and decreasing water solubility while potentially enhancing cell-based activity due to improved membrane transit.
Comparative Analysis with Other Benzofuran Derivatives
To contextualize the potential of 4-Isopropoxy-1-benzofuran-6-carboxylic acid, we compare it with three distinct classes of well-characterized benzofuran derivatives.
Lifitegrast: An Anti-inflammatory Agent
Lifitegrast is an FDA-approved drug for keratoconjunctivitis sicca (dry eye disease).[10] Its core structure is derived from Benzofuran-6-carboxylic acid.[11]
-
Structural Comparison: Lifitegrast is an amide formed between Benzofuran-6-carboxylic acid and a complex tetrahydroisoquinoline moiety. Unlike the simple isopropoxy substitution, Lifitegrast features a large, complex group attached via an amide bond at the C6 position, which is essential for its high-affinity binding to LFA-1.
-
Mechanistic Contrast: Lifitegrast acts as an integrin antagonist, blocking the interaction between LFA-1 on T-cells and its cognate ligand ICAM-1. This disrupts the inflammatory cascade on the ocular surface. The biological targets of 4-Isopropoxy-1-benzofuran-6-carboxylic acid are currently unknown but are unlikely to be the same without the specific tetrahydroisoquinoline pharmacophore.
Amiodarone: A Multi-Ion Channel Blocker
Amiodarone is a potent antiarrhythmic agent with a highly substituted benzofuran core.[5][6]
-
Structural Comparison: Amiodarone is characterized by a 2-butyl group and a 3-benzoyl group containing two iodine atoms and a diethylaminoethoxy side chain.[5] This complex substitution pattern is radically different from the simple decoration of 4-Isopropoxy-1-benzofuran-6-carboxylic acid. The high lipophilicity and the presence of iodine are key to its pharmacological profile and also contribute to its significant side effects.[5]
-
Mechanistic Contrast: Amiodarone's primary action is the blockade of cardiac potassium channels, but it also affects sodium and calcium channels.[6] This multi-channel activity is dictated by its complex structure. The simpler 4-Isopropoxy-1-benzofuran-6-carboxylic acid is not expected to possess this promiscuous ion channel activity.
Psychoactive Benzofurans (e.g., 5-APB, 6-APB)
These compounds are analogs of amphetamines and are known for their psychoactive effects.[13][14]
-
Structural Comparison: Compounds like 5-(2-aminopropyl)benzofuran (5-APB) feature an aminopropyl side chain, mimicking the structure of amphetamine.[13] This side chain is the critical pharmacophore for interaction with monoamine transporters. This is fundamentally different from the carboxylic acid and isopropoxy groups on our compound of interest.
-
Mechanistic Contrast: Psychoactive benzofurans act as agonists of monoamine transporters, inhibiting the reuptake and promoting the release of serotonin, dopamine, and norepinephrine.[13][15] This mechanism is highly specific to the aminopropyl side chain and would not be replicated by 4-Isopropoxy-1-benzofuran-6-carboxylic acid.
Experimental Workflows for Comparative Evaluation
To empirically determine the biological activity of 4-Isopropoxy-1-benzofuran-6-carboxylic acid and compare it to other derivatives, a tiered screening approach is necessary.
General Cytotoxicity and Anticancer Screening
Given that many benzofuran derivatives exhibit anticancer properties, a primary screen for cytotoxicity is a logical starting point.[2][16]
Protocol: MTT Cell Proliferation Assay
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include wells with DMSO-only medium as a vehicle control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.
Target-Based Screening: Kinase Inhibition Assay
Many anticancer agents function by inhibiting protein kinases. A generic kinase assay can be used to screen for such activity.
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase of interest (e.g., EGFR, CDK2), its specific substrate peptide, and ATP in kinase buffer.
-
Compound Addition: Add the benzofuran derivatives at various concentrations to the reaction wells.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase to phosphorylate its substrate, converting ATP to ADP.
-
First Detection Step: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes at room temperature.
-
Readout: Measure the luminescence signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP generated and thus, to the kinase activity.
-
Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value.
Visualizing Structural and Functional Relationships
The following diagrams illustrate the core concepts discussed.
Caption: The versatile benzofuran scaffold showing key substitution points.
Caption: Tiered experimental workflow for evaluating benzofuran derivatives.
Conclusion and Future Outlook
4-Isopropoxy-1-benzofuran-6-carboxylic acid represents an under-explored region of the vast benzofuran chemical space. While its parent structure, Benzofuran-6-carboxylic acid, is a validated fragment for anti-inflammatory drug design, the addition of a 4-isopropoxy group fundamentally alters its properties, warranting a full biological characterization.
A direct comparison with clinically successful drugs like Lifitegrast and Amiodarone, as well as pharmacologically distinct classes like the psychoactive benzofurans, reveals the profound impact of substitution patterns on biological activity. The future evaluation of 4-Isopropoxy-1-benzofuran-6-carboxylic acid should involve broad, unbiased screening to identify its primary targets. The experimental protocols provided herein offer a robust starting point for such an investigation, which could uncover novel therapeutic potential for this unique derivative.
References
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed, 14(9), 2196. [Link]
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Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed. [Link]
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Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3412-3425. [Link]
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]
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Kumar, D., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). [Link]
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Taylor & Francis Online. (2022). Benzofuran – Knowledge and References. [Link]
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Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. ResearchGate. [Link]
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Kumar, D., et al. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]
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IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. [Link]
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Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
- Google Patents. (2020).
-
Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central. [Link]
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ResearchGate. (2020). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. [Link]
-
Zade, V. M., et al. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Advancing Pharmaceutical Synthesis with Benzofuran-6-Carboxylic Acid Expertise. [Link]
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A Comparative Guide to the Synthesis of 4-Isopropoxy-1-benzofuran-6-carboxylic acid: Evaluating Reproducibility and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the reliable synthesis of novel molecular entities is paramount. This guide provides an in-depth analysis of the synthetic routes to 4-Isopropoxy-1-benzofuran-6-carboxylic acid, a substituted benzofuran derivative with potential applications in medicinal chemistry. Due to the absence of a well-established, direct synthetic protocol for this specific molecule, this document focuses on a plausible and reproducible two-step approach, beginning with the commercially available precursor, 4-hydroxy-1-benzofuran-6-carboxylic acid. Furthermore, we will explore alternative strategies and the critical considerations for ensuring reproducibility at each stage.
Introduction to the Benzofuran Scaffold
Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, have made them attractive targets for synthetic chemists. The specific substitution pattern of 4-Isopropoxy-1-benzofuran-6-carboxylic acid, featuring an isopropoxy group at the 4-position and a carboxylic acid at the 6-position, presents a unique synthetic challenge that necessitates a careful selection of methods and a thorough understanding of the underlying chemical principles.
Proposed Primary Synthetic Pathway: A Two-Step Approach
The most logical and readily achievable pathway to synthesize 4-Isopropoxy-1-benzofuran-6-carboxylic acid involves two key transformations:
-
Synthesis of the Key Intermediate: 4-hydroxy-1-benzofuran-6-carboxylic acid.
-
O-Isopropylation of the phenolic hydroxyl group.
This strategy leverages the commercial availability of the 4-hydroxy precursor, significantly streamlining the initial stages of synthesis.
Step 1: Securing the Precursor - 4-hydroxy-1-benzofuran-6-carboxylic acid
While 4-hydroxy-1-benzofuran-6-carboxylic acid (CAS 7596-69-2) is available from several chemical suppliers, for the purpose of ensuring complete synthetic reproducibility and scalability, understanding its preparation is crucial. Although a specific, high-yielding, and detailed protocol for this exact molecule is not extensively reported in readily accessible literature, its synthesis can be inferred from general methods for constructing substituted benzofurans. Many modern benzofuran syntheses offer improvements in terms of yield, safety, and environmental impact over classical methods.[1][2]
Step 2: The Critical Etherification - Introducing the Isopropoxy Group
The conversion of the phenolic hydroxyl group of 4-hydroxy-1-benzofuran-6-carboxylic acid to an isopropoxy ether is the cornerstone of this synthesis. The Williamson ether synthesis is the most classical and widely employed method for this transformation.[3][4]
Causality Behind Experimental Choices:
The primary challenge in this step is the presence of two acidic protons: one on the phenolic hydroxyl group and the other on the carboxylic acid. The choice of base is critical to selectively deprotonate the phenol without causing unwanted side reactions with the carboxylic acid. A weak base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is generally preferred over strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH).[5] Stronger bases would readily deprotonate the carboxylic acid, forming a carboxylate salt which could potentially interfere with the reaction or complicate the workup.
Furthermore, the carboxylic acid group may require protection to prevent it from reacting with the alkylating agent or the base. Common protecting groups for carboxylic acids include conversion to methyl, ethyl, or benzyl esters.[6][7][8] The choice of protecting group depends on the overall synthetic strategy and the conditions required for its subsequent removal. Silyl esters are another option, offering mild protection that can be cleaved under specific conditions.[9]
A Self-Validating Protocol for O-Isopropylation:
The following protocol is a proposed, robust method for the isopropylation of 4-hydroxy-1-benzofuran-6-carboxylic acid, incorporating principles of process safety and optimization.
Experimental Protocols
Protocol 1: O-Isopropylation of 4-hydroxy-1-benzofuran-6-carboxylic acid (Williamson Ether Synthesis)
Materials:
-
4-hydroxy-1-benzofuran-6-carboxylic acid
-
2-Bromopropane (or 2-Iodopropane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of 4-hydroxy-1-benzofuran-6-carboxylic acid (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.
-
Add 2-bromopropane (1.5-2.0 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x ).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-Isopropoxy-1-benzofuran-6-carboxylic acid.
Data Presentation:
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (HPLC) | >98% |
| Physical State | Solid |
| Key Spectroscopic Data | Confirmation by ¹H NMR, ¹³C NMR, and Mass Spectrometry |
Visualization of the Synthetic Workflow
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- 9. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 4-Isopropoxy-1-benzofuran-6-carboxylic acid
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity towards therapeutic application. This guide provides an in-depth technical comparison of the analytical data used to confirm the structure of 4-Isopropoxy-1-benzofuran-6-carboxylic acid , a novel benzofuran derivative, against its structural analog, 4-hydroxy-1-benzofuran-6-carboxylic acid . By presenting detailed experimental protocols and comparative spectral data, we aim to provide a robust framework for the structural elucidation of this class of compounds.
The causality behind our experimental choices lies in the orthogonal nature of the selected analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.[1][2] Mass Spectrometry (MS) offers precise molecular weight and fragmentation data, which corroborates the molecular formula and sheds light on the lability of certain bonds.[3] Finally, Infrared (IR) Spectroscopy allows for the identification of key functional groups present in the molecule.[4] Together, these techniques form a self-validating system for structural confirmation.
Molecular Structures Under Investigation
Below are the chemical structures of the target compound and its comparator.
Figure 1: Chemical Structures
A diagram of the two molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed map of the molecular skeleton can be constructed.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign signals to specific protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or data from similar structures.
Predicted ¹H NMR Data Comparison:
| Assignment | 4-Isopropoxy-1-benzofuran-6-carboxylic acid (Predicted ppm) | 4-hydroxy-1-benzofuran-6-carboxylic acid (Predicted ppm) | Rationale for Difference |
| Carboxylic Acid (-COOH) | ~12.5 (s, 1H) | ~12.4 (s, 1H) | The electronic environment of the carboxylic acid proton is similar in both molecules. |
| Aromatic H (H-7) | ~8.0 (d, 1H) | ~7.9 (d, 1H) | Minor shielding/deshielding effects from the substituent at position 4. |
| Aromatic H (H-2) | ~7.8 (d, 1H) | ~7.7 (d, 1H) | Minor electronic differences transmitted through the benzofuran ring system. |
| Aromatic H (H-5) | ~7.6 (d, 1H) | ~7.5 (d, 1H) | The proton at H-5 is influenced by the nature of the adjacent substituent. |
| Aromatic H (H-3) | ~7.0 (d, 1H) | ~6.9 (d, 1H) | Similar to H-2, minor electronic effects are observed. |
| Isopropoxy (-OCH(CH₃)₂) | ~4.7 (sept, 1H) | - | Key differentiating signal. The methine proton of the isopropoxy group. |
| Isopropoxy (-OCH(CH₃)₂) | ~1.4 (d, 6H) | - | Key differentiating signal. The six equivalent methyl protons of the isopropoxy group. |
| Hydroxyl (-OH) | - | ~9.8 (s, 1H) | Key differentiating signal. The phenolic hydroxyl proton. |
Note: Predicted chemical shifts are estimates and may vary slightly from experimental values. s = singlet, d = doublet, sept = septet.
Predicted ¹³C NMR Data Comparison:
| Assignment | 4-Isopropoxy-1-benzofuran-6-carboxylic acid (Predicted ppm) | 4-hydroxy-1-benzofuran-6-carboxylic acid (Predicted ppm) | Rationale for Difference |
| Carboxylic Acid (C=O) | ~168 | ~169 | Minimal change in the electronic environment of the carbonyl carbon. |
| Aromatic C (C-7a) | ~155 | ~154 | The substituent at C-4 has a minor effect on this distal carbon. |
| Aromatic C (C-4) | ~153 | ~152 | The carbon directly attached to the oxygen substituent shows a significant shift. |
| Aromatic C (C-3a) | ~146 | ~145 | Minor electronic influence from the C-4 substituent. |
| Aromatic C (C-2) | ~128 | ~127 | Small downfield shift due to the electron-donating isopropoxy group. |
| Aromatic C (C-6) | ~125 | ~126 | The position of the carboxylic acid group dominates the chemical shift. |
| Aromatic C (C-5) | ~115 | ~116 | Shielding/deshielding effects from the adjacent C-4 substituent. |
| Aromatic C (C-7) | ~112 | ~113 | Minor influence from the C-4 substituent. |
| Aromatic C (C-3) | ~105 | ~106 | Shielding effect of the adjacent oxygen atom in the furan ring. |
| Isopropoxy (-OCH) | ~72 | - | Key differentiating signal. The methine carbon of the isopropoxy group. |
| Isopropoxy (-CH₃) | ~22 | - | Key differentiating signal. The methyl carbons of the isopropoxy group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.[3] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules like carboxylic acids and is often used in both positive and negative ion modes.
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Fragmentation (MS/MS): Select the molecular ion (or a prominent adduct ion) and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides information about the connectivity of the molecule.
-
Data Analysis: Determine the molecular weight from the m/z of the molecular ion. Propose fragmentation pathways consistent with the observed fragment ions to support the proposed structure.
Expected Mass Spectrometry Data:
| Parameter | 4-Isopropoxy-1-benzofuran-6-carboxylic acid | 4-hydroxy-1-benzofuran-6-carboxylic acid |
| Molecular Formula | C₁₂H₁₂O₄ | C₉H₆O₄ |
| Monoisotopic Mass | 220.0736 u | 178.0266 u |
| Expected [M-H]⁻ ion (ESI-) | m/z 219.0663 | m/z 177.0193 |
| Expected [M+H]⁺ ion (ESI+) | m/z 221.0808 | m/z 179.0339 |
| Key Fragmentation Pathways | Loss of isopropene (42 u) from the molecular ion. Loss of CO₂ (44 u) from the carboxyl group. | Loss of CO₂ (44 u) from the carboxyl group. |
The most significant difference in the mass spectra of these two compounds will be their molecular ion peaks, differing by 42 mass units, corresponding to the C₃H₆ difference between an isopropoxy and a hydroxyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.[4] Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
Experimental Protocol:
-
Sample Preparation: For solid samples, the attenuated total reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Spectrum Acquisition: Record the IR spectrum over the range of approximately 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Predicted IR Data Comparison:
| Functional Group | Characteristic Absorption (cm⁻¹) | 4-Isopropoxy-1-benzofuran-6-carboxylic acid | 4-hydroxy-1-benzofuran-6-carboxylic acid | Rationale for Difference |
| Carboxylic Acid O-H Stretch | 3300-2500 (broad) | Present | Present | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer. |
| Aromatic C-H Stretch | 3100-3000 | Present | Present | Stretching vibrations of the C-H bonds on the aromatic and furan rings. |
| Aliphatic C-H Stretch | 3000-2850 | Present | Absent | Key differentiating feature. C-H stretching of the isopropoxy group. |
| Carbonyl (C=O) Stretch | 1725-1700 | Present | Present | Stretching vibration of the carboxylic acid carbonyl group. |
| Aromatic C=C Stretch | 1600-1450 | Present | Present | Benzene ring and furan ring stretching vibrations. |
| C-O Stretch (Aryl Ether) | 1250-1200 | Present | Present | Stretching of the C-O bond of the furan ring and the C4-ether linkage. |
| Phenolic O-H Bend | ~1350 | Absent | Present | Key differentiating feature. In-plane bending of the phenolic hydroxyl group. |
| Phenolic O-H Stretch | 3550-3200 (broad) | Absent | Present | Key differentiating feature. Broad absorption due to the phenolic hydroxyl group. |
The presence of strong aliphatic C-H stretching bands and the absence of a broad phenolic O-H stretch are the key distinguishing features in the IR spectrum of 4-Isopropoxy-1-benzofuran-6-carboxylic acid compared to its hydroxy analog.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the analytical process for structural confirmation.
A flowchart of the structural confirmation process.
Conclusion
The structural confirmation of a novel chemical entity such as 4-Isopropoxy-1-benzofuran-6-carboxylic acid requires a multi-faceted analytical approach. By employing a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a comprehensive and self-validating dataset can be generated. The comparative analysis with a structurally related compound, 4-hydroxy-1-benzofuran-6-carboxylic acid, highlights the key spectral features that differentiate the two molecules, primarily arising from the isopropoxy versus hydroxyl substituent at the 4-position. This guide provides a detailed framework for researchers to confidently elucidate and confirm the structures of similar benzofuran derivatives, ensuring the integrity and reliability of their scientific findings.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press. [Link]
-
Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
Sources
A Strategic Guide to Bioisosteric Replacement of 4-Isopropoxy-1-benzofuran-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing safer and more effective therapeutics. This guide provides an in-depth analysis of bioisosteric replacements for 4-Isopropoxy-1-benzofuran-6-carboxylic acid, a representative scaffold that embodies common challenges and opportunities in medicinal chemistry. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of lead optimization.
Introduction: The Rationale for Bioisosteric Modification
The carboxylic acid functional group is a frequent pharmacophoric element, crucial for target engagement, often through ionic interactions with basic residues in a protein binding site. However, its acidic nature can lead to poor pharmacokinetic properties, including low membrane permeability, rapid metabolism via glucuronidation, and potential for off-target toxicity.[1][2] Bioisosterism, the interchange of functional groups with similar physicochemical properties, offers a powerful strategy to mitigate these liabilities while preserving or enhancing biological activity.[3]
This guide will explore validated bioisosteric replacements for both the carboxylic acid moiety and the benzofuran core of our lead compound, 4-Isopropoxy-1-benzofuran-6-carboxylic acid. We will delve into the synthetic rationale, comparative physicochemical and biological properties, and provide experimental protocols for their evaluation.
Bioisosteres for the Carboxylic Acid Group
The primary objective when replacing a carboxylic acid is to mimic its acidic character and ability to form key interactions, while improving upon its drug-like properties. The choice of a suitable bioisostere is highly context-dependent and often requires empirical evaluation.[2][3]
Tetrazoles: A Classic Acid Mimic
The 5-substituted 1H-tetrazole ring is one of the most widely recognized non-classical bioisosteres of carboxylic acids.[3] Its pKa is comparable to that of a carboxylic acid (pKa ≈ 4.5–4.9), allowing it to exist in an anionic form at physiological pH and engage in similar ionic interactions.[3]
Rationale for Replacement:
-
Metabolic Stability: Tetrazoles are generally more resistant to phase I oxidation and glucuronidation compared to carboxylic acids.[4]
-
Lipophilicity: Tetrazoles can offer a moderate increase in lipophilicity, which may enhance membrane permeability.[3] However, strong hydrogen bonding with water can sometimes counteract this benefit.[3]
-
Intellectual Property: Introducing a novel bioisostere can create new intellectual property opportunities.[3]
Synthetic Approach: A common route to 5-substituted tetrazoles involves the [2+3] cycloaddition of an organonitrile with an azide source, typically sodium azide or trimethylsilyl azide, often catalyzed by a Lewis acid.
Caption: Synthetic route to 5-substituted tetrazoles.
Comparative Physicochemical Properties:
| Property | Carboxylic Acid | Tetrazole | Rationale for Improvement |
| pKa | ~4.2-4.5 | ~4.5-4.9 | Similar acidity, maintaining ionic interactions.[3] |
| Lipophilicity (logP) | Lower | Higher | Potential for improved permeability.[3] |
| Metabolic Stability | Susceptible to glucuronidation | More stable | Reduced clearance, longer half-life.[4] |
| Hydrogen Bonding | Acceptor/Donor | Acceptor/Donor | Mimics key interactions. |
Acylsulfonamides: Modulating Acidity and Lipophilicity
N-acylsulfonamides are another class of carboxylic acid bioisosteres that have gained traction in drug design. Their acidity can be tuned by modifying the substituent on the sulfonamide nitrogen.
Rationale for Replacement:
-
Tunable Acidity: The pKa of N-acylsulfonamides can be modulated (pKa ~3-9) to optimize target binding and physicochemical properties.
-
Increased Lipophilicity: Generally more lipophilic than carboxylic acids, which can improve oral absorption.[3]
-
Metabolic Stability: Resistant to glucuronidation at the acidic site.[5]
Synthetic Approach: N-acylsulfonamides can be prepared by the acylation of a sulfonamide with a carboxylic acid derivative, such as an acyl chloride or an activated ester.
Other Heterocyclic Bioisosteres
A diverse array of other heterocyclic systems can serve as carboxylic acid bioisosteres, each with unique properties.
-
Hydroxamic Acids: These are moderately acidic (pKa ~8-9) and are known for their metal-chelating properties.[1] While they can act as carboxylic acid mimics, they can also be susceptible to metabolism.[1]
-
1,2,4-Oxadiazol-5(4H)-ones and 1,2,4-Thiadiazol-5(4H)-ones: These heterocycles are less acidic than tetrazoles and can offer improved membrane permeability.[3]
-
Neutral Bioisosteres: In some cases, a neutral group that can participate in hydrogen bonding or cation-π interactions may replace a carboxylic acid, which can be particularly advantageous for central nervous system (CNS) penetration.[5]
Bioisosteres for the Benzofuran Ring System
The benzofuran scaffold is a common motif in biologically active compounds, prized for its rigid structure and ability to engage in various non-covalent interactions.[6][7][8][9] Bioisosteric replacement of the benzofuran ring can be employed to modulate electronic properties, metabolic stability, and target selectivity.
Benzothiophene: A Sulfur-Containing Isostere
Benzothiophene, where the oxygen of the furan ring is replaced by sulfur, is a classical bioisostere of benzofuran.
Rationale for Replacement:
-
Electronic Properties: The larger size and greater polarizability of sulfur compared to oxygen can alter the electronic distribution of the ring system, potentially leading to different interactions with the target protein.
-
Metabolic Stability: The benzothiophene ring can exhibit different metabolic profiles compared to benzofuran.
-
Lipophilicity: Benzothiophenes are generally more lipophilic than the corresponding benzofurans.
Indole: A Nitrogen-Containing Isostere
The indole scaffold is another well-established bioisostere of benzofuran, where the oxygen is replaced by a nitrogen atom.
Rationale for Replacement:
-
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, providing an additional point of interaction with the target that is absent in benzofuran.
-
Electronic Character: The nitrogen atom significantly alters the electronic properties of the aromatic system.
-
Prevalence in Nature: The indole nucleus is a common feature in many natural products and approved drugs.
Other Bicyclic Heterocycles
A variety of other bicyclic heterocyclic systems can be considered as benzofuran bioisosteres, depending on the specific requirements of the drug design program. Examples include furopyridines and thienopyridines, which can introduce additional hydrogen bonding capabilities and modulate solubility.
Experimental Evaluation of Bioisosteres
A systematic evaluation of newly synthesized bioisosteres is crucial to determine their viability as drug candidates. The following experimental workflow provides a general framework for this assessment.
Caption: Experimental workflow for the evaluation of bioisosteres.
Step-by-Step Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol outlines a general procedure to assess the metabolic stability of a compound, a critical parameter in drug discovery.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM) (e.g., 20 mg/mL)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound (e.g., a rapidly metabolized drug like verapamil)
-
Acetonitrile with internal standard (for quenching and sample preparation)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).
Conclusion
The bioisosteric replacement of key functional groups is a powerful and well-established strategy in medicinal chemistry to overcome pharmacokinetic and pharmacodynamic hurdles. For a lead compound like 4-Isopropoxy-1-benzofuran-6-carboxylic acid, a systematic exploration of bioisosteres for both the carboxylic acid and the benzofuran core can lead to the identification of drug candidates with superior properties. The choice of a particular bioisostere should be guided by a thorough understanding of its physicochemical properties and the specific goals of the lead optimization program. Rigorous experimental evaluation is paramount to validate the success of any bioisosteric modification.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Isopropoxy-1-benzofuran-6-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 4-isopropoxy-1-benzofuran-6-carboxylic acid. As a Senior Application Scientist, the following content is synthesized from established principles in medicinal chemistry and data from studies on related benzofuran scaffolds to provide actionable insights for drug discovery and development.
The benzofuran core is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The 4-isopropoxy-1-benzofuran-6-carboxylic acid scaffold presents a unique starting point for medicinal chemistry campaigns due to the specific substitution pattern that can influence potency, selectivity, and pharmacokinetic properties. The carboxylic acid moiety, in particular, is a common feature in many drugs, often serving as a key interaction point with biological targets, though it can also present challenges regarding metabolic stability and cell permeability.[5]
This guide will explore the potential impact of structural modifications at key positions of the 4-isopropoxy-1-benzofuran-6-carboxylic acid core, supported by generalized SAR principles from the broader benzofuran class and related carboxylic acid-containing drugs.
The 4-Isopropoxy-1-benzofuran-6-carboxylic Acid Scaffold: Key Features and Rationale for Exploration
The core structure of 4-isopropoxy-1-benzofuran-6-carboxylic acid (CAS: 1239773-74-0) offers several points for chemical modification to probe the SAR and optimize for a desired biological effect. Understanding the role of each component is crucial for designing a successful analog series.
Caption: Core structure of 4-isopropoxy-1-benzofuran-6-carboxylic acid.
The key regions for SAR exploration are:
-
The 4-Isopropoxy Group: This bulky, lipophilic group can influence binding pocket interactions and metabolic stability.
-
The Benzofuran Core: Modifications to the benzene or furan ring can modulate electronic properties and provide vectors for additional interactions.
-
The 6-Carboxylic Acid Group: This acidic moiety is a potential key pharmacophore for target binding but may also be a liability for drug-like properties.
Comparative SAR Analysis of Analog Modifications
The following sections provide a comparative analysis of potential modifications at each key position of the scaffold. The predicted outcomes are based on established medicinal chemistry principles and SAR trends observed in related benzofuran series.
Modifications of the 4-Isopropoxy Group
The isopropoxy group at the 4-position occupies a specific region of space and contributes to the overall lipophilicity of the molecule. Variations at this position can significantly impact target engagement and pharmacokinetic profiles.
| Modification | Rationale | Predicted Impact on Activity | Potential Liabilities |
| Smaller Alkoxy (e.g., Methoxy, Ethoxy) | Probes for steric tolerance in the binding pocket. | May increase potency if the pocket is sterically constrained. Could improve solubility. | May decrease metabolic stability (e.g., O-dealkylation). |
| Larger/Branched Alkoxy (e.g., Cyclopentyloxy) | Explores larger hydrophobic pockets. | Could enhance potency if a larger hydrophobic pocket is available. | May decrease solubility and increase metabolic clearance. |
| Fluorinated Alkoxy (e.g., Trifluoroethoxy) | Modulates electronic properties and can block metabolic attack. | May improve metabolic stability and binding through favorable electrostatic interactions. | Can alter pKa and potentially introduce off-target effects. |
| Replacement with Amino or Substituted Amino Groups | Introduces hydrogen bonding capabilities. | Could lead to new, favorable interactions with the target, significantly boosting potency. | May alter the overall physicochemical properties, impacting cell permeability. |
Modifications of the Benzofuran Core
The benzofuran nucleus itself can be a target for modification to fine-tune electronic properties and introduce new interaction points.
| Modification | Rationale | Predicted Impact on Activity | Potential Liabilities |
| Substitution on the Benzene Ring (e.g., Halogens, Small Alkyls) | Alters electronic nature and provides vectors for further functionalization. | Halogens can introduce favorable halogen bonding and block metabolism. Small alkyl groups can fill small hydrophobic pockets. | Can significantly alter the ADME properties of the molecule. |
| Substitution on the Furan Ring (e.g., at C2 or C3) | Explores interactions in different regions of the binding site. | Can lead to significant gains in potency if key interactions are made. 2-substituted benzofurans have shown significant biological activities.[1] | May alter the planarity of the ring system, affecting binding. |
| Replacement of Benzofuran with other Heterocycles (e.g., Benzothiophene, Indole) | Probes the importance of the furan oxygen and the overall ring electronics. | Could lead to improved activity or selectivity profiles if the new heterocycle has more favorable interactions. | May require significant changes to the synthetic route. |
Modifications of the 6-Carboxylic Acid Group
The carboxylic acid is a common pharmacophore but is often associated with poor pharmacokinetic properties.[5] Bioisosteric replacement is a common strategy to mitigate these liabilities while retaining the key interactions.
| Modification | Rationale | Predicted Impact on Activity | Potential Liabilities |
| Esterification (e.g., Methyl or Ethyl Ester) | Prodrug strategy to improve cell permeability. | The ester itself is often inactive and requires in vivo hydrolysis to the active carboxylic acid.[6] | Rate of hydrolysis can be variable, leading to inconsistent exposure. |
| Amide Formation | Introduces hydrogen bond donors and acceptors. | Can maintain key interactions while improving permeability and metabolic stability compared to the carboxylic acid. | May lead to a loss of the key ionic interaction if the carboxylate is critical. |
| Bioisosteric Replacement (e.g., Tetrazole, Acyl Sulfonamide) | Mimics the acidic properties and geometry of the carboxylic acid. | Can retain or improve potency while offering better metabolic stability and cell permeability.[5][6] | The pKa and charge distribution of the bioisostere can alter binding. |
Experimental Protocols
To conduct a thorough SAR study of 4-isopropoxy-1-benzofuran-6-carboxylic acid analogs, a series of standardized assays are required. Below are representative protocols for synthesis and biological evaluation.
General Synthetic Protocol for Analog Synthesis
A common route to benzofuran-6-carboxylic acids involves the construction of the benzofuran core followed by functional group manipulations.[7][8][9]
Caption: A generalized workflow for the synthesis of benzofuran analogs.
Step-by-Step Methodology:
-
Preparation of the Key Intermediate: A suitably substituted phenol is chosen as the starting material. The isopropoxy group and any other desired substituents on the benzene ring are introduced using standard Williamson ether synthesis or other appropriate methods.
-
Introduction of the Furan Precursor: The phenolic intermediate is then reacted with a reagent that will form the furan ring, such as an alpha-halo ketone or propargyl bromide.
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the benzofuran ring system. This can be achieved under various conditions, often with a base or a transition metal catalyst.
-
Formation of the Carboxylic Acid: The substituent at the 6-position is converted to a carboxylic acid. This may involve oxidation of an alkyl group or hydrolysis of a nitrile or ester.
-
Purification: The final analog is purified using standard techniques such as column chromatography or recrystallization. Characterization is performed using NMR, mass spectrometry, and elemental analysis.
In Vitro Biological Evaluation: A Representative Antiproliferative Assay
Many benzofuran derivatives have shown promise as anticancer agents.[4][10] The following is a standard protocol to assess the antiproliferative activity of the synthesized analogs against a cancer cell line.
Caption: Workflow for a typical in vitro antiproliferative assay.
Step-by-Step Methodology:
-
Cell Culture: A human cancer cell line (e.g., MDA-MB-231 for breast cancer) is maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Preparation and Treatment: The synthesized analogs are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium and added to the cells. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are included.
-
Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: A cell viability reagent (e.g., MTT or CellTiter-Glo) is added to each well according to the manufacturer's instructions. The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The raw data is converted to percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) values are calculated by fitting the data to a dose-response curve using appropriate software.
Conclusion and Future Directions
The 4-isopropoxy-1-benzofuran-6-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR principles outlined in this guide, derived from the broader knowledge of benzofuran chemistry, provide a rational framework for the design and synthesis of analog libraries. Systematic exploration of the 4-isopropoxy group, the benzofuran core, and the 6-carboxylic acid moiety will be crucial in identifying compounds with optimized potency, selectivity, and drug-like properties. Future studies should focus on synthesizing a diverse set of analogs and evaluating them in a panel of relevant biological assays to build a robust SAR dataset for this specific scaffold.
References
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Mini review on important biological properties of benzofuran derivatives - MedCrave online. (2016-09-28). Available at: [Link]
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Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. Available at: [Link]
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Biologically important benzofuran analogs | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. Available at: [Link]
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Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints | Request PDF - ResearchGate. Available at: [Link]
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Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Semantic Scholar. (2022-05-19). Available at: [Link]
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Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed. (2020-03-18). Available at: [Link]
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Bridging the Bench-to-Bedside Gap: A Comparative Analysis of the In Vitro and In Vivo Efficacy of 4-Isopropoxy-1-benzofuran-6-carboxylic Acid
The journey from a promising chemical entity to a clinically effective therapeutic is a testament to rigorous scientific investigation. A critical juncture in this process is the translation of in vitro findings, observed in a controlled laboratory setting, to the complex biological landscape of a living organism, or in vivo. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a novel compound, 4-isopropoxy-1-benzofuran-6-carboxylic acid, in the context of its potential as an anti-inflammatory agent. We will delve into the experimental rationale, detailed protocols, and the crucial interpretation of data that bridges these two fundamental stages of drug development.
Introduction to 4-Isopropoxy-1-benzofuran-6-carboxylic Acid: A Hypothetical Anti-Inflammatory Candidate
The chemical scaffold of 4-isopropoxy-1-benzofuran-6-carboxylic acid presents features suggestive of pharmacological activity. The benzofuran core is a privileged structure found in numerous bioactive natural products and synthetic drugs. The presence of a carboxylic acid moiety is also significant, as it is a common functional group in many nonsteroidal anti-inflammatory drugs (NSAIDs) that facilitates binding to the active site of cyclooxygenase (COX) enzymes.[1] Based on these structural alerts, we hypothesize that 4-isopropoxy-1-benzofuran-6-carboxylic acid may exert its therapeutic effects through the inhibition of the COX pathway, a key player in inflammation and pain.
In Vitro Efficacy: Unveiling the Molecular Mechanism
In vitro studies are the cornerstone of early-stage drug discovery, offering a controlled environment to elucidate a compound's direct effects on a specific biological target.[2] For our candidate, the primary objective is to determine its inhibitory activity against COX-1 and COX-2 enzymes and to assess its effects on a cellular model of inflammation.
Enzymatic Assays: Direct Target Inhibition
The initial step is to quantify the direct interaction between 4-isopropoxy-1-benzofuran-6-carboxylic acid and its putative targets, the COX-1 and COX-2 enzymes. This is crucial for determining the compound's potency and selectivity.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Preparation of Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection reagent (e.g., luminol for chemiluminescence-based detection of prostaglandin G2) are prepared according to the manufacturer's instructions.
-
Compound Dilution: 4-isopropoxy-1-benzofuran-6-carboxylic acid is serially diluted in a suitable solvent (e.g., DMSO) to create a range of concentrations for IC50 determination.
-
Assay Procedure:
-
The enzymes are pre-incubated with varying concentrations of the test compound or a vehicle control in a 96-well plate.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of product (prostaglandin G2) is quantified using a suitable detection method.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.
Cell-Based Assays: Cellular Target Engagement
Following the confirmation of direct enzyme inhibition, the next logical step is to evaluate the compound's efficacy in a more biologically relevant system, such as a cell-based assay. This helps to understand how the compound behaves in a cellular context, considering factors like cell permeability and engagement with the target within its native environment.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in Macrophages
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media and seeded into 24-well plates.
-
Compound Treatment: The cells are pre-treated with various concentrations of 4-isopropoxy-1-benzofuran-6-carboxylic acid for a specified duration.
-
Inflammatory Stimulation: The cells are then stimulated with LPS, a potent inducer of the inflammatory response and COX-2 expression, for a defined period.
-
Supernatant Collection: The cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a commercially available ELISA kit.
-
Data Analysis: The inhibition of PGE2 production by the compound is calculated relative to the LPS-stimulated vehicle control. The IC50 value is then determined.
Hypothetical In Vitro Efficacy Data
| Assay | Parameter | 4-Isopropoxy-1-benzofuran-6-carboxylic acid | Celecoxib (Control) |
| COX-1 Enzymatic Assay | IC50 | 15 µM | 10 µM |
| COX-2 Enzymatic Assay | IC50 | 0.5 µM | 0.05 µM |
| LPS-induced PGE2 Production | IC50 | 1.2 µM | 0.1 µM |
Table 1: Hypothetical In Vitro Efficacy of 4-Isopropoxy-1-benzofuran-6-carboxylic acid. The data suggests that the compound is a selective COX-2 inhibitor, a desirable profile for reducing inflammation with a lower risk of gastrointestinal side effects associated with COX-1 inhibition.
Visualizing the Mechanism of Action
Figure 1: Hypothesized Mechanism of Action. 4-isopropoxy-1-benzofuran-6-carboxylic acid is proposed to inhibit the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins like PGE2.
In Vivo Efficacy: Assessing Performance in a Living System
While in vitro data provides crucial mechanistic insights, the ultimate test of a drug candidate's therapeutic potential lies in its in vivo efficacy.[3] In vivo studies in animal models allow for the evaluation of a compound's pharmacokinetic and pharmacodynamic properties in a complex physiological system.
Animal Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation. It allows for the straightforward assessment of the anti-inflammatory effects of a test compound.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: The animals are randomly divided into groups: a vehicle control group, a positive control group (e.g., receiving a known NSAID like indomethacin), and several groups receiving different doses of 4-isopropoxy-1-benzofuran-6-carboxylic acid. The compound is administered orally.
-
Induction of Inflammation: One hour after drug administration, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the vehicle control group.
Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| 4-isopropoxy-1-benzofuran-6-carboxylic acid | 10 | 0.62 ± 0.05 | 27.1% |
| 4-isopropoxy-1-benzofuran-6-carboxylic acid | 30 | 0.41 ± 0.04 | 51.8% |
| 4-isopropoxy-1-benzofuran-6-carboxylic acid | 100 | 0.25 ± 0.03 | 70.6% |
| Indomethacin (Positive Control) | 10 | 0.30 ± 0.04 | 64.7% |
Table 2: Hypothetical In Vivo Anti-inflammatory Effect of 4-Isopropoxy-1-benzofuran-6-carboxylic acid. The data demonstrates a dose-dependent reduction in paw edema, indicating significant anti-inflammatory activity in a living organism.
Visualizing the In Vivo Experimental Workflow
Figure 2: In Vivo Experimental Workflow. A schematic representation of the key steps in the carrageenan-induced paw edema model.
Bridging the Gap: Comparing In Vitro and In Vivo Efficacy
The successful translation from in vitro to in vivo is a significant milestone in drug development.[4] In our hypothetical case, the in vitro data predicted that 4-isopropoxy-1-benzofuran-6-carboxylic acid would be an effective anti-inflammatory agent, and the in vivo results confirmed this. However, it is crucial to recognize that a direct correlation is not always observed.[5][6]
Several factors can influence the in vitro-in vivo correlation (IVIVC):[7][8]
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound can significantly alter its concentration at the target site in vivo.[9] A compound that is highly potent in vitro may have poor oral bioavailability or be rapidly metabolized, leading to diminished efficacy in vivo.
-
Target Engagement in a Complex System: The in vivo environment is far more complex than a culture dish. The presence of plasma proteins that can bind to the drug, as well as the intricate signaling networks within tissues, can all impact a drug's effectiveness.
-
Off-Target Effects: A compound may interact with other biological targets in vivo, leading to unexpected side effects or even contributing to its therapeutic effect through a different mechanism.
For 4-isopropoxy-1-benzofuran-6-carboxylic acid, the strong in vivo efficacy suggests favorable pharmacokinetic properties and effective target engagement in the inflamed paw tissue. Future studies would need to include pharmacokinetic profiling to measure plasma and tissue concentrations of the compound to establish a clear relationship between exposure and the observed anti-inflammatory effect.
Conclusion
The development of 4-isopropoxy-1-benzofuran-6-carboxylic acid as a potential anti-inflammatory agent serves as a compelling, albeit hypothetical, case study in the critical process of translating in vitro discoveries to in vivo validation. The journey from demonstrating molecular inhibition in a test tube to observing a therapeutic effect in a living organism is a complex but essential path in drug discovery. A thorough understanding of both the in vitro mechanism and the in vivo physiological response is paramount for the successful development of novel therapeutics.
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A Comparative Analysis of 4-Isopropoxy-1-benzofuran-6-carboxylic Acid and Established URAT1 Inhibitors in the Context of Hyperuricemia
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Hyperuricemia and the Role of URAT1
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a critical metabolic disorder underlying the painful inflammatory arthritis known as gout.[1][2] The kidneys play a pivotal role in maintaining uric acid homeostasis, with the urate transporter 1 (URAT1), encoded by the SLC22A12 gene, being a key protein in the reabsorption of uric acid from the renal tubules back into the bloodstream.[1][2] Consequently, inhibiting URAT1 is a primary therapeutic strategy to increase uric acid excretion and manage hyperuricemia.[1][2] This guide provides a comparative overview of the biological activity of a novel compound, 4-Isopropoxy-1-benzofuran-6-carboxylic acid, with two well-established URAT1 inhibitors, Lesinurad and Verinurad.
The benzofuran scaffold is a common motif in biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and anti-inflammatory activities. The presence of a carboxylic acid moiety is a key structural feature in many transporter inhibitors, suggesting that 4-Isopropoxy-1-benzofuran-6-carboxylic acid may exhibit inhibitory activity against targets such as URAT1. This guide will explore this hypothesis through a comparative framework.
Mechanism of Action: Targeting Urate Reabsorption
URAT1 inhibitors function by competitively blocking the transporter, thereby preventing the reabsorption of uric acid in the proximal tubules of the kidneys.[1] This leads to an increase in the urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.[1] This targeted approach addresses the root cause of hyperuricemia in the majority of patients, which is under-excretion of uric acid.[3]
Caption: Mechanism of URAT1 inhibition in a renal proximal tubule cell.
Comparative Inhibitory Potency
To provide a framework for comparison, we will use a hypothetical half-maximal inhibitory concentration (IC50) value for 4-Isopropoxy-1-benzofuran-6-carboxylic acid against human URAT1 (hURAT1). This allows for a direct comparison with the known potencies of Lesinurad and Verinurad.
| Compound | Target(s) | IC50 Value (hURAT1) | Reference(s) |
| 4-Isopropoxy-1-benzofuran-6-carboxylic acid | hURAT1 (hypothetical) | 5.5 µM | N/A |
| Lesinurad | hURAT1, hOAT4 | 3.53 - 7.3 µM | [4][5] |
| Verinurad | hURAT1 | 25 nM | [6][7][8][9] |
Analysis:
-
Verinurad demonstrates the highest potency with an IC50 in the nanomolar range, indicating a very strong affinity for the URAT1 transporter.[6][7][8][9]
-
Lesinurad exhibits a micromolar IC50, which is still considered a potent inhibitor. It also inhibits organic anion transporter 4 (OAT4), another protein involved in uric acid reabsorption.[4][5]
-
The hypothetical IC50 of 4-Isopropoxy-1-benzofuran-6-carboxylic acid is placed in the low micromolar range, suggesting it could be a moderately potent inhibitor, comparable to Lesinurad. Further experimental validation is required to confirm this.
Experimental Protocol: Cell-Based URAT1 Inhibition Assay
The determination of IC50 values for URAT1 inhibitors is typically performed using a cell-based uric acid uptake assay. This protocol provides a representative methodology.
Objective: To measure the inhibitory effect of test compounds on URAT1-mediated uric acid uptake in a cellular model.
Caption: General workflow for a cell-based URAT1 inhibition assay.
Detailed Steps:
-
Cell Culture and Seeding: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human URAT1 transporter are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. The cells are then seeded into 96-well plates and grown to confluence.
-
Compound Preparation and Incubation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS). The cell monolayers are washed and then pre-incubated with the compound solutions for a specified time (e.g., 10-15 minutes) at 37°C.
-
Uric Acid Uptake Assay: The assay is initiated by adding a solution containing a known concentration of radiolabeled [14C]uric acid to each well. The plates are incubated for a defined period (e.g., 5-10 minutes) at 37°C to allow for uric acid uptake.
-
Termination of Uptake: The uptake is terminated by rapidly aspirating the uric acid solution and washing the cell monolayers multiple times with ice-cold HBSS to remove any extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: The cells are lysed using a suitable lysis buffer. The cell lysates are then transferred to scintillation vials, and the amount of intracellular [14C]uric acid is determined using a liquid scintillation counter.
-
Data Analysis: The rate of uric acid uptake is calculated for each compound concentration. The percentage of inhibition is determined relative to a vehicle control (e.g., DMSO). The IC50 value, which is the concentration of the inhibitor that reduces URAT1-mediated uric acid uptake by 50%, is then calculated by fitting the data to a dose-response curve using non-linear regression analysis.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the potential biological activity of 4-Isopropoxy-1-benzofuran-6-carboxylic acid as a URAT1 inhibitor against the established drugs Lesinurad and Verinurad. Based on its structural features and a hypothetical IC50 value, 4-Isopropoxy-1-benzofuran-6-carboxylic acid shows promise as a moderately potent inhibitor.
The provided experimental protocol for a cell-based URAT1 inhibition assay offers a robust method for empirically determining the inhibitory potency of this and other novel compounds. Future research should focus on performing these in vitro assays to validate the hypothetical activity of 4-Isopropoxy-1-benzofuran-6-carboxylic acid. Further studies could also explore its selectivity for URAT1 over other renal transporters and investigate its in vivo efficacy in animal models of hyperuricemia. Such research is essential to fully characterize the therapeutic potential of this novel benzofuran derivative.
References
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Structural Basis for Inhibition of Urate Reabsorption in URAT1. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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What are URAT1 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 19, 2026, from [Link]
- Verinurad. (n.d.). Grokipedia.
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Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. (2016, October 3). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Mechanism of high affinity inhibition of the human urate transporter URAT1. (2016, October 7). PubMed Central. Retrieved January 19, 2026, from [Link]
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Lesinurad inhibits URAT1 and OAT4 urate-transport activity with equal... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Lesinurad, An Inhibitor Of The Uric Acid Transporter URAT1 and a Potential Therapy For Gout, Requires URAT1 Phenylalanine 365 For High Affinity Inhibition. (n.d.). ACR Meeting Abstracts. Retrieved January 19, 2026, from [Link]
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Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1. (2025, February 10). PubMed Central. Retrieved January 19, 2026, from [Link]
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Mechanism of URAT1 inhibition by lesinurad and verinurad. a Structure... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Schematic illustrations of cell-based methods for evaluation of URAT1 inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Molecular basis of the urate transporter URAT1 inhibition by gout drugs. (2024, September 12). bioRxiv. Retrieved January 19, 2026, from [Link]
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A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications. (2021, September 15). PubMed. Retrieved January 19, 2026, from [Link]
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Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Structural Basis for Inhibition of Urate Reabsorption in URAT1. (2025, February 23). JACS Au. Retrieved January 19, 2026, from [Link]
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Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023, November 3). PubMed. Retrieved January 19, 2026, from [Link]
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Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023, November 3). PubMed Central. Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Isopropoxy-1-benzofuran-6-carboxylic acid
Introduction
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel molecule like 4-Isopropoxy-1-benzofuran-6-carboxylic acid, a potential therapeutic agent, the analytical methods used to determine its purity, potency, and stability are the bedrock of quality control and regulatory acceptance. Method validation, as prescribed by the International Council for Harmonisation (ICH) guideline Q2(R1), is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] However, in the lifecycle of a drug, it is often necessary to transfer an analytical method between laboratories, upgrade equipment, or introduce an alternative method. This is where the critical process of cross-validation comes into play.
Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results across different laboratories, analysts, or equipment.[3] It is a cornerstone of maintaining data integrity and ensuring that the analytical baton is passed without fumbling, a process essential for regulatory compliance with bodies like the U.S. Food and Drug Administration (FDA).[3][4][5] This guide provides a comprehensive framework for the cross-validation of analytical methods for 4-Isopropoxy-1-benzofuran-6-carboxylic acid, comparing two common liquid chromatography platforms and offering field-proven insights into the process.
Understanding the Analyte: 4-Isopropoxy-1-benzofuran-6-carboxylic acid
The molecular structure of our target analyte dictates our analytical strategy. Key features include:
-
A Benzofuran Core: This aromatic system contains a chromophore, making it suitable for UV-Vis spectrophotometric detection.
-
A Carboxylic Acid Group: This functional group makes the molecule's solubility and chromatographic retention pH-dependent. To ensure consistent retention and sharp peak shape in reversed-phase chromatography, the mobile phase pH must be controlled to suppress the ionization of the carboxyl group.
-
An Isopropoxy Group: This adds to the molecule's overall hydrophobicity.
Given these characteristics, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection are the most logical and prevalent analytical techniques.
Comparing Analytical Platforms: HPLC vs. UPLC
The choice between traditional HPLC and the more modern UPLC is a common decision point in today's QC laboratories. While both operate on the same chromatographic principles, their performance characteristics differ significantly.[6][7][8]
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Rationale & Causality |
| Stationary Phase Particle Size | 3–5 µm | < 2 µm (typically 1.7 µm) | Smaller particles in UPLC provide a greater surface area, leading to more efficient separation and higher resolution.[6][7][9] |
| Operating Pressure | 500–6,000 psi | Up to 15,000 psi | The high backpressure generated by sub-2 µm particles necessitates the specialized high-pressure pumps of a UPLC system.[7][8] |
| Analysis Time | 15–20 minutes (typical) | 3–10 minutes (typical) | The higher efficiency and optimal flow rates of UPLC systems drastically reduce run times, increasing laboratory throughput.[6][8][10] |
| Sensitivity | Good | Excellent | Narrower, sharper peaks from UPLC result in greater peak height and a better signal-to-noise ratio, improving detection of low-level impurities.[6][7][9] |
| Solvent Consumption | Higher | Lower | Shorter run times and lower flow rates lead to significant reductions in solvent usage, making UPLC a more cost-effective and environmentally friendly option.[6][7][10] |
| Initial Cost | Lower | Higher | UPLC systems represent a greater capital investment, though this can be offset by long-term savings in time and solvent.[6] |
For the cross-validation of 4-Isopropoxy-1-benzofuran-6-carboxylic acid, we will consider a scenario where a well-established HPLC method is being compared against a newly developed, high-throughput UPLC method intended to replace it.
The Cross-Validation Workflow
Cross-validation is not simply re-running a validation. It is a direct comparison to ensure equivalence. The process can be visualized as a logical flow of decisions and actions.
Caption: A workflow for the cross-validation of analytical methods.
Experimental Design for Cross-Validation
The core of cross-validation is comparative testing.[11] Both the original (transferring) and new (receiving) methods analyze the same homogenous batches of the drug substance.
Key Validation Parameters for Comparison
According to ICH Q2(R1), the following parameters are most critical for comparing quantitative impurity and assay methods.[2][12]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Isopropoxy-1-benzofuran-6-carboxylic acid
As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and efficiency in the laboratory. This guide provides a detailed protocol for the proper disposal of 4-Isopropoxy-1-benzofuran-6-carboxylic acid, a novel benzofuran derivative. Given the absence of specific safety data for this compound, we will adhere to the principle of treating it as a potentially hazardous substance, drawing upon best practices for handling novel research chemicals and data from structurally similar compounds.
Our approach is built on a foundation of scientific integrity, ensuring that every step is logical, justifiable, and prioritizes the safety of personnel and the environment.
Part 1: Hazard Assessment and Characterization
Since no specific Safety Data Sheet (SDS) exists for 4-Isopropoxy-1-benzofuran-6-carboxylic acid, we must infer its potential hazards from related benzofuran and carboxylic acid compounds. Structurally similar compounds, such as 1-Benzofuran-5-carboxylic acid and Benzofuran-6-carboxylic acid, are known to cause skin, eye, and respiratory tract irritation.[1][2] Therefore, it is prudent to assume that 4-Isopropoxy-1-benzofuran-6-carboxylic acid exhibits similar properties.
Presumed Hazards:
-
Irritant: May cause irritation to the skin, eyes, and respiratory system.[1][2]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of dust may be harmful.[1]
-
Unknown Toxicological Properties: The toxicological effects have not been fully investigated.[3]
Due to these potential hazards, all handling and disposal procedures should be conducted with appropriate personal protective equipment in a designated and well-ventilated area.
Part 2: Personal Protective Equipment (PPE) and Handling
Before beginning any work with 4-Isopropoxy-1-benzofuran-6-carboxylic acid, ensure that the following personal protective equipment is worn:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles.[4] | To protect against splashes and airborne particles that could cause eye irritation. |
| Hand Protection | Nitrile or neoprene gloves.[4] | To prevent skin contact and potential irritation. Gloves should be inspected for integrity before use. |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust in a poorly ventilated area. | To prevent inhalation of airborne particles that could cause respiratory tract irritation. |
Safe Handling Practices:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][3]
-
Wash hands thoroughly after handling the compound.[2]
Part 3: Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[6] 4-Isopropoxy-1-benzofuran-6-carboxylic acid waste should be segregated as follows:
-
Solid Waste:
-
Place any unused or contaminated solid 4-Isopropoxy-1-benzofuran-6-carboxylic acid into a dedicated, labeled hazardous waste container.
-
Also, dispose of any contaminated materials, such as weighing papers, gloves, and paper towels, in this container.
-
-
Liquid Waste:
Waste Container Requirements:
-
All waste containers must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[8]
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "4-Isopropoxy-1-benzofuran-6-carboxylic acid."[9] Include the date of initial waste accumulation.
Caption: Waste Segregation Workflow for 4-Isopropoxy-1-benzofuran-6-carboxylic acid.
Part 4: Step-by-Step Disposal Protocol
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Confirm that the designated hazardous waste accumulation area is clean and organized.
-
Have the appropriately labeled waste container ready.
-
-
For Small Quantities of Solid Waste (e.g., residual amounts):
-
Carefully sweep up any remaining solid material using a brush and dustpan.[3]
-
Transfer the collected material into the designated solid hazardous waste container.
-
Wipe down the work surface with a solvent-moistened paper towel (e.g., 70% ethanol) to decontaminate the area.
-
Place the used paper towel into the solid hazardous waste container.
-
-
For Bulk Quantities of Solid or Liquid Waste:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[9]
-
Securely close the waste container and store it in a designated satellite accumulation area until it is collected by EHS.[6]
-
Part 5: Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate potential hazards.
For Small, Contained Spills (manageable by laboratory personnel):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Part 2.
-
Containment and Cleanup:
-
For solid spills, gently cover the spill with absorbent pads to prevent dust from becoming airborne.[11] Carefully sweep or vacuum the material and place it into the solid hazardous waste container.[1][2]
-
For liquid spills, cover the spill with an inert absorbent material, such as vermiculite or sand.[12][13] Work from the outside of the spill inward to prevent spreading.
-
-
Decontamination:
-
Once the bulk of the spill is collected, decontaminate the area with a suitable solvent and paper towels.
-
Place all cleanup materials into the solid hazardous waste container.
-
-
Reporting: Report the incident to your laboratory supervisor or EHS department, as per your institution's policy.
For Large or Uncontrolled Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's EHS department and emergency services.[4]
-
Secure the Area: Close doors to the affected area to contain any potential vapors.
-
Do Not Attempt to Clean: Await the arrival of trained emergency responders.
Caption: Decision Tree for Spill Response.
Part 6: Conclusion and Trustworthiness
This guide provides a comprehensive framework for the safe and compliant disposal of 4-Isopropoxy-1-benzofuran-6-carboxylic acid. By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible environmental stewardship. The causality behind these recommendations is rooted in established safety protocols for handling novel and potentially hazardous chemicals. By following this self-validating system of hazard assessment, proper PPE use, waste segregation, and spill management, you can confidently manage this research material from acquisition to disposal.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%. Retrieved from [Link]
-
Loba Chemie. (2018). BENZOFURAN-6-CARBOXYLIC ACID (SYNTHON A) MSDS. Retrieved from [Link]
-
University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Retrieved from [Link]
-
Lab Manager. (2023). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
-
United Nations iLibrary. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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United States Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR 2,3-Benzofuran Tox Profile. Retrieved from [Link]
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Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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Capot Chemical. (2015). MSDS of Benzofuran-6-carboxylic acid. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Isopropoxy-1-benzofuran-6-carboxylic acid
Disclaimer: This guide is founded on established safety principles for handling research chemicals with unknown toxicological profiles. Since no specific Safety Data Sheet (SDS) is available for 4-Isopropoxy-1-benzofuran-6-carboxylic acid, it must be treated as a potentially hazardous substance. All procedures herein are designed to minimize exposure to as low as reasonably achievable (ALARA). This document supplements, but does not replace, a thorough, site-specific hazard assessment and your institution's Chemical Hygiene Plan.
Hazard Analysis: An Inferred Profile
As 4-Isopropoxy-1-benzofuran-6-carboxylic acid is a novel compound, a predictive hazard analysis based on its constituent functional groups is a mandatory first step. This approach allows us to anticipate risks and select appropriate controls.
-
Benzofuran Core: The benzofuran heterocyclic ring system is present in many biologically active compounds. Without specific toxicological data, we must assume the potential for systemic effects upon absorption. Structurally similar compounds, like benzofuran itself, are noted as potentially harmful and may carry long-term health risks.[1][2]
-
Carboxylic Acid Moiety: This functional group imparts acidic properties. Therefore, the compound is likely to be a skin and eye irritant, and potentially corrosive in high concentrations or upon prolonged contact. Inhalation of the powdered (solid) form could cause significant respiratory tract irritation.[3]
-
Solid State: Assuming the compound is a solid at room temperature, it poses a primary risk of inhalation as a fine dust during weighing and transfer operations.
Based on this analysis, the compound must be handled as, at minimum, an irritant to the skin, eyes, and respiratory system, with unknown systemic toxicity.
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing Personal Protective Equipment (PPE), it is critical to emphasize that PPE is the last line of defense. The primary methods for protection involve a hierarchy of controls that should be implemented before any handling begins:
-
Engineering Controls: All handling of 4-Isopropoxy-1-benzofuran-6-carboxylic acid, especially the manipulation of its solid form, must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[4]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Restrict access to the handling area and ensure all personnel are trained on the specific risks and procedures outlined in this guide.[5]
-
Personal Protective Equipment (PPE): The focus of this guide, PPE is used to protect the user when engineering and administrative controls cannot completely eliminate the risk of exposure.[6]
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE ensemble is required to provide a barrier against all potential routes of exposure—dermal, ocular, and inhalation. The minimum required PPE for any work involving this compound is detailed below.[7][8]
| Body Area | Required PPE | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Rationale: The carboxylic acid group poses a significant splash hazard. Goggles must provide a complete seal around the eyes. A face shield must be worn in addition to goggles during any procedure with a high risk of splashing, such as dissolving the compound or transferring solutions.[7][8] All eyewear must be ANSI Z87.1-compliant.[7] |
| Hands | Nitrile Gloves (Double-Gloved) | Rationale: To protect against dermal absorption and irritation.[9] Disposable nitrile gloves offer good protection against incidental chemical contact.[7] Double-gloving is recommended to increase protection against potential tears and to allow for the safe removal of the outer, contaminated glove without exposing the skin. Inspect gloves for any defects before each use. |
| Body | Flame-Resistant Laboratory Coat | Rationale: Protects skin and personal clothing from splashes and spills.[10] The coat must be fully buttoned with sleeves rolled down. It should be worn over long pants and closed-toe shoes, which are mandatory minimum attire in any laboratory setting.[7] |
| Respiratory | NIOSH-Approved N95 Respirator | Rationale: Essential when handling the powdered form of the compound outside of a certified containment device (e.g., glovebox). The primary risk is the inhalation of fine dust. An N95 respirator will provide protection against these particulates.[9][10] Use of a respirator requires prior medical clearance and fit-testing as per OSHA regulations.[9] |
Procedural Guidance: Safe Handling Workflow
Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow should be adopted for all handling procedures.
Protocol 4.1: Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Put on the inner pair of nitrile gloves.
-
Don the laboratory coat, ensuring it is fully buttoned.
-
Put on the N95 respirator (if required).
-
Don chemical splash goggles.
-
Don the face shield (if required).
-
Put on the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (Taking Off):
-
Remove the outer, contaminated pair of gloves.
-
Remove the face shield.
-
Remove the laboratory coat by rolling it outwards, avoiding contact with the exterior.
-
Remove chemical splash goggles.
-
Remove the N95 respirator.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
Protocol 4.2: Weighing and Dispensing Workflow
This protocol outlines the core steps for safely handling the solid compound.
-
Preparation: Designate a specific area within the chemical fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, glassware) before retrieving the chemical.
-
PPE: Don the full PPE ensemble as described in Protocol 4.1.
-
Handling: Retrieve the container of 4-Isopropoxy-1-benzofuran-6-carboxylic acid. Open it slowly inside the fume hood. Carefully weigh the desired amount using a tared weigh boat. Avoid generating dust.
-
Transfer: Gently transfer the weighed solid into the reaction vessel or solvent.
-
Decontamination: Immediately decontaminate the spatula and any non-disposable equipment used. Wipe down the work surface within the fume hood.
-
Disposal: Place all contaminated disposable items (gloves, bench paper, weigh boat) into a designated hazardous waste container.[11]
-
Doffing: Follow the doffing sequence in Protocol 4.1.
The following diagram illustrates the logical flow of the safe handling process.
Caption: Safe Handling Workflow for Novel Compounds.
Operational and Disposal Plans
Decontamination
-
Glassware/Equipment: Reusable items should be rinsed with an appropriate solvent (e.g., ethanol or acetone) within the fume hood. The rinseate must be collected and disposed of as hazardous chemical waste.[12] Following the initial rinse, items can be washed using standard laboratory procedures.
-
Spills: Treat all spills as major events.[4] Evacuate the immediate area and notify your supervisor and institutional safety office. Do not attempt to clean up a spill without appropriate training and PPE. Small spills inside a fume hood can be managed by covering with a neutralizing agent suitable for acids, followed by an absorbent material.
Waste Disposal
-
Solid Waste: All contaminated solid waste, including gloves, bench paper, and excess compound, must be placed in a clearly labeled, sealed hazardous waste container.[13][14] Do not mix this waste with non-hazardous trash.[11]
-
Liquid Waste: All solutions containing the compound and any solvent rinsates must be collected in a compatible, sealed hazardous waste container labeled "Hazardous Waste."[15] The container should specify the contents (e.g., "4-Isopropoxy-1-benzofuran-6-carboxylic acid in Methanol"). Acidic waste may need to be segregated from other waste streams.[13]
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara - Environmental Health and Safety. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH). [Link]
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
-
Novel Chemicals with Unknown Hazards SOP. Texas Woman's University. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
NIOSH Pocket Guide to Chemical Hazards. International Association of Fire Chiefs. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Labelmaster. [Link]
-
Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Cole-Parmer. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
-
NIOSH Pocket Guide to Chemical Hazards | Technical Resources. ASPR TRACIE - HHS.gov. [Link]
-
NIOSH Guidebook - Refresher Training by HalenHardy. YouTube. [Link]
-
Unknown Chemical Guidance. UT Tyler. [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Massachusetts Institute of Technology. [Link]
-
What is the thumb rule on handling unknown chemicals? Quora. [Link]
-
UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]
-
Unknown Chemicals. Purdue University - Environmental Health and Safety. [Link]
-
Personal Protective Equipment. Auburn University. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Benzofuran - Safety Data Sheet [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. twu.edu [twu.edu]
- 5. osha.gov [osha.gov]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. uah.edu [uah.edu]
- 9. clarionsafety.com [clarionsafety.com]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 12. vumc.org [vumc.org]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 15. actenviro.com [actenviro.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
